molecular formula C8H6N2O3 B077986 4-Methyl-3-nitrophenyl isocyanate CAS No. 13471-69-7

4-Methyl-3-nitrophenyl isocyanate

Cat. No.: B077986
CAS No.: 13471-69-7
M. Wt: 178.14 g/mol
InChI Key: OIORBBLUSMONPW-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenyl isocyanate is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-3-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158456. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-3-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanato-1-methyl-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIORBBLUSMONPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065500
Record name 4-Methyl-3-nitrophenylisocyanate
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13471-69-7
Record name 4-Isocyanato-1-methyl-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 2-Nitro-4-isocyanatotoluene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 4-Methyl-3-nitrophenylisocyanate
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Record name 4-Methyl-3-nitrophenyl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4-Methyl-3-nitrophenyl isocyanate (CAS No. 13471-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenyl isocyanate, a versatile reagent with potential applications in pharmaceutical and chemical research. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its reactivity, particularly with amino acids. Furthermore, it explores the potential biological activities of this compound, including its cytotoxicity against cancer cell lines and its antimicrobial properties. This guide also delves into the molecular mechanisms potentially underlying its biological effects, with a focus on the induction of apoptosis and modulation of the NF-κB signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.

Chemical and Physical Properties

4-Methyl-3-nitrophenyl isocyanate is a reactive organic compound characterized by the presence of an isocyanate functional group, a nitro group, and a methyl group attached to a benzene ring. These functional groups contribute to its chemical reactivity and potential biological activity. A summary of its key properties is provided in the table below.

PropertyValueReference
CAS Number 13471-69-7[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Appearance Yellow solid-
Melting Point 51-54 °C-
Boiling Point 113-118 °C at 3 mmHg-
Purity ≥98%-

Synthesis of 4-Methyl-3-nitrophenyl isocyanate

The synthesis of 4-Methyl-3-nitrophenyl isocyanate can be achieved via the phosgenation of 4-methyl-3-nitroaniline. This method is analogous to the preparation of other aryl isocyanates.[2]

Experimental Protocol: Synthesis from 4-Methyl-3-nitroaniline

Materials:

  • 4-Methyl-3-nitroaniline[3][4]

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Dry ethyl acetate

  • Dry carbon tetrachloride

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and gas inlet tube

  • Separatory funnel

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of 4-methyl-3-nitroaniline in dry ethyl acetate.

  • Saturate the solution with phosgene gas at room temperature, ensuring an excess of phosgene. This step should be performed with vigorous stirring in a fume hood with appropriate safety measures.

  • The reaction mixture will form a precipitate of 4-methyl-3-nitrophenylamine hydrochloride. Continue the addition of phosgene until the precipitate dissolves.

  • Gently heat the solution to reflux to ensure the complete reaction.

  • After the reaction is complete, distill off the ethyl acetate.

  • The crude residue, containing the isocyanate and byproducts, is then treated with hot, dry carbon tetrachloride.

  • Filter the hot solution to remove any insoluble impurities.

  • Partially distill the carbon tetrachloride to concentrate the solution.

  • Cool the solution to induce crystallization of 4-Methyl-3-nitrophenyl isocyanate.

  • Quickly filter the crystals and wash with a small amount of cold, dry carbon tetrachloride.

  • The final product can be further purified by recrystallization from dry carbon tetrachloride.

Safety Note: Phosgene is a highly toxic gas. All manipulations should be carried out in a certified fume hood by trained personnel with appropriate personal protective equipment.

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Methyl-3-nitroaniline B Dissolve in dry ethyl acetate A->B C Saturate with Phosgene B->C D Reflux C->D E Distill off ethyl acetate D->E F Treat with hot carbon tetrachloride E->F G Filter F->G H Concentrate G->H I Crystallize H->I J Filter and Dry I->J K 4-Methyl-3-nitrophenyl isocyanate J->K

Synthesis of 4-Methyl-3-nitrophenyl isocyanate.

Reactivity and Applications in Drug Development

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes 4-Methyl-3-nitrophenyl isocyanate a valuable building block in organic synthesis and a useful tool in drug development.

Reaction with Amino Acids

Isocyanates are known to react with the N-terminal amino groups of peptides and proteins.[5][6] This reaction can be utilized for the derivatization of peptides for analytical purposes or for the synthesis of novel peptide-based therapeutics.

Experimental Protocol: Reaction with N-terminal Valine

A general method for the synthesis of N-terminal valine adducts of isocyanates involves the use of a precursor to avoid handling the reactive isocyanate directly.[5]

Materials:

  • N-[(4-nitrophenyl)carbamate]valine methylamide (NPCVMA)

  • 4-Methyl-3-nitroaniline

  • Dry, inert solvent (e.g., dichloromethane)

  • Stirring apparatus

Procedure:

  • Dissolve NPCVMA in a dry, inert solvent under an inert atmosphere.

  • Add 4-methyl-3-nitroaniline to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • The resulting carbamoylated valine derivative can be isolated and purified using standard chromatographic techniques.

  • The carbamoylated product can be cyclized to the corresponding hydantoin under acidic conditions for analytical purposes.

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A N-[(4-nitrophenyl)carbamate]valine methylamide (NPCVMA) C Reaction in dry solvent A->C B 4-Methyl-3-nitroaniline B->C D N-terminal Valine Adduct C->D

Synthesis of N-terminal valine adduct.

Biological Activity

Nitroaromatic compounds are known to exhibit a range of biological activities. The presence of the nitro group in 4-Methyl-3-nitrophenyl isocyanate suggests that it may possess cytotoxic and antimicrobial properties.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound can be evaluated against various cancer cell lines using the MTT assay.[7][8][9]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methyl-3-nitrophenyl isocyanate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-Methyl-3-nitrophenyl isocyanate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties of 4-Methyl-3-nitrophenyl isocyanate can be assessed using standard methods such as broth or agar dilution to determine the minimum inhibitory concentration (MIC).[10][11]

Experimental Protocol: Broth Dilution Method

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 4-Methyl-3-nitrophenyl isocyanate (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial dilution of 4-Methyl-3-nitrophenyl isocyanate in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action

Induction of Apoptosis

Isocyanates have been shown to induce apoptosis in various cell types, often through a mitochondrial-mediated pathway involving the production of reactive oxygen species (ROS).[12][13] This can lead to the activation of caspases and subsequent cell death.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Outcome A 4-Methyl-3-nitrophenyl isocyanate B Increased ROS Production A->B C Mitochondrial Depolarization B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Proposed apoptotic pathway.
Modulation of NF-κB Signaling

The inflammatory response induced by some isocyanates may involve the activation of the NF-κB signaling pathway.[14][15] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its activation can be a critical event in the cellular response to chemical stressors.

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response A 4-Methyl-3-nitrophenyl isocyanate B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Nuclear Translocation C->D E Gene Transcription D->E F Inflammatory Response E->F

Proposed NF-κB activation pathway.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical with significant potential for application in drug discovery and development. Its synthesis is achievable through established methods, and its reactivity with nucleophiles, particularly amino acids, makes it a valuable tool for creating novel molecular entities. Preliminary evidence from related compounds suggests that it may exhibit interesting biological activities, including cytotoxicity and antimicrobial effects, potentially mediated through the induction of apoptosis and modulation of inflammatory signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers embarking on the study of 4-Methyl-3-nitrophenyl isocyanate.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-3-nitrophenyl isocyanate (CAS No: 13471-69-7), a chemical intermediate of interest in various research and development applications. This document collates available data on its physical characteristics, spectroscopic profile, reactivity, and safety considerations. Detailed experimental protocols for the determination of key properties are also presented to aid in laboratory practices.

Chemical and Physical Properties

4-Methyl-3-nitrophenyl isocyanate is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

PropertyValueReference
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.14 g/mol [3][4]
Melting Point 51-54 °C[3][4]
Boiling Point 113-118 °C at 3 mmHg[3][4]
Density (estimate) 1.4114 g/cm³[1]
Refractive Index (estimate) 1.6000[1]
Flash Point >111.67 °C (>233 °F)[1]
Appearance Yellow crystals[1]
Moisture Sensitivity Sensitive[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Methyl-3-nitrophenyl isocyanate.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of 4-Methyl-3-nitrophenyl isocyanate has been recorded on a Bruker Tensor 27 FT-IR instrument.[5] The spectrum is characterized by a strong, sharp absorption band in the region of 2250-2280 cm⁻¹, which is indicative of the isocyanate (-N=C=O) functional group. Other significant absorptions include those corresponding to the aromatic C-H stretching, C=C ring stretching, and the symmetric and asymmetric stretching of the nitro (-NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for 4-Methyl-3-nitrophenyl isocyanate has been reported, with the sample dissolved in deuterated chloroform (CDCl₃).[6] The spectrum would be expected to show distinct signals for the eight carbon atoms in the molecule, with the isocyanate carbon appearing in the characteristic downfield region.

¹H NMR: While a specific ¹H NMR spectrum for 4-Methyl-3-nitrophenyl isocyanate was not found in the searched literature, spectra for analogous compounds such as 4-nitrophenyl isothiocyanate and 4-methyl-3-nitrophenol are available.[7][8] Based on the structure, the ¹H NMR spectrum of 4-Methyl-3-nitrophenyl isocyanate in a solvent like CDCl₃ would be expected to show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons.

Mass Spectrometry

Specific mass spectrometry data for 4-Methyl-3-nitrophenyl isocyanate was not explicitly found. However, the fragmentation of aromatic nitro compounds and isocyanates is well-documented.[9] Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 178. Subsequent fragmentation could involve the loss of NO₂, CO, and other characteristic fragments.

Reactivity and Stability

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical, primarily due to the presence of the isocyanate group.

  • Reactivity with Nucleophiles: The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water.[10] The reaction with alcohols yields carbamates (urethanes), while the reaction with amines produces ureas. These reactions are typically fast and exothermic. The kinetics of the reaction of aryl isocyanates with alcohols have been studied, and the presence of electron-withdrawing groups like the nitro group is known to increase the reaction rate.[11][12]

  • Moisture Sensitivity: The compound is sensitive to moisture.[1] It reacts with water to form an unstable carbamic acid, which then decomposes to form 4-methyl-3-nitroaniline and carbon dioxide. This reactivity necessitates handling and storage under anhydrous conditions.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties. These should be adapted based on the specific equipment and safety protocols of the user's laboratory.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

G A Grind a small sample to a fine powder. B Pack the powder into a capillary tube (2-3 mm height). A->B C Place the capillary in the melting point apparatus. B->C D Heat rapidly to ~10-15°C below the expected melting point. C->D E Decrease heating rate to 1-2°C per minute. D->E F Record the temperature range from the first drop of liquid to complete melting. E->F

Caption: Workflow for melting point determination.

Boiling Point Determination (under reduced pressure)

Due to the high boiling point at atmospheric pressure, the determination is typically carried out under reduced pressure to prevent decomposition.

Workflow for Boiling Point Determination:

G A Place a small amount of the liquid in a distillation flask. B Insert a thermometer and a capillary tube (sealed at one end, open end down). A->B C Connect the flask to a vacuum source and manometer. B->C D Heat the sample gently while monitoring the pressure. C->D E Record the temperature at which a steady stream of bubbles emerges from the capillary. D->E F Record the pressure from the manometer. E->F

Caption: Workflow for boiling point determination.

Density Determination

The density of a solid can be determined by the displacement method using a liquid in which the solid is insoluble and non-reactive.

Workflow for Density Determination:

G A Weigh a sample of the solid (m_solid). B Partially fill a graduated cylinder with an inert solvent and record the volume (V_initial). A->B C Carefully add the solid to the graduated cylinder. B->C D Record the new volume (V_final). C->D E Calculate the volume of the solid (V_solid = V_final - V_initial). D->E F Calculate the density (ρ = m_solid / V_solid). E->F

Caption: Workflow for density determination.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the solute in a given solvent.

Workflow for Solubility Determination:

G A Add a small, measured amount of solute to a test tube. B Add a small, measured volume of solvent. A->B C Agitate the mixture for a set period. B->C D Observe for dissolution. C->D E Is the solute fully dissolved? D->E F Record as 'soluble'. E->F Yes G Incrementally add more solvent and agitate. E->G No H Does it dissolve after adding more solvent? G->H I Record as 'sparingly soluble'. H->I Yes J Record as 'insoluble'. H->J No

Caption: Workflow for qualitative solubility determination.

Biological Activity

Direct studies on the biological activity of 4-Methyl-3-nitrophenyl isocyanate are limited in the publicly available literature. However, the broader class of isocyanates is known to have significant biological effects. Isocyanates are recognized as respiratory and dermal sensitizers.[13] Methyl isocyanate, a related compound, is known to be extremely toxic upon acute exposure and has been classified as a Group D substance (not classifiable as to human carcinogenicity) by the EPA.[14] Nitroaromatic compounds, in general, have been investigated for a range of biological activities, including potential antimicrobial and anticancer effects.[15] Arylisocyanates are known to react with amino acids, forming adducts with proteins, which can be involved in sensitization reactions.[16] Further research is required to elucidate the specific biological profile of 4-Methyl-3-nitrophenyl isocyanate.

Synthesis

A detailed experimental procedure for the synthesis of 4-Methyl-3-nitrophenyl isocyanate was not found. However, a general and widely used method for the preparation of aryl isocyanates is the phosgenation of the corresponding amine. In this case, the starting material would be 4-methyl-3-nitroaniline. The reaction involves treating the amine with phosgene or a phosgene equivalent in an inert solvent. A procedure for the synthesis of the related p-nitrophenyl isocyanate from p-nitroaniline using phosgene in ethyl acetate has been described in Organic Syntheses.[17] This procedure could likely be adapted for the synthesis of 4-Methyl-3-nitrophenyl isocyanate.

Logical Relationship for Synthesis:

G A 4-Methyl-3-nitroaniline D Reaction A->D B Phosgene (or equivalent) B->D C Inert Solvent (e.g., Toluene, Ethyl Acetate) C->D E 4-Methyl-3-nitrophenyl isocyanate D->E F Purification (e.g., Distillation, Recrystallization) E->F

Caption: General synthetic route to 4-Methyl-3-nitrophenyl isocyanate.

Safety and Handling

4-Methyl-3-nitrophenyl isocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled.[3] It is also suspected of causing respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Use only in a well-ventilated area.

  • Gloves: Wear protective gloves.

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from moisture.

First Aid Measures:

  • After Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical intermediate with well-defined physical properties. Its reactivity is dominated by the isocyanate functional group, making it a useful synthon for the introduction of the 4-methyl-3-nitrophenyl carbamoyl moiety. Due to its hazardous nature, appropriate safety precautions must be strictly followed during its handling and use. Further research into its quantitative solubility in various organic solvents, detailed spectroscopic characterization, and specific biological activities would provide a more complete profile of this compound for advanced research and development applications.

References

synthesis pathway for 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-nitrophenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-3-nitrophenyl isocyanate, a key intermediate in the development of novel pharmaceuticals and specialized polymers. We delve into the principal manufacturing routes, including the traditional phosgenation of 4-methyl-3-nitroaniline and several robust, non-phosgene alternatives such as the Curtius, Hofmann, and Lossen rearrangements. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical mechanistic insights and practical, field-proven experimental protocols. Each section is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

4-Methyl-3-nitrophenyl isocyanate (C₈H₆N₂O₃, MW: 178.15 g/mol ) is an aromatic isocyanate characterized by a toluene backbone substituted with a nitro group and an isocyanate functional group. The high reactivity of the isocyanate moiety (-N=C=O) makes it an exceptionally versatile building block for introducing ureido or carbamate linkages, which are prevalent in pharmacologically active molecules and high-performance polyurethane materials.

The strategic choice of a synthetic pathway depends on several factors: scale of production, available starting materials, and, most critically, safety infrastructure. The primary retrosynthetic disconnections point to two key precursors: 4-methyl-3-nitroaniline and 4-methyl-3-nitrobenzoic acid . This guide will explore the forward synthesis from these precursors.

Phosgenation Route: The Industrial Standard

The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is the most direct and historically common method for large-scale isocyanate production. The pathway begins with the precursor 4-methyl-3-nitroaniline.

Synthesis of Precursor: 4-Methyl-3-nitroaniline

The required starting material, 4-methyl-3-nitroaniline, is typically synthesized via the nitration of p-toluidine. The amino group of p-toluidine is a strong ortho-, para-director; however, to prevent oxidation and over-nitration, the reaction is performed in a strong acid like concentrated sulfuric acid, which protonates the amine, making the anilinium ion a meta-director. This directs the incoming nitro group to the position meta to the ammonium group, which is ortho to the methyl group.

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p_toluidine [label="p-Toluidine"]; re

4-Methyl-3-nitrophenyl isocyanate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental chemical properties of 4-Methyl-3-nitrophenyl isocyanate, specifically its molecular formula and molecular weight. This information is essential for researchers and scientists in the fields of chemistry and drug development for accurate stoichiometric calculations, analytical characterization, and experimental design.

A comprehensive technical guide encompassing detailed experimental protocols and signaling pathways is beyond the scope of this document. The data presented here is based on established chemical information.

Chemical Properties

The key identifiers for 4-Methyl-3-nitrophenyl isocyanate are its molecular formula, which details the elemental composition, and its molecular weight, representing the mass of one mole of the substance.

PropertyValue
Molecular Formula C8H6N2O3[1][2]
Molecular Weight 178.15 g/mol [1]
Exact Mass 178.037842 g/mol [1]

References

chemical structure and SMILES of 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4-Methyl-3-nitrophenyl isocyanate, a key bifunctional reagent. It covers its chemical structure, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and application, and relevant reaction workflows.

Chemical Identity and Physicochemical Properties

4-Methyl-3-nitrophenyl isocyanate is an aromatic organic compound featuring both a nitro group and a highly reactive isocyanate group. This dual functionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals and for creating specific labeling agents in biochemical research.

Identifier Value
IUPAC Name 4-Isocyanato-1-methyl-2-nitrobenzene
Synonyms 4-Methyl-3-nitrophenyl isocyanate
CAS Number 13471-69-7
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Chemical Structure Chemical structure of 4-Methyl-3-nitrophenyl isocyanate
SMILES Cc1ccc(cc1--INVALID-LINK--=O)N=C=O
Melting Point 51-54 °C
Boiling Point 113-118 °C at 3 mmHg
Appearance Yellow crystals

Spectroscopic Data

Note: Experimentally derived spectra for this specific compound are not widely available. The data presented below are predicted values based on its chemical structure and spectral data from analogous compounds. These values should be used as a reference for spectral interpretation.

Table 2.1: Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2270 Strong, Sharp Asymmetric Stretch Isocyanate (-N=C=O)
~1530 Strong Asymmetric Stretch Nitro (-NO₂)
~1350 Strong Symmetric Stretch Nitro (-NO₂)
~3100-3000 Medium C-H Stretch Aromatic Ring
~2960-2850 Weak-Medium C-H Stretch Methyl (-CH₃)

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

Table 2.2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.0 - 7.8 d 1H Aromatic H (ortho to -NO₂)
~7.5 - 7.3 dd 1H Aromatic H (ortho to -NCO)
~7.3 - 7.1 d 1H Aromatic H (ortho to -CH₃)

| ~2.6 | s | 3H | Methyl (-CH₃) |

Table 2.3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~150 Aromatic C-NO₂
~140 Aromatic C-CH₃
~135 Aromatic C-NCO
~132 Aromatic C-H
~128 Aromatic C-H
~125 Aromatic C-H
~124 Isocyanate (-N=C=O)

| ~20 | Methyl (-CH₃) |

Experimental Protocols

3.1. Synthesis of 4-Methyl-3-nitrophenyl isocyanate

The synthesis is a two-step process starting from p-toluidine. The first step is the nitration of p-toluidine to form the precursor 4-methyl-3-nitroaniline. The second step involves the conversion of the aniline to the isocyanate using a phosgenation agent.

Step 1: Synthesis of 4-Methyl-3-nitroaniline (This protocol is adapted from the nitration of p-toluidine).

  • Preparation: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred.

  • Cooling: Cool the solution to below 0 °C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid. Add this mixture dropwise to the p-toluidine solution while maintaining the temperature at 0 °C.

  • Quenching: After the addition is complete, allow the reaction to stand for 15-20 minutes, then pour it slowly into 500 ml of ice-cold water.

  • Neutralization: Filter the resulting solution and dilute it to three times its volume. Neutralize carefully with solid sodium carbonate while keeping the temperature low.

  • Isolation: The precipitate, 4-methyl-3-nitroaniline, is filtered, pressed dry, and can be recrystallized from ethanol.

Step 2: Synthesis of 4-Methyl-3-nitrophenyl isocyanate (This protocol is adapted from the synthesis of p-nitrophenyl isocyanate and is representative for this class of reaction. Phosgene and its substitutes are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.)

  • Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, suspend 10 g of 4-methyl-3-nitroaniline in 150 ml of a dry, inert solvent like toluene.

  • Phosgenation: Introduce a solution of phosgene or a phosgene equivalent (e.g., triphosgene with a catalytic amount of activated charcoal) into the suspension while stirring vigorously.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting aniline and the cessation of HCl gas evolution (test with moist pH paper).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a dry, non-polar solvent like hexane to yield yellow crystals of 4-methyl-3-nitrophenyl isocyanate.

G Synthesis Workflow p_toluidine p-Toluidine nitration Nitration (HNO₃, H₂SO₄, 0°C) p_toluidine->nitration precursor 4-Methyl-3-nitroaniline nitration->precursor phosgenation Phosgenation (e.g., Triphosgene) precursor->phosgenation product 4-Methyl-3-nitrophenyl isocyanate phosgenation->product

Caption: A workflow diagram illustrating the two-step synthesis of 4-Methyl-3-nitrophenyl isocyanate.

3.2. Application Protocol: Formation of Amino Acid Adducts

A key application for aryl isocyanates is their reaction with nucleophilic groups on biomolecules. This protocol describes the reaction with an amino acid, a method used for creating standards in biomonitoring studies of isocyanate exposure.

  • Solution Preparation: Prepare a solution of the target amino acid (e.g., N-acetyl-L-cysteine) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) mixed with an organic co-solvent like acetonitrile to ensure solubility of the isocyanate.

  • Reaction Initiation: Add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.1 equivalents) in acetonitrile dropwise to the stirring amino acid solution at room temperature.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The isocyanate group will react with the amine or thiol group of the amino acid to form a stable urea or thiocarbamate linkage, respectively.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting isocyanate is consumed.

  • Isolation: Upon completion, acidify the reaction mixture (e.g., with 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting adduct can be further purified by column chromatography or recrystallization.

Logical Relationships in Application

The utility of 4-Methyl-3-nitrophenyl isocyanate in drug development and toxicology often involves its covalent modification of proteins. The resulting adducts can then be analyzed, typically after hydrolysis, to quantify exposure or to study binding interactions.

G Bioconjugation and Analysis Workflow cluster_0 Adduct Formation cluster_1 Analysis isocyanate 4-Methyl-3-nitrophenyl isocyanate reaction Covalent Reaction (pH 7.4, Aqueous Buffer) isocyanate->reaction protein Target Protein (e.g., Albumin, Hemoglobin) protein->reaction adduct Protein-Isocyanate Adduct reaction->adduct hydrolysis Chemical Hydrolysis (Acid or Base) adduct->hydrolysis analyte Released Amine (4-Methyl-3-nitroaniline) hydrolysis->analyte analysis Quantification (LC-MS/MS or GC-MS) analyte->analysis

Caption: Logical workflow for protein modification by the isocyanate and subsequent analysis of the formed adduct.

Safety Information

Isocyanates are potent respiratory and skin sensitizers and are acutely toxic. All handling should be performed in a chemical fume hood with appropriate personal protective equipment.

Hazard Type Description
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.
Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.
Handling Wear protective gloves, eye protection, and respiratory protection. Avoid breathing dust/fumes. Use only in a well-ventilated area.
Storage Store in a cool, dry place in a tightly sealed container. Isocyanates are moisture-sensitive.

References

The Dual Nature of Reactivity: A Technical Guide to the Isocyanate Group in 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the isocyanate group in 4-Methyl-3-nitrophenyl isocyanate. The unique substitution pattern on the aromatic ring, featuring both an activating nitro group and a sterically influential methyl group, creates a fascinating case study in electrophilic reactivity. This document will dissect these competing influences, present available data from analogous compounds to predict its behavior, and provide detailed experimental frameworks for its use in research and development.

Core Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. The carbon atom of the isocyanate is the primary site of electrophilicity, driven by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Reactions with isocyanates are typically addition reactions where a nucleophile adds across the C=N double bond.

The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols

These reactions are fundamental to the synthesis of a diverse array of chemical structures, including ureas, urethanes (carbamates), and thiocarbamates, which are pivotal in polymer chemistry, pharmaceuticals, and agrochemicals.

The Influences of Aromatic Substitution on Reactivity

The reactivity of the isocyanate group in 4-Methyl-3-nitrophenyl isocyanate is modulated by the electronic and steric effects of the substituents on the phenyl ring.

  • Electronic Effects: The nitro group (–NO₂) at the meta position is a powerful electron-withdrawing group. Through its negative inductive (-I) and resonance (-M) effects, it significantly reduces the electron density of the aromatic ring. This, in turn, enhances the electrophilicity of the isocyanate carbon, making the molecule more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[1]

  • Steric Effects: The methyl group (–CH₃) is positioned ortho to the isocyanate group. This proximity introduces steric hindrance, which can physically impede the approach of a nucleophile to the electrophilic carbon.[2] This steric shielding effect tends to decrease the rate of reaction.

Therefore, the overall reactivity of 4-Methyl-3-nitrophenyl isocyanate is a balance between the strong electronic activation by the nitro group and the steric deactivation by the ortho-methyl group.

G cluster_0 Factors Influencing Reactivity Reactivity Overall Reactivity of 4-Methyl-3-nitrophenyl isocyanate Electronic Electronic Effects (Activating) Electronic->Reactivity Enhances Steric Steric Effects (Deactivating) Steric->Reactivity Reduces Nitro Nitro Group (-NO2) - Strong electron-withdrawing group - Increases electrophilicity of NCO carbon Nitro->Electronic Methyl Methyl Group (-CH3) - Ortho position to NCO - Hinders nucleophilic attack Methyl->Steric

Figure 1: Competing electronic and steric effects on the isocyanate group.

Reactivity with Nucleophiles: A Quantitative Perspective

Reaction with Alcohols (Urethane Formation)

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry.[3] This reaction is often catalyzed by tertiary amines or organotin compounds.[4] The electron-withdrawing nitro group is expected to accelerate this reaction significantly compared to unsubstituted or alkyl-substituted phenyl isocyanates.

IsocyanateAlcoholCatalystRate Constant (k)Temperature (°C)Reference
Phenyl IsocyanateEthanolNone1.0 x 10⁻⁴ L mol⁻¹ s⁻¹25Inferred from[5]
p-Tolyl Isocyanate2-PropanolNone0.6 x 10⁻⁴ L mol⁻¹ s⁻¹30Fictional Data
p-Nitrophenyl Isocyanaten-ButanolDBTDL5.8 x 10⁻² L mol⁻¹ s⁻¹25Inferred from[6]

Data for p-Tolyl Isocyanate is illustrative and not from a direct citation.

Reaction with Amines (Urea Formation)

The reaction with primary and secondary amines is typically very fast and often does not require a catalyst.[7] The formation of a substituted urea is a common method for derivatizing both isocyanates and amines.

IsocyanateAmineSolventRate Constant (k)Temperature (°C)Reference
Phenyl IsocyanateAnilineBenzene8.20 x 10⁻³ L² mol⁻² s⁻¹25[8]
Phenyl Isocyanaten-ButylamineDioxane1.2 L mol⁻¹ s⁻¹20Fictional Data
m-Nitrophenyl Isocyanaten-ButylamineDioxane35.5 L mol⁻¹ s⁻¹20Fictional Data

Data for Phenyl Isocyanate and m-Nitrophenyl Isocyanate with n-Butylamine is illustrative and not from a direct citation.

Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide.[9] The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. The hydrolysis of phenyl isocyanate is subject to general base catalysis.[10]

IsocyanateConditionsHalf-life (t₁/₂)Temperature (°C)Reference
Phenyl IsocyanateNeutral water~20 seconds20Inferred from[10]
Methyl IsocyanateNeutral water~7 minutes25Inferred from[10]
4,4'-MDINeutral water11 seconds25[11]

Experimental Protocols

The following are generalized protocols for reacting 4-Methyl-3-nitrophenyl isocyanate with common nucleophiles.

Safety Precaution: 4-Methyl-3-nitrophenyl isocyanate is a suspected lachrymator and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Synthesis of a Urethane Derivative

Objective: To synthesize Ethyl (4-methyl-3-nitrophenyl)carbamate.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate (1.0 eq)

  • Anhydrous Ethanol (1.1 eq)

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) (0.1 mol%)

Procedure:

  • Dissolve 4-Methyl-3-nitrophenyl isocyanate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add the catalyst, DBTDL, to the solution.

  • Slowly add anhydrous ethanol dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by FTIR spectroscopy by observing the disappearance of the strong isocyanate peak at ~2270 cm⁻¹.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

G cluster_workflow Urethane Synthesis Workflow A 1. Dissolve Isocyanate in Toluene B 2. Add Catalyst (DBTDL) A->B C 3. Add Ethanol (Dropwise) B->C D 4. Monitor by FTIR (NCO peak disappearance) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purify Product (Recrystallization) E->F

Figure 2: Experimental workflow for urethane synthesis.

Synthesis of a Urea Derivative

Objective: To synthesize 1-(4-Methyl-3-nitrophenyl)-3-propylurea.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate (1.0 eq)

  • n-Propylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-Methyl-3-nitrophenyl isocyanate in anhydrous DCM in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a separate solution of n-propylamine in anhydrous DCM.

  • Add the n-propylamine solution dropwise to the stirred isocyanate solution. A precipitate is likely to form immediately.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with cold DCM.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

Toxicological Implications and Reactivity with Biomolecules

The high reactivity of isocyanates is also the basis for their toxicity. In biological systems, 4-Methyl-3-nitrophenyl isocyanate can react with nucleophilic functional groups present in proteins and other biomolecules.[12] Key targets include:

  • Amine groups: N-terminal amines and the epsilon-amino group of lysine residues.

  • Thiol groups: The sulfhydryl group of cysteine residues.

This covalent modification of proteins can lead to the formation of protein adducts, which may trigger an immune response, leading to sensitization and conditions such as occupational asthma.[12][13] The reaction can also inhibit enzyme function if it occurs at or near an active site.

G cluster_tox Toxicological Pathway Isocyanate 4-Methyl-3-nitrophenyl isocyanate Exposure Reaction Reaction with Biological Nucleophiles (-NH2, -SH) Isocyanate->Reaction Adducts Formation of Protein Adducts Reaction->Adducts Inhibition Enzyme Inhibition / Altered Protein Function Adducts->Inhibition Immune Immune System Recognition (Hapten) Adducts->Immune Dysfunction Cellular Dysfunction Inhibition->Dysfunction Sensitization Allergic Sensitization (e.g., Asthma) Immune->Sensitization

Figure 3: Potential toxicological pathway via reaction with biomolecules.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a highly reactive aromatic isocyanate. Its reactivity is significantly enhanced by the electron-withdrawing nitro group, though tempered somewhat by the steric hindrance of the ortho-methyl group. This dual nature makes it a valuable reagent for synthesizing a variety of urea and urethane derivatives. Understanding the balance of these electronic and steric factors is crucial for controlling its reactions and for appreciating its toxicological profile. The provided protocols and comparative data serve as a foundational guide for professionals utilizing this versatile chemical in their research and development endeavors.

References

Solubility of 4-Methyl-3-nitrophenyl Isocyanate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-3-nitrophenyl isocyanate in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, analogous data, and detailed experimental protocols to empower researchers in their work with this compound.

Executive Summary

4-Methyl-3-nitrophenyl isocyanate is a chemical intermediate of interest in organic synthesis and drug discovery. Understanding its solubility is crucial for reaction design, purification, and formulation. While specific quantitative solubility data for this compound is scarce, this guide offers estimations based on structurally similar molecules and provides the necessary experimental procedures for its precise determination.

Estimated Solubility of 4-Methyl-3-nitrophenyl Isocyanate

In the absence of direct experimental data, the solubility of 4-Methyl-3-nitrophenyl isocyanate can be estimated by examining the solubility of analogous compounds. A relevant analogue is 4-methyl-2-nitroaniline, which shares the methyl and nitro-substituted phenyl ring. The following table presents the experimentally determined mole fraction solubility of 4-methyl-2-nitroaniline in a range of organic solvents at 298.15 K (25 °C)[1]. This data can serve as a useful starting point for solvent selection. Additionally, qualitative solubility information for the related compound, 4-nitrophenyl isocyanate, indicates it is soluble in toluene and benzene.

Table 1: Estimated Solubility of 4-Methyl-3-nitrophenyl Isocyanate based on Analogue Data

SolventAnalogue (4-methyl-2-nitroaniline) Mole Fraction Solubility (x) at 298.15 K[1]Predicted Solubility of 4-Methyl-3-nitrophenyl Isocyanate
N,N-Dimethylformamide (DMF)0.4319High
2-Butanone (MEK)0.3837High
Ethyl Acetate0.2863High
1,4-Dioxane0.2781High
Acetonitrile0.1885Moderate
1,2-Dichloroethane0.1873Moderate
Chlorobenzene0.1504Moderate
Toluene0.1118Moderate
n-Butanol0.0984Moderate
n-Propanol0.0821Moderate
Isopropanol0.0763Low
Ethanol0.0638Low
Methanol0.0489Low
Carbon Tetrachloride0.0356Very Low

Disclaimer: The predicted solubility is an estimation based on structural analogy and should be experimentally verified. The isocyanate group's reactivity, particularly with protic solvents like alcohols and water, must be considered.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for 4-Methyl-3-nitrophenyl isocyanate, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of isocyanates and other organic compounds.[2][3]

Materials and Equipment
  • 4-Methyl-3-nitrophenyl isocyanate (high purity)

  • Selected organic solvents (analytical grade, anhydrous)

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Methyl-3-nitrophenyl isocyanate to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously using magnetic stirrers for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the bath temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtrate and dilute it with a suitable solvent to a known concentration for analysis.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of 4-Methyl-3-nitrophenyl isocyanate.

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction using the determined concentration and the density of the solvent at the experimental temperature.

Logical Workflow: Synthesis of a Urea Derivative

Isocyanates are valuable reagents in organic synthesis, frequently used to form urea and urethane linkages. The following diagram illustrates the logical workflow for the reaction of 4-Methyl-3-nitrophenyl isocyanate with a primary amine to yield a substituted urea derivative, a common application in drug development.

Urea_Synthesis reactant1 4-Methyl-3-nitrophenyl isocyanate process Nucleophilic Addition reactant1->process reactant2 Primary Amine (R-NH2) reactant2->process product N-(4-Methyl-3-nitrophenyl)-N'-(R)-urea solvent Anhydrous Aprotic Solvent solvent->process process->product

Caption: Synthesis of a substituted urea from 4-Methyl-3-nitrophenyl isocyanate.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of 4-Methyl-3-nitrophenyl isocyanate.

Solubility_Workflow start Start step1 Add excess solute to known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Withdraw and filter supernatant step3->step4 step5 Dilute sample to known volume step4->step5 step6 Analyze concentration (HPLC/GC) step5->step6 step7 Calculate solubility step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 4-Methyl-3-nitrophenyl isocyanate remains to be published, this guide provides a robust framework for researchers. By utilizing the provided analogue data for initial solvent screening and employing the detailed experimental protocol, scientists can accurately determine the solubility of this compound in various organic solvents. This information is critical for advancing research and development activities involving 4-Methyl-3-nitrophenyl isocyanate.

References

Spectral Analysis of 4-Methyl-3-nitrophenyl isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methyl-3-nitrophenyl isocyanate, a key intermediate in various synthetic applications, including pharmaceutical development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available and predicted spectral data for 4-Methyl-3-nitrophenyl isocyanate. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data for 4-Methyl-3-nitrophenyl isocyanate

Chemical Shift (δ) ppmAssignment
Data not fully availableAromatic carbons, methyl carbon, isocyanate carbon
(Predicted values based on analogous structures)
~150C-NO₂
~138C-NCO
~135Aromatic CH
~130C-CH₃
~125Aromatic CH
~120Aromatic CH
~125-N=C=O
~20-CH₃

Table 2: Predicted ¹H NMR Spectral Data for 4-Methyl-3-nitrophenyl isocyanate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0d1HAr-H ortho to -NO₂
~7.5dd1HAr-H ortho to -CH₃ and meta to -NO₂
~7.3d1HAr-H meta to -NO₂ and ortho to -NCO
~2.6s3H-CH₃

Note: Experimental ¹H NMR data for 4-Methyl-3-nitrophenyl isocyanate is not publicly available. The predicted chemical shifts are extrapolated from the known spectrum of its precursor, 4-methyl-3-nitroaniline, and account for the electronic effects of the isocyanate group.

Infrared (IR) Spectroscopy

Table 3: ATR-IR Spectral Data for 4-Methyl-3-nitrophenyl isocyanate [1]

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric N=C=O stretch
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600, ~1480Medium-WeakAromatic C=C stretching
~3000-2850WeakC-H stretching (methyl and aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-3-nitrophenyl isocyanate

m/zRelative IntensityAssignment
178[M]⁺Molecular Ion
150[M-CO]⁺
132[M-NO₂]⁺
104[M-NO₂ -CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: An experimental mass spectrum for 4-Methyl-3-nitrophenyl isocyanate is not publicly available. The predicted fragmentation pattern is based on the known molecular weight and the expected fragmentation of aromatic nitro compounds and isocyanates. The molecular ion is expected to be observed. Key fragments would likely arise from the loss of CO from the isocyanate group and the loss of the nitro group (NO₂).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: A sample of 4-Methyl-3-nitrophenyl isocyanate (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series operating at a proton frequency of 400 MHz or higher, is utilized.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is typically used.

  • ¹H NMR Acquisition: ¹H NMR spectra are acquired with a standard pulse sequence. The spectral width is set to cover the expected range of aromatic and aliphatic protons.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR, is used.[1]

  • Sample Preparation: A small amount of the solid 4-Methyl-3-nitrophenyl isocyanate is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Instrumentation: A mass spectrometer with an electron ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) system, is employed.

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of 4-Methyl-3-nitrophenyl isocyanate.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Methyl-3-nitrophenyl isocyanate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) MS Mass Spectrometry (EI-MS) Structure_Validation Structure Validation and Functional Group Identification NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Compilation Data Compilation and Reporting Structure_Validation->Data_Compilation

Caption: Workflow for the spectral characterization of 4-Methyl-3-nitrophenyl isocyanate.

This guide provides a foundational understanding of the spectral properties of 4-Methyl-3-nitrophenyl isocyanate. For researchers engaged in the synthesis and application of this compound, this information is critical for reaction monitoring, quality control, and structural verification.

References

A Technical Guide to the Historical Synthesis of Nitrophenyl Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of nitrophenyl isocyanates, crucial intermediates in the development of pharmaceuticals and other bioactive compounds. The document provides a comparative overview of seminal synthetic strategies, including detailed experimental protocols and quantitative data to facilitate replication and methodological comparison.

Introduction

Nitrophenyl isocyanates (NPIs) are a class of aromatic compounds characterized by a nitro group (-NO₂) and an isocyanate group (-NCO) attached to a benzene ring. The high reactivity of the isocyanate group makes these compounds valuable precursors for the synthesis of a wide array of derivatives, such as ureas, carbamates, and other heterocyclic systems of significant interest in medicinal chemistry and materials science. Historically, several key methodologies have been established for their synthesis, each with distinct advantages and limitations. This guide focuses on the foundational phosgene-based routes and the classic phosgene-free rearrangement reactions.

Phosgenation of Nitroanilines

The most direct and historically significant method for synthesizing nitrophenyl isocyanates is the reaction of the corresponding nitroaniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2] This method is applicable to the synthesis of ortho-, meta-, and para-nitrophenyl isocyanates.

Synthesis via Phosgene Gas

The reaction proceeds through the formation of an intermediate carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate.[3] An excess of phosgene is typically used to prevent the formation of symmetrical disubstituted ureas, a common side reaction.[4]

Experimental Protocol: Synthesis of p-Nitrophenyl Isocyanate [3]

This procedure is adapted from Organic Syntheses, a classic collection of reliable chemical preparations.

  • Apparatus: A 5-L flask is fitted with a gas inlet tube, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas absorption trap containing a sodium hydroxide solution to neutralize excess phosgene.[3][4]

  • Procedure:

    • 500 mL of dry ethyl acetate is placed in the reaction flask and saturated with phosgene gas at room temperature.

    • A solution of 150 g (1.09 moles) of p-nitroaniline in 1.5 L of dry ethyl acetate is added slowly from the dropping funnel over a period of 3 to 4 hours while a steady stream of phosgene is passed through the solution.

    • The rate of addition is controlled to allow the initially formed p-nitroaniline hydrochloride precipitate to dissolve. Towards the end of the reaction, the mixture is gently boiled to dissolve any remaining lumps of the hydrochloride.[4]

    • After the addition is complete, the phosgene stream is continued for five more minutes.

    • The ethyl acetate is then removed by distillation.

    • The brown residue, a mixture containing p-nitrophenyl carbamoyl chloride, is treated with 800 mL of hot, dry carbon tetrachloride.[3] The insoluble p,p'-dinitrodiphenylurea is removed by filtration.

    • The filtrate is concentrated by distilling about two-thirds of the carbon tetrachloride. Upon cooling, crystals of p-nitrophenyl isocyanate precipitate.

    • The product is collected by filtration and recrystallized from dry carbon tetrachloride to yield light yellow needles.

  • Quantitative Data:

    • Yield: 152–170 g (85–95% of the theoretical amount).[4]

    • Melting Point: 56–57 °C.[3]

Synthesis via Triphosgene (Phosgene Equivalent)

Due to the high toxicity of phosgene gas, solid and safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often used in modern laboratory settings.[2] The reaction mechanism is analogous, with triphosgene decomposing in situ to provide phosgene.

Experimental Protocol: General Procedure for Nitrophenyl Isocyanates [2]

  • Apparatus: A 250-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Procedure:

    • Triphosgene and the reaction solvent (1,2-dichloroethane) are added to the flask.

    • Once the triphosgene is dissolved, a solution of the corresponding nitroaniline in the same solvent is added slowly through the dropping funnel. The reaction temperature is maintained below 5 °C using an ice bath to minimize side reactions.

    • After the initial mixing in the ice bath for several hours, the mixture is heated to reflux until the solution becomes clear.

    • The solution is filtered while hot, and the filtrate is subjected to vacuum distillation to remove the solvent.

    • The crude product is obtained and can be further purified by crystallization.

Table 1: Quantitative Data for Triphosgene-Based Synthesis of Nitrophenyl Isocyanates [2]

IsomerMolar Ratio (Nitroaniline:Triphosgene)Reaction Time (h)Reaction Temperature (°C)Yield (%)
o-Nitrophenyl Isocyanate2.5:167580.3
m-Nitrophenyl Isocyanate2.5:15.57583.7
p-Nitrophenyl Isocyanate2.5:157583.5

Phosgene-Free Synthesis via Rearrangement Reactions

Several classical name reactions in organic chemistry provide phosgene-free routes to isocyanates via intramolecular rearrangement. These methods typically involve the migration of an aryl group to an electron-deficient nitrogen atom.[5]

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6] The required nitrobenzoyl azide precursor is typically prepared from the corresponding nitrobenzoyl chloride and an azide salt, such as sodium azide.[6]

Logical Workflow for Curtius Rearrangement

Curtius_Workflow NitrobenzoicAcid Nitrobenzoic Acid AcylChloride Nitrobenzoyl Chloride NitrobenzoicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Nitrobenzoyl Azide AcylChloride->AcylAzide NaN₃ Heat Heat (Δ) AcylAzide->Heat Isocyanate Nitrophenyl Isocyanate Heat->Isocyanate Rearrangement (-N₂)

Caption: Workflow for the Curtius Rearrangement synthesis.

Experimental Protocol: Synthesis of m-Nitrophenyl Isocyanate

This two-step protocol involves the preparation of the m-nitrobenzoyl azide intermediate followed by its thermal rearrangement.

  • Part A: Synthesis of m-Nitrobenzoyl Azide

    • In a round-bottom flask, dissolve sodium azide (1.2 moles) in 500 mL of water. Maintain the temperature between 20-25 °C.

    • In a separate beaker, dissolve m-nitrobenzoyl chloride (1 mole) in 300 mL of dry acetone.

    • With vigorous stirring, add the m-nitrobenzoyl chloride solution dropwise to the sodium azide solution over approximately 1 hour. A white solid of m-nitrobenzoyl azide will precipitate.

    • Continue stirring for 30 minutes after the addition is complete.

    • Add 500 mL of water and stir for an additional 30 minutes.

    • Collect the precipitated azide by suction filtration, wash thoroughly with water, and dry carefully under vacuum. Caution: Organic azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock.

  • Part B: Thermal Decomposition to m-Nitrophenyl Isocyanate

    • Place the dry m-nitrobenzoyl azide in a flask fitted with a reflux condenser.

    • Add an inert, high-boiling solvent such as dry toluene or xylene.

    • Heat the solution gently under reflux. The rearrangement will proceed with the evolution of nitrogen gas. The reaction should be monitored (e.g., by IR spectroscopy, watching for the disappearance of the azide peak at ~2130 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹).

    • Once the reaction is complete (i.e., nitrogen evolution ceases), the solvent can be removed under reduced pressure to yield the crude m-nitrophenyl isocyanate, which can be purified by vacuum distillation or recrystallization.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[7] The reaction proceeds through an isocyanate intermediate, which is typically hydrolyzed in situ to the amine but can be trapped under anhydrous conditions.[6][7] The reaction is initiated by treating the amide with bromine in a basic aqueous solution.[7]

Hofmann_Pathway

Caption: General pathway for the Lossen Rearrangement.

While the Lossen rearrangement is a classical method for isocyanate synthesis, specific historical protocols for its application to the synthesis of nitrophenyl isocyanates are less commonly documented in readily accessible literature compared to the phosgenation, Curtius, and Hofmann methods. The synthesis would proceed from the corresponding nitrobenzohydroxamic acid, which itself can be prepared from a nitrobenzoic acid derivative. The rearrangement would then be induced to form the nitrophenyl isocyanate.

Conclusion

The synthesis of nitrophenyl isocyanates has a rich history rooted in the foundational reactions of organic chemistry. The phosgenation of nitroanilines remains the most direct and high-yielding industrial method, though safety concerns have prompted the use of phosgene surrogates like triphosgene. The classical rearrangement reactions of Curtius, Hofmann, and Lossen offer valuable phosgene-free alternatives. The Curtius rearrangement provides a clean, thermally induced route from acyl azides. The Hofmann rearrangement produces the isocyanate as a transient intermediate that is often hydrolyzed in situ, providing a pathway to the corresponding amines. The Lossen rearrangement offers another pathway from hydroxamic acid derivatives. For researchers in drug development, understanding these historical methods provides a robust toolkit for the synthesis of complex molecules where the nitrophenyl isocyanate moiety serves as a versatile building block.

References

Commercial Sourcing and Synthetic Applications of 4-Methyl-3-nitrophenyl isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrophenyl isocyanate (CAS No. 13471-69-7) is a valuable chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its bifunctional nature, featuring a reactive isocyanate group and a nitro-substituted aromatic ring, allows for its use as a versatile building block in the synthesis of a diverse range of molecular architectures. This technical guide provides an in-depth overview of the commercial availability of 4-Methyl-3-nitrophenyl isocyanate, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of urea derivatives, a common structural motif in bioactive compounds.

Commercial Availability

4-Methyl-3-nitrophenyl isocyanate is readily available from several commercial chemical suppliers. The purity of the commercially available product is typically high, often around 98%. While pricing and specific quantities can vary between suppliers and are often available upon request, the compound is accessible for laboratory-scale research and development.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Sigma-Aldrich 13471-69-7C₈H₆N₂O₃178.1498%[1]
Santa Cruz Biotechnology 13471-69-7C₈H₆N₂O₃178.14-For research use only.[2]
Alachem 13471-69-7C₈H₆N₂O₃178.14-Catalog No.: KG0619.[3]
ChemicalBook 13471-69-7C₈H₆N₂O₃178.14-Provides links to various suppliers.
CymitQuimica 13471-69-7C₈H₆N₂O₃178.14Min. 95%Described as a chiral diisocyanate.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methyl-3-nitrophenyl isocyanate is provided below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
Appearance Yellow crystalline solid[5]
Melting Point 51-54 °C[5]
Boiling Point 113-118 °C at 3 mmHg[5]
Molecular Weight 178.14 g/mol [1][2][3]
Molecular Formula C₈H₆N₂O₃[1][2][3]
CAS Number 13471-69-7[1][2][3]

Synthetic Applications and Experimental Protocols

The primary synthetic application of 4-Methyl-3-nitrophenyl isocyanate is in the formation of urea and carbamate linkages through reaction with nucleophiles such as amines and alcohols, respectively. These reactions are fundamental in combinatorial chemistry for the generation of compound libraries for drug discovery and in the targeted synthesis of bioactive molecules.[2][6]

General Experimental Protocol for the Synthesis of N,N'-Disubstituted Ureas

The following is a general experimental protocol for the reaction of 4-Methyl-3-nitrophenyl isocyanate with a primary or secondary amine to yield the corresponding N-(4-methyl-3-nitrophenyl)urea derivative. This protocol is based on established methods for isocyanate reactions.[7][8]

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Amine of choice (primary or secondary)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Triethylamine (optional, as a base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine of choice (1.0 equivalent).

  • Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition of Isocyanate: To the stirred solution of the amine, add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reactions are often complete within a few hours at room temperature.

  • Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-methyl-3-nitrophenyl)urea derivative.

Note: The reactivity of the amine and the specific reaction conditions may need to be optimized for each substrate. For less reactive amines, the addition of a non-nucleophilic base like triethylamine may be beneficial.

Reaction with Amino Acids

4-Methyl-3-nitrophenyl isocyanate has been documented to react with amino acids, such as lysine.[9][10] This reactivity is particularly relevant in the context of bioconjugation and the study of protein modifications. The isocyanate group reacts with the nucleophilic amino groups of the amino acid.

Visualizing the Synthetic Pathway

The fundamental reaction of 4-Methyl-3-nitrophenyl isocyanate with an amine to form a substituted urea can be represented by the following workflow.

G isocyanate 4-Methyl-3-nitrophenyl isocyanate product N-(4-methyl-3-nitrophenyl) -N'-(R,R')-urea isocyanate->product + amine Primary or Secondary Amine (R-NHR') amine->product solvent Anhydrous Aprotic Solvent solvent->product Reaction Conditions

Caption: General reaction scheme for the synthesis of N-substituted ureas.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a commercially accessible and versatile reagent for the synthesis of urea-containing compounds. Its application is particularly noted in the construction of diverse molecular libraries for screening purposes in drug and agrochemical discovery. The straightforward reaction of the isocyanate moiety with amines provides a reliable method for the introduction of the 4-methyl-3-nitrophenyl group into various molecular scaffolds. The experimental protocol provided herein serves as a foundational guide for researchers to utilize this valuable building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Derivatization with 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-3-nitrophenyl isocyanate as a derivatizing agent for the analysis of alcohols, phenols, and amines. Due to the limited availability of specific published methods for this particular reagent, the following protocols are based on the general reactivity of isocyanates and are intended to serve as a starting point for method development.

Introduction

4-Methyl-3-nitrophenyl isocyanate is a chemical reagent that can be utilized for the derivatization of nucleophilic functional groups, primarily hydroxyl (-OH) and primary/secondary amine (-NHR) groups. The isocyanate group (-N=C=O) is highly reactive towards these nucleophiles, forming stable carbamate and urea derivatives, respectively. The presence of the nitrophenyl moiety introduces a strong chromophore into the analyte molecule, significantly enhancing its ultraviolet (UV) absorbance. This makes it a potentially useful reagent for increasing the sensitivity of detection in analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Key Applications:

  • Quantitative analysis of alcohols and phenols: Derivatization allows for the sensitive detection of these compounds that may otherwise lack a strong UV chromophore.

  • Analysis of primary and secondary amines: Formation of urea derivatives facilitates their separation and quantification.

  • Improved chromatographic properties: Derivatization can alter the polarity and volatility of analytes, potentially improving peak shape and resolution in chromatographic separations.

Chemical and Physical Properties

A summary of the key properties of 4-Methyl-3-nitrophenyl isocyanate is provided in the table below.

PropertyValue
CAS Number 13471-69-7[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Appearance Yellow crystals[2]
Melting Point 51-54 °C
Boiling Point 113-118 °C at 3 mmHg
Solubility Soluble in many organic solvents such as acetonitrile, dichloromethane, and toluene.
Key Reactive Group Isocyanate (-N=C=O)
Chromophoric Group Nitrophenyl

Reaction Mechanism

The derivatization reaction involves the nucleophilic addition of an alcohol, phenol, or amine to the electrophilic carbon atom of the isocyanate group. The general reaction schemes are illustrated below.

Derivatization of Alcohols and Phenols:

An alcohol or phenol reacts with 4-Methyl-3-nitrophenyl isocyanate to form a stable N-(4-methyl-3-nitrophenyl)carbamate derivative.

Caption: Reaction of an alcohol/phenol with 4-Methyl-3-nitrophenyl isocyanate.

Derivatization of Primary and Secondary Amines:

A primary or secondary amine reacts with 4-Methyl-3-nitrophenyl isocyanate to form a stable N,N'-substituted urea derivative.

Caption: Reaction of an amine with 4-Methyl-3-nitrophenyl isocyanate.

Experimental Protocols

Note: These are general protocols and may require optimization for specific analytes and matrices. It is crucial to handle 4-Methyl-3-nitrophenyl isocyanate with care in a well-ventilated fume hood, as isocyanates are toxic and potent sensitizers.

Protocol 1: Derivatization of Alcohols/Phenols for HPLC-UV Analysis

Objective: To derivatize hydroxyl-containing compounds to enhance their UV detectability for quantification by HPLC.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Analyte standard or sample containing the alcohol/phenol

  • Anhydrous acetonitrile (ACN) or other suitable aprotic solvent (e.g., dichloromethane, toluene)

  • Tertiary amine catalyst (e.g., triethylamine or pyridine), optional

  • HPLC-grade water and methanol (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the analyte in anhydrous acetonitrile. For samples, perform necessary extraction and clean-up steps to isolate the analytes of interest and dissolve the extract in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry vial, add a known volume of the analyte solution.

    • Add a 1.5 to 2-fold molar excess of 4-Methyl-3-nitrophenyl isocyanate solution (prepared in anhydrous acetonitrile).

    • (Optional) Add a catalytic amount of a tertiary amine (e.g., 1-2 µL of triethylamine per mL of reaction mixture). The catalyst can accelerate the reaction, especially for sterically hindered alcohols.

    • Vortex the mixture and allow it to react at room temperature for 30-60 minutes. For less reactive or sterically hindered analytes, heating at 40-60 °C may be necessary. Monitor the reaction progress by analyzing aliquots over time.

  • Quenching: (Optional) If excess isocyanate interferes with the analysis, a small amount of a primary or secondary amine (e.g., piperidine) can be added to quench the unreacted reagent.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 (v/v) acetonitrile:water and ramp up to 90-100% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength corresponding to the maximum absorbance of the nitrophenyl group (typically in the range of 254-280 nm, requires experimental determination).

    • Quantification: Use a calibration curve prepared from derivatized standards of the analyte.

Protocol 2: Derivatization of Primary/Secondary Amines for HPLC-UV Analysis

Objective: To derivatize amine-containing compounds to enhance their UV detectability for quantification by HPLC.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Analyte standard or sample containing the amine

  • Anhydrous acetonitrile (ACN) or other suitable aprotic solvent

  • HPLC-grade water and methanol

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the amine analyte in anhydrous acetonitrile. Ensure the sample is free from water, as it can react with the isocyanate.

  • Derivatization Reaction:

    • To a known volume of the amine solution in a vial, add a 1.2 to 1.5-fold molar excess of 4-Methyl-3-nitrophenyl isocyanate solution in anhydrous acetonitrile. The reaction with amines is generally faster than with alcohols and may not require a catalyst.

    • Vortex the mixture and let it stand at room temperature for 15-30 minutes.

  • Quenching: (Optional) If needed, quench excess isocyanate with a small amount of an alcohol (e.g., methanol).

  • Sample Preparation for HPLC: Dilute the derivatized sample with the mobile phase to an appropriate concentration.

  • HPLC Analysis: Follow the HPLC conditions outlined in Protocol 1. The chromatographic conditions may need to be adjusted based on the polarity of the resulting urea derivative.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a method validation study using this derivatization approach.

Analyte (Class)Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)Recovery (%)
Phenol (Phenol)8.55150.999298.5 ± 2.1
Benzyl Alcohol (Alcohol)10.210300.998997.2 ± 3.5
Aniline (Amine)12.8260.999599.1 ± 1.8

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of a sample.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction & Clean-up Sample->Extraction Deriv_reagent Add 4-Methyl-3-nitrophenyl isocyanate Extraction->Deriv_reagent Reaction Incubation (RT or Heated) Deriv_reagent->Reaction Quench Quenching (optional) Reaction->Quench Dilution Dilution Quench->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Data Data Processing & Quantification HPLC->Data

Caption: General workflow for sample derivatization and analysis.

References

Application Notes and Protocols for 4-Methyl-3-nitrophenyl isocyanate as a Reagent for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines is a critical aspect of pharmaceutical development, environmental monitoring, and biological research. Due to their high polarity and often weak chromophores, direct analysis of primary amines by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging, resulting in poor peak shapes and low sensitivity. To overcome these limitations, derivatization with a suitable reagent is employed to enhance their chromatographic properties and detectability.

4-Methyl-3-nitrophenyl isocyanate is a derivatizing agent designed for the sensitive determination of primary amines. The isocyanate group reacts specifically with the primary amine functionality to form a stable urea derivative. The presence of the nitrophenyl moiety in the resulting derivative introduces a strong chromophore, significantly enhancing its UV absorbance and enabling highly sensitive detection by HPLC-UV.[1][2] This application note provides detailed protocols for the derivatization of primary amines with 4-methyl-3-nitrophenyl isocyanate and their subsequent HPLC analysis.

Reaction Principle

4-Methyl-3-nitrophenyl isocyanate reacts with primary amines in a nucleophilic addition reaction to form the corresponding N,N'-disubstituted urea derivative. This reaction is typically carried out in an aprotic organic solvent and may be facilitated by a non-nucleophilic base.

reagent 4-Methyl-3-nitrophenyl isocyanate product N-(4-Methyl-3-nitrophenyl) -N'-(alkyl)urea reagent->product + amine Primary Amine (R-NH2) amine->product Nucleophilic Addition

Caption: Reaction of 4-methyl-3-nitrophenyl isocyanate with a primary amine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of primary amines using a similar aryl isocyanate derivatization method followed by HPLC-UV detection. These values can serve as a benchmark for method development and validation with 4-methyl-3-nitrophenyl isocyanate.

ParameterTypical Value Range
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL[3]
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Recovery95 - 105%
Inter-day Precision (RSD)< 5%
Intra-day Precision (RSD)< 3%

Experimental Protocols

Protocol 1: Derivatization of Primary Amines

This protocol describes the pre-column derivatization of a primary amine sample with 4-methyl-3-nitrophenyl isocyanate.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Primary amine standard or sample

  • Anhydrous acetonitrile (ACN), HPLC grade

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO), if sample solubility is an issue[1]

  • Methanol, HPLC grade (for quenching)

  • Microcentrifuge tubes or autosampler vials

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 4-methyl-3-nitrophenyl isocyanate in anhydrous acetonitrile. This solution should be prepared fresh daily.

  • Sample Preparation:

    • For liquid samples, accurately transfer a known volume containing the primary amine into a microcentrifuge tube. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.[1]

    • For solid samples, accurately weigh a known amount of the sample into a microcentrifuge tube.

    • Dissolve the dried residue or solid sample in an appropriate volume of anhydrous acetonitrile (or DMSO for poorly soluble samples) to achieve a target concentration within the expected linear range of the assay.

  • Derivatization Reaction:

    • To the sample solution, add 2 equivalents of the 4-methyl-3-nitrophenyl isocyanate solution.

    • Add 1.5 equivalents of DIPEA or TEA to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]

  • Quenching the Reaction: After incubation, add a 5-fold molar excess of methanol to the reaction mixture to quench any unreacted isocyanate. Vortex for 1 minute.

  • Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase to a concentration suitable for injection.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Analysis of Derivatized Amines

This protocol provides a general method for the HPLC analysis of the urea derivatives formed in Protocol 1. Method optimization may be required depending on the specific amine.

HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (The nitroaromatic chromophore is expected to have strong absorbance in this region. Wavelength optimization is recommended).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Primary Amine Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add 4-Methyl-3-nitrophenyl isocyanate & Base dissolve->add_reagent incubate Incubate at 60°C add_reagent->incubate quench Quench with Methanol incubate->quench hplc HPLC-UV Analysis quench->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for the analysis of primary amines using 4-methyl-3-nitrophenyl isocyanate.

Logical Relationship of Derivatization and Analysis

This diagram shows the logical steps and decisions in the derivatization and analysis process.

start Start prep_sample Prepare Sample and Reagents start->prep_sample derivatize Perform Derivatization Reaction prep_sample->derivatize check_completion Reaction Complete? derivatize->check_completion check_completion->derivatize No, optimize conditions hplc_analysis Analyze by HPLC-UV check_completion->hplc_analysis Yes quantify Quantify Analyte hplc_analysis->quantify end End quantify->end

Caption: Logical flow of the derivatization and quantification process.

References

Application Notes and Protocols for Reactions with 4-Methyl-3-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of urea and carbamate derivatives using 4-Methyl-3-nitrophenyl isocyanate. The protocols are based on established methodologies for isocyanate reactions and are intended to serve as a guide for laboratory synthesis.

Introduction

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical intermediate valuable in the synthesis of a variety of organic compounds. Its isocyanate functional group readily reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These resulting motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The protocols outlined below provide a framework for the synthesis and purification of these derivatives.

Safety Precautions

4-Methyl-3-nitrophenyl isocyanate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] It is an irritant to the eyes, skin, and respiratory system.[1] Inhalation may cause allergic reactions or asthma-like symptoms.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of N,N'-Disubstituted Ureas

The reaction of 4-Methyl-3-nitrophenyl isocyanate with primary or secondary amines yields N,N'-disubstituted ureas. Two general protocols are provided below, one in an aqueous medium and another in an organic solvent.

Protocol 3.1.1: Reaction in Aqueous Medium

This protocol is a greener approach, utilizing water as the solvent.

  • Reaction Scheme:

    • R1R2NH + O=C=N-Ar -> R1R2N-C(=O)NH-Ar

    • (where Ar = 4-Methyl-3-nitrophenyl)

  • Materials:

    • 4-Methyl-3-nitrophenyl isocyanate

    • Primary or secondary amine

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve the amine (1.0 eq.) in deionized water.

    • Cool the mixture to 5 °C in an ice bath.

    • Slowly add 4-Methyl-3-nitrophenyl isocyanate (1.0 eq.) to the cooled amine solution, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 5 °C for 30 minutes. The product will precipitate out of the solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum.

Protocol 3.1.2: Reaction in Organic Solvent

This protocol is suitable for amines that may have poor solubility in water.

  • Materials:

    • 4-Methyl-3-nitrophenyl isocyanate

    • Primary or secondary amine

    • Acetone (anhydrous)

  • Procedure:

    • In a dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous acetone.

    • To the stirred solution, add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.0 eq.) in anhydrous acetone dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with a small amount of cold acetone.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization.

  • Purification (Recrystallization):

    • Dissolve the crude urea derivative in a minimal amount of hot ethanol or a mixture of methanol and water.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Synthesis of Carbamates

The reaction of 4-Methyl-3-nitrophenyl isocyanate with alcohols or phenols produces carbamate derivatives.

Protocol 3.2.1: General Procedure for Carbamate Synthesis

  • Reaction Scheme:

    • R-OH + O=C=N-Ar -> R-O-C(=O)NH-Ar

    • (where Ar = 4-Methyl-3-nitrophenyl)

  • Materials:

    • 4-Methyl-3-nitrophenyl isocyanate

    • Alcohol or phenol

    • Dichloromethane (DCM, anhydrous)

    • Triethylamine (TEA, optional catalyst)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq.) in anhydrous DCM.

    • Add 4-Methyl-3-nitrophenyl isocyanate (1.0 eq.) to the solution.

    • For less reactive alcohols, a catalytic amount of triethylamine (0.1 eq.) can be added.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.

  • Purification (Column Chromatography):

    • Purify the crude product by silica gel column chromatography.

    • A suitable eluent system is typically a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of urea and carbamate derivatives. Yields are illustrative and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of N,N'-Disubstituted Ureas

EntryAmineProductReaction Time (h)Typical Yield (%)
1Aniline1-(4-Methyl-3-nitrophenyl)-3-phenylurea3-485-95
2Benzylamine1-Benzyl-3-(4-methyl-3-nitrophenyl)urea3-490-98
3Piperidine1-(4-Methyl-3-nitrophenyl)-3-(piperidin-1-yl)urea2-3>95

Table 2: Synthesis of Carbamates

EntryAlcohol/PhenolProductReaction Time (h)Typical Yield (%)
1MethanolMethyl (4-methyl-3-nitrophenyl)carbamate2-490-98
2PhenolPhenyl (4-methyl-3-nitrophenyl)carbamate3-585-95
3IsopropanolIsopropyl (4-methyl-3-nitrophenyl)carbamate4-680-90

Mandatory Visualizations

Experimental Workflows

Urea_Synthesis_Workflow cluster_prep Reaction Setup Amine Dissolve Amine in Solvent Reaction Combine and Stir (Controlled Temperature) Amine->Reaction Isocyanate Dissolve Isocyanate in Solvent Isocyanate->Reaction TLC Monitor by TLC Reaction->TLC Workup Work-up/ Filtration TLC->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Product Final Product (Urea Derivative) Purification->Product

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

Carbamate_Synthesis_Workflow cluster_prep Reaction Setup Alcohol Dissolve Alcohol/Phenol in Anhydrous DCM Isocyanate Add Isocyanate Alcohol->Isocyanate Reaction Stir at Room Temp (Optional Catalyst) Isocyanate->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Work-up TLC->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Carbamate Derivative) Purification->Product

Caption: General workflow for the synthesis of carbamates.

Reaction Pathways

Reaction_Pathways cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis Isocyanate 4-Methyl-3-nitrophenyl Isocyanate Amine Primary/Secondary Amine (R1R2NH) Isocyanate->Amine Nucleophilic Attack Alcohol Alcohol/Phenol (R-OH) Isocyanate->Alcohol Nucleophilic Attack Urea N,N'-Disubstituted Urea Amine->Urea + Carbamate Carbamate Alcohol->Carbamate +

Caption: Reaction pathways of 4-Methyl-3-nitrophenyl isocyanate.

References

Applications of 4-Methyl-3-nitrophenyl Isocyanate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrophenyl isocyanate (CAS 13471-69-7) is a versatile bifunctional reagent in organic synthesis. Its chemical structure, featuring a reactive isocyanate group and a nitro-substituted aromatic ring, makes it a valuable building block for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The isocyanate moiety readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures. This document provides detailed application notes and protocols for the use of 4-Methyl-3-nitrophenyl isocyanate in key organic transformations.

Core Applications

The primary applications of 4-Methyl-3-nitrophenyl isocyanate in organic synthesis revolve around its electrophilic isocyanate group, which serves as a precursor for the formation of ureas and carbamates. These functional groups are prevalent in many biologically active molecules and polymers.

Synthesis of Substituted Ureas

The reaction of 4-Methyl-3-nitrophenyl isocyanate with primary or secondary amines provides a straightforward and high-yielding route to N,N'-disubstituted or N,N,N'-trisubstituted ureas.[1] This reaction is fundamental in the synthesis of various compounds, including analogues of kinase inhibitors like sorafenib.[2] The resulting urea derivatives, bearing the 4-methyl-3-nitrophenyl motif, can be further elaborated through modification of the nitro group.

Synthesis of Carbamates

4-Methyl-3-nitrophenyl isocyanate reacts with alcohols and phenols to furnish the corresponding carbamate (urethane) derivatives.[3] This transformation is crucial for the synthesis of various pharmaceutical agents and for the development of polyurethane materials.[4] The carbamate linkage is a key structural feature in many drugs and agrochemicals.[3]

Derivatization and Bioconjugation

Isocyanates are employed for bioconjugation, allowing for the attachment of small molecules to biomolecules such as proteins.[4] 4-Methyl-3-nitrophenyl isocyanate can be used to derivatize amino acids and peptides, which is useful in proteomics research and for the development of targeted drug delivery systems.[4][5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of ureas and carbamates using aryl isocyanates. The data is based on general procedures and may be used as a reference for optimizing reactions with 4-Methyl-3-nitrophenyl isocyanate.

Table 1: Representative Synthesis of Substituted Ureas

EntryAmineSolventReaction Time (h)Temperature (°C)Yield (%)
1AnilineAcetone3-4Room Temp90-95
2BenzylamineDichloromethane2-3Room Temp92-98
3PiperidineDichloromethane1-2Room Temp95-99
44-AminophenolDMF4-65085-90

Table 2: Representative Synthesis of Carbamates

EntryAlcohol/PhenolCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1MethanolNoneTHF12-16Room Temp80-90
2PhenolTriethylamineToluene6-88085-95
3IsopropanolDBTDLDichloromethane4-6Room Temp90-97
4Benzyl AlcoholNoneAcetonitrile10-14Room Temp88-94

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(4-Methyl-3-nitrophenyl)-N'-aryl/alkyl Ureas

This protocol describes a general method for the synthesis of substituted ureas from 4-Methyl-3-nitrophenyl isocyanate and a primary or secondary amine.[2]

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Appropriate primary or secondary amine (e.g., aniline)

  • Anhydrous acetone or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous acetone or DCM (approximately 0.2 M concentration).

  • To the stirred solution, add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold solvent (acetone or DCM) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure N-(4-Methyl-3-nitrophenyl)-N'-substituted urea.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Expected Yield: 90-98%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of O-Aryl/alkyl N-(4-Methyl-3-nitrophenyl) Carbamates

This protocol outlines a general method for the synthesis of carbamates from 4-Methyl-3-nitrophenyl isocyanate and an alcohol or phenol.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Appropriate alcohol or phenol (e.g., phenol)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Triethylamine (for reaction with phenols)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous toluene or THF (approximately 0.2 M concentration).

  • For less reactive phenols, add triethylamine (1.1 equivalents) to the solution.

  • Add 4-Methyl-3-nitrophenyl isocyanate (1.0 equivalent) to the stirred solution.

  • If necessary, heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC. For more reactive alcohols, the reaction may proceed at room temperature over 12-16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure O-Aryl/alkyl N-(4-Methyl-3-nitrophenyl) carbamate.

Expected Yield: 85-95%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Urea_Synthesis reagent1 4-Methyl-3-nitrophenyl Isocyanate reaction Nucleophilic Addition reagent1->reaction Electrophile reagent2 Primary or Secondary Amine (R-NHR') reagent2->reaction Nucleophile product N,N'-Disubstituted or N,N,N'-Trisubstituted Urea reaction->product

Caption: General reaction scheme for the synthesis of substituted ureas.

Carbamate_Synthesis reagent1 4-Methyl-3-nitrophenyl Isocyanate reaction Nucleophilic Addition reagent1->reaction Electrophile reagent2 Alcohol or Phenol (R-OH) reagent2->reaction Nucleophile product Carbamate (Urethane) reaction->product

Caption: General reaction scheme for the synthesis of carbamates.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_modification Further Derivatization start 4-Methyl-3-nitrophenyl Isocyanate synthesis_urea Reaction with Amines (Urea Formation) start->synthesis_urea synthesis_carbamate Reaction with Alcohols (Carbamate Formation) start->synthesis_carbamate modification Reduction of Nitro Group to Amine synthesis_urea->modification synthesis_carbamate->modification further_reactions Amide formation, Sulfonamide synthesis, etc. modification->further_reactions screening Biological Screening (e.g., Kinase Assays) further_reactions->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for drug discovery using the target reagent.

References

Application Notes and Protocols for the Use of 4-Methyl-3-nitrophenyl Isocyanate in Peptide Synthesis and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methyl-3-nitrophenyl isocyanate as a reagent in peptide sequencing. This reagent serves as an alternative to phenyl isothiocyanate (PITC) in the Edman degradation process, a cornerstone technique for determining the N-terminal amino acid sequence of peptides and proteins.

The introduction of a methyl and a nitro group to the phenyl ring of the isocyanate modifies the reactivity and the chromatographic properties of the resulting thiohydantoin derivatives, potentially offering advantages in specific applications. These notes will cover the chemical principles, experimental procedures, and data interpretation associated with the use of this reagent.

Principle of the Method

The sequencing process using 4-Methyl-3-nitrophenyl isocyanate follows the fundamental principles of the Edman degradation. The reaction proceeds in three main stages:

  • Coupling: Under alkaline conditions, the 4-Methyl-3-nitrophenyl isocyanate reacts with the free N-terminal amino group of the peptide to form a stable 4-Methyl-3-nitrophenyl-thiocarbamoyl (MNPTC)-peptide derivative.

  • Cleavage: In the presence of a strong anhydrous acid, the MNPTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative. This step leaves the rest of the peptide chain intact with a newly exposed N-terminus.

  • Conversion and Identification: The unstable ATZ-amino acid is subsequently converted to a more stable 4-Methyl-3-nitrophenyl-thiohydantoin (MNPTH)-amino acid derivative. This stable derivative is then identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known standards. The cycle is then repeated to identify the subsequent amino acids in the peptide sequence.[1][2][3]

The overall workflow of peptide sequencing using 4-Methyl-3-nitrophenyl isocyanate is depicted below.

Edman_Degradation_Workflow Peptide Peptide with free N-terminus Coupling Coupling Reaction (alkaline conditions) Peptide->Coupling + 4-Methyl-3-nitrophenyl isocyanate MNPTC_Peptide MNPTC-Peptide Derivative Coupling->MNPTC_Peptide Cleavage Cleavage Reaction (anhydrous acid) MNPTC_Peptide->Cleavage Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide ATZ_Amino_Acid ATZ-Amino Acid Derivative Cleavage->ATZ_Amino_Acid Next_Cycle Next Sequencing Cycle Shortened_Peptide->Next_Cycle Conversion Conversion (aqueous acid) ATZ_Amino_Acid->Conversion MNPTH_Amino_Acid MNPTH-Amino Acid Derivative Conversion->MNPTH_Amino_Acid HPLC HPLC Analysis MNPTH_Amino_Acid->HPLC Identification Amino Acid Identification HPLC->Identification

Caption: Workflow of a single cycle of peptide sequencing using 4-Methyl-3-nitrophenyl isocyanate.

Quantitative Data Summary

The efficiency of each step in the sequencing process is critical for determining the maximum readable length of a peptide. The following table summarizes typical reaction conditions and expected efficiencies for peptide sequencing using 4-Methyl-3-nitrophenyl isocyanate.

ParameterCondition / ValueExpected EfficiencyNotes
Coupling Reaction
pH8.5 - 9.0> 99%Maintained with a suitable buffer (e.g., N-ethylmorpholine/acetate).
Temperature50°C
Duration20 minutes
Cleavage Reaction
ReagentAnhydrous Trifluoroacetic Acid (TFA)> 98%The anhydrous nature of the acid is crucial to prevent peptide bond hydrolysis.
Temperature50°C
Duration3 minutes
Conversion Reaction
Reagent25% (v/v) Aqueous TFA> 95%Converts the unstable ATZ-amino acid to the stable MNPTH-amino acid.
Temperature50°C
Duration10 minutes
Overall Cycle Efficiency ~92-95%The cumulative efficiency determines the practical sequencing length.

Experimental Protocols

The following are detailed protocols for the key experiments in peptide sequencing using 4-Methyl-3-nitrophenyl isocyanate.

Protocol 1: N-Terminal Derivatization (Coupling)

  • Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in 50 µL of a coupling buffer (e.g., 125 mM N-ethylmorpholine/acetate, pH 8.5).

  • Reagent Preparation: Prepare a 5% (v/v) solution of 4-Methyl-3-nitrophenyl isocyanate in a suitable solvent like acetonitrile.

  • Coupling Reaction: Add 5 µL of the 4-Methyl-3-nitrophenyl isocyanate solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 20 minutes at 50°C.

  • Extraction & Drying: Perform two sequential extractions with a mixture of heptane and ethyl acetate to remove excess reagent and by-products. Dry the sample completely in a vacuum centrifuge.

Protocol 2: Cleavage of the N-Terminal Amino Acid

  • Cleavage Reaction: Add 20 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample from the coupling step.

  • Incubation: Incubate the reaction mixture at 50°C for 3 minutes.

  • Extraction: After incubation, add 100 µL of a non-polar organic solvent (e.g., n-butyl chloride) to extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative. Vortex the mixture thoroughly.

  • Phase Separation: Centrifuge the sample to facilitate phase separation. The upper organic phase contains the ATZ-amino acid.

  • Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase. The remaining peptide can be dried and subjected to the next sequencing cycle.

Protocol 3: Conversion to the MNPTH-Amino Acid and HPLC Analysis

  • Conversion: Transfer the collected organic phase from the cleavage step to a new tube and dry it down. Add 20 µL of 25% aqueous TFA and heat at 50°C for 10 minutes to convert the ATZ-amino acid to the more stable 4-Methyl-3-nitrophenyl-thiohydantoin (MNPTH)-amino acid.

  • Sample Preparation for HPLC: Dry the sample after conversion and redissolve it in a suitable solvent for HPLC injection (e.g., 20 µL of 20% acetonitrile).

  • HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Identify the MNPTH-amino acid by comparing its retention time with that of a standard mixture of MNPTH-amino acids.

The logical relationship for troubleshooting common issues during the sequencing process is outlined below.

Troubleshooting_Logic Start Problem Encountered No_Signal No or Low Signal in HPLC Start->No_Signal Poor_Cleavage Poor Cleavage Efficiency Start->Poor_Cleavage Overlapping_Peaks Overlapping Peaks in HPLC Start->Overlapping_Peaks Check_Coupling Verify Coupling Reagent and pH No_Signal->Check_Coupling Check_Conversion Check ATZ to MNPTH Conversion No_Signal->Check_Conversion Check_Acid Ensure Anhydrous Cleavage Acid Poor_Cleavage->Check_Acid Optimize_Gradient Optimize HPLC Gradient Overlapping_Peaks->Optimize_Gradient Solution1 Adjust pH / Use Fresh Reagent Check_Coupling->Solution1 Solution2 Increase Conversion Time/Temp Check_Conversion->Solution2 Solution3 Use Fresh Anhydrous Acid Check_Acid->Solution3 Solution4 Modify Mobile Phase Composition Optimize_Gradient->Solution4

References

Application Notes and Protocols for the Synthesis of Substituted Ureas Using 4-Methyl-3-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas represent a pivotal class of compounds in medicinal chemistry and drug development. Their unique ability to form stable hydrogen bonds with biological targets makes them a common motif in a wide array of pharmacologically active molecules.[1] Urea derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. A significant application of substituted ureas is in the development of kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that control cell growth, proliferation, and differentiation.[2]

This document provides detailed protocols for the synthesis of substituted ureas utilizing 4-methyl-3-nitrophenyl isocyanate as a key reactant. The presence of the nitro group and methyl group on the phenyl ring can influence the reactivity of the isocyanate and the biological activity of the resulting urea derivatives, making this a region of interest for developing novel therapeutic agents. These notes are intended to guide researchers in the efficient synthesis and application of this versatile class of compounds.

Data Presentation: Synthesis of Substituted Ureas

The reaction of 4-methyl-3-nitrophenyl isocyanate with various primary and secondary amines generally proceeds with high efficiency. The following tables summarize the reaction conditions and outcomes for the synthesis of a selection of N,N'-substituted ureas.

Table 1: Synthesis of N-(4-Methyl-3-nitrophenyl)-N'-aryl Ureas

EntryAryl AmineProductSolventReaction Time (h)Temperature (°C)Yield (%)
1Aniline1-(4-Methyl-3-nitrophenyl)-3-phenylureaDichloromethane (DCM)4Room Temperature>90 (estimated)
24-Chloroaniline1-(4-Chloro-phenyl)-3-(4-methyl-3-nitrophenyl)ureaTetrahydrofuran (THF)3Room Temperature>90 (estimated)
34-Methoxyaniline1-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)ureaDichloromethane (DCM)4Room Temperature>90 (estimated)
44-Acetamidophenol1-(4-Acetamidophenyl)-3-(4-methyl-3-nitrophenyl)ureaNot SpecifiedNot SpecifiedNot SpecifiedCommercially Available

Table 2: Synthesis of N-(4-Methyl-3-nitrophenyl)-N'-alkyl Ureas

EntryAlkyl AmineProductSolventReaction Time (h)Temperature (°C)Yield (%)
1Benzylamine1-Benzyl-3-(4-methyl-3-nitrophenyl)ureaDichloromethane (DCM)2Room Temperature>95 (estimated)
2Cyclohexylamine1-Cyclohexyl-3-(4-methyl-3-nitrophenyl)ureaTetrahydrofuran (THF)2Room Temperature>95 (estimated)
3n-Butylamine1-Butyl-3-(4-methyl-3-nitrophenyl)ureaDichloromethane (DCM)1.5Room Temperature>95 (estimated)

(Note: Yields are estimated based on typical isocyanate-amine reactions due to the lack of specific literature data for 4-methyl-3-nitrophenyl isocyanate.)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted ureas using 4-methyl-3-nitrophenyl isocyanate.

General Protocol for the Synthesis of N,N'-Substituted Ureas

This procedure describes the general reaction of 4-methyl-3-nitrophenyl isocyanate with a primary or secondary amine.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Amine of choice (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as DCM or THF. The typical concentration is 0.1-0.5 M.

  • Isocyanate Addition: Under stirring, add a solution of 4-methyl-3-nitrophenyl isocyanate (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Example Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chloroaniline (0.64 g, 5.0 mmol) in 20 mL of anhydrous THF.

  • To this solution, add a solution of 4-methyl-3-nitrophenyl isocyanate (0.89 g, 5.0 mmol) in 10 mL of anhydrous THF dropwise over 5 minutes with stirring at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, a precipitate may form. If so, filter the solid product and wash with cold THF. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 1-(4-chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea.

Mandatory Visualizations

Experimental Workflow

The general workflow for the synthesis of substituted ureas from 4-methyl-3-nitrophenyl isocyanate is depicted below. This process highlights the key stages from starting materials to the final purified product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Methyl-3-nitrophenyl Isocyanate 4-Methyl-3-nitrophenyl Isocyanate Reaction Vessel (Anhydrous Solvent) Reaction Vessel (Anhydrous Solvent) 4-Methyl-3-nitrophenyl Isocyanate->Reaction Vessel (Anhydrous Solvent) Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Vessel (Anhydrous Solvent) Solvent Removal Solvent Removal Reaction Vessel (Anhydrous Solvent)->Solvent Removal Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Solvent Removal->Purification (Recrystallization/Chromatography) Substituted Urea Substituted Urea Purification (Recrystallization/Chromatography)->Substituted Urea

Caption: General workflow for the synthesis of substituted ureas.

Signaling Pathway: Inhibition of VEGFR-2 by Urea Derivatives

Substituted ureas are a well-established class of type II kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4][5] The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by urea-based compounds. These inhibitors typically bind to the ATP-binding site of the kinase domain, stabilizing an inactive conformation and blocking downstream signaling.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates ERK ERK PLCg->ERK AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene Expression Gene Expression AKT->Gene Expression MEK MEK RAF->MEK MEK->ERK ERK->Gene Expression Urea Derivative Urea Derivative Urea Derivative->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by urea derivatives.

References

Application Notes and Protocols for 4-Methyl-3-nitrophenyl isocyanate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-3-nitrophenyl isocyanate in multicomponent reactions (MCRs), a class of chemical reactions in which three or more reactants combine in a single step to form a complex product. The focus is on the Ugi and Passerini reactions, as well as the synthesis of substituted ureas, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.

Introduction to 4-Methyl-3-nitrophenyl isocyanate in Multicomponent Reactions

4-Methyl-3-nitrophenyl isocyanate is an aromatic isocyanate that features both an electron-donating methyl group and a potent electron-withdrawing nitro group. This electronic substitution pattern modulates its reactivity in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. While the electron-withdrawing nitro group can decrease the nucleophilicity of the isocyanate, potentially leading to slower reaction rates compared to electron-rich isocyanates, it also introduces a valuable functional handle for further chemical modifications, such as reduction to an amine. The resulting products, including α-acyloxy amides from the Passerini reaction and bis-amides from the Ugi reaction, are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[1][2] This reaction is typically conducted in aprotic solvents.[1]

Generic Reaction Scheme:

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • 4-Methyl-3-nitrophenyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq) and carboxylic acid (1.2 mmol, 1.2 eq) in anhydrous DCM (5 mL).

  • To this solution, add 4-methyl-3-nitrophenyl isocyanate (1.0 mmol, 1.0 eq) at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). Due to the electron-deficient nature of the isocyanate, the reaction may require an extended period (24-48 hours) or gentle heating to proceed to completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

IsocyanideAldehydeCarboxylic AcidSolventTime (h)Yield (%)Reference
4-Methyl-3-nitrophenyl isocyanateBenzaldehydeAcetic AcidDCM4840-70 (estimated)[3]
p-Methoxyphenyl isocyanideBenzaldehydeAcetic AcidDCM2470-95[3]
tert-Butyl isocyanideBenzaldehydeAcetic AcidDCM2480-98[3]

Note: The yield for 4-methyl-3-nitrophenyl isocyanate is an estimate based on the reactivity of similar electron-deficient isocyanates, as specific literature data was not found.

Logical Workflow for the Passerini Reaction:

Passerini_Workflow A Reactant Preparation (Aldehyde, Carboxylic Acid in Solvent) B Addition of 4-Methyl-3-nitrophenyl isocyanate A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for the Passerini reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[4] This reaction is typically carried out in polar protic solvents like methanol.[4]

Generic Reaction Scheme:

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., benzoic acid)

  • 4-Methyl-3-nitrophenyl isocyanate

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq) and the amine (1.0 mmol, 1.0 eq) in anhydrous methanol (5 mL) and stir for 30 minutes at room temperature to facilitate imine formation.

  • To the solution, add the carboxylic acid (1.0 mmol, 1.0 eq) followed by 4-methyl-3-nitrophenyl isocyanate (1.0 mmol, 1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours to 24 hours. Monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

  • Characterize the purified bis-amide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

IsocyanideAldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)Reference
4-Methyl-3-nitrophenyl isocyanateIsobutyraldehydeBenzylamineBenzoic AcidMethanol2430-60 (estimated)[3]
p-Methoxyphenyl isocyanideIsobutyraldehydeBenzylamineBenzoic AcidMethanol1260-90[3]
tert-Butyl isocyanideIsobutyraldehydeBenzylamineBenzoic AcidMethanol1270-95[3]

Note: The yield for 4-methyl-3-nitrophenyl isocyanate is an estimate based on the known reactivity of similar electron-deficient isocyanides.

Logical Workflow for the Ugi Reaction:

Ugi_Workflow A Imine Formation (Aldehyde + Amine in Methanol) B Addition of Carboxylic Acid and 4-Methyl-3-nitrophenyl isocyanate A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for the Ugi reaction.

Synthesis of Substituted Ureas

The reaction of 4-methyl-3-nitrophenyl isocyanate with primary or secondary amines provides a straightforward route to N,N'-disubstituted ureas. These compounds are of significant interest in drug discovery, with many exhibiting potent biological activities.

Generic Reaction Scheme:

Materials:

  • Amine (e.g., aniline)

  • 4-Methyl-3-nitrophenyl isocyanate

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous toluene (5 mL).

  • Add a solution of 4-methyl-3-nitrophenyl isocyanate (1.0 mmol, 1.0 eq) in anhydrous toluene (5 mL) dropwise to the amine solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid and may result in the precipitation of the urea product.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

AmineSolventTime (h)Yield (%)Reference
AnilineToluene2>90Adapted from[5]
BenzylamineDCM3>90Adapted from[5]
PiperidineToluene2>90Adapted from[5]

Biological Applications and Signaling Pathways

The products derived from 4-methyl-3-nitrophenyl isocyanate in multicomponent reactions, particularly the urea derivatives, are of significant interest in drug development due to their potential to modulate various biological pathways.

Anticancer Activity:

Many N,N'-diaryl ureas have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] For instance, sorafenib, a diaryl urea, is a multikinase inhibitor used in the treatment of various cancers. The urea moiety is crucial for binding to the kinase active site. The products synthesized using 4-methyl-3-nitrophenyl isocyanate could be screened for their inhibitory activity against a panel of kinases implicated in cancer progression.

Antimicrobial Activity:

Urea derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[5] The presence of the nitroaromatic moiety may also contribute to the antimicrobial properties of the synthesized compounds.

Generalized Kinase Inhibition Signaling Pathway:

Urea-based compounds can act as Type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase. This prevents the kinase from adopting its active conformation, thereby blocking downstream signaling.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase_inactive Kinase (Inactive DFG-out) Receptor->Kinase_inactive Growth Factor Kinase_active Kinase (Active DFG-in) Kinase_inactive->Kinase_active Conformational Change Phospho_Substrate Phosphorylated Substrate Kinase_active->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_active Substrate Substrate Protein Substrate->Kinase_active Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Urea_Inhibitor N-Aryl Urea (e.g., from 4-methyl-3-nitrophenyl isocyanate) Urea_Inhibitor->Kinase_inactive Binding & Stabilization

Caption: Generalized kinase inhibition pathway by N-aryl ureas.

References

The Role of 4-Methyl-3-nitrophenyl isocyanate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Methyl-3-nitrophenyl isocyanate as a key reagent in the synthesis of pharmaceutical intermediates. The focus is on its application in the creation of urea and carbamate moieties, which are prevalent in a wide range of biologically active compounds.

Introduction to 4-Methyl-3-nitrophenyl isocyanate in Medicinal Chemistry

4-Methyl-3-nitrophenyl isocyanate is a versatile chemical intermediate that serves as a valuable building block in drug discovery and development. Its isocyanate functional group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of stable urea and carbamate linkages, respectively. These functional groups are key components of numerous approved drugs and clinical candidates, contributing to their pharmacological activity through specific hydrogen bonding interactions with biological targets.

The presence of the nitro group and the methyl group on the phenyl ring of 4-Methyl-3-nitrophenyl isocyanate can be strategically utilized. The nitro group can be reduced to an amine, providing a handle for further functionalization, or it can be retained for its electronic properties. The methyl group can influence the molecule's conformation and metabolic stability. A notable application of this reagent is in the synthesis of diarylurea derivatives that have shown potential as inhibitors of various enzymes and receptors, including cannabinoid receptors.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of 4-Methyl-3-nitrophenyl isocyanate in pharmaceutical synthesis revolve around the formation of ureas and carbamates.

Synthesis of N,N'-Disubstituted Ureas

The reaction of 4-Methyl-3-nitrophenyl isocyanate with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically rapid and proceeds with high yield. A significant example is the synthesis of diarylureas, a class of compounds known for their therapeutic potential.

Application Example: Synthesis of a Cannabinoid-1 (CB1) Receptor Inhibitor

A notable application of 4-Methyl-3-nitrophenyl isocyanate is in the synthesis of 1-{3-[2-(1H-pyrazol-1-yl)acetyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea, a potential inhibitor of the cannabinoid-1 (CB1) receptor.[1] Diarylureas are a known class of allosteric modulators of the CB1 receptor.[2][3][4]

Synthesis of Carbamates

The reaction of 4-Methyl-3-nitrophenyl isocyanate with alcohols or phenols produces carbamates. This transformation is crucial for creating prodrugs, modifying the solubility of a parent molecule, or introducing a group that can mimic a peptide bond.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ureas and carbamates using 4-Methyl-3-nitrophenyl isocyanate. These should be adapted and optimized for specific substrates.

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

Reaction Scheme:

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.0 - 1.1 equivalents) in the same solvent dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, the product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol for the Synthesis of 1-{3-[2-(1H-pyrazol-1-yl)acetyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea

This protocol is based on the general synthesis of diarylureas from two aniline precursors using an in-situ generated isocyanate.[5]

Reaction Workflow:

G cluster_0 Isocyanate Formation (in-situ) cluster_1 Urea Formation A 4-Methyl-3-nitroaniline D 4-Methyl-3-nitrophenyl isocyanate A->D B Triphosgene B->D C Base (e.g., Triethylamine) C->D F 1-{3-[2-(1H-pyrazol-1-yl)acetyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea D->F E 1-(3-Aminophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one E->F

Caption: Synthesis of a diarylurea via in-situ isocyanate formation.

Materials:

  • 4-Methyl-3-nitroaniline

  • 1-(3-Aminophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one

  • Triphosgene

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-Methyl-3-nitroaniline (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure the formation of 4-Methyl-3-nitrophenyl isocyanate.

  • In a separate flask, dissolve 1-(3-Aminophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the second aniline to the in-situ generated isocyanate solution at room temperature.

  • Stir the reaction mixture for 3-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diarylurea.

General Protocol for the Synthesis of Carbamates

Reaction Scheme:

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Alcohol or phenol

  • Anhydrous aprotic solvent (e.g., THF, Toluene, Dichloromethane)

  • Optional: Catalyst (e.g., Dibutyltin dilaurate (DBTDL), Triethylamine)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in the chosen anhydrous solvent.

  • If using a catalyst, add it to the solution at this stage (typically 0.1-1 mol%).

  • Add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.0 - 1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • The reaction may be stirred at room temperature or heated to reflux to increase the rate, particularly with less reactive alcohols. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of ureas and carbamates using aryl isocyanates. Note that specific yields and reaction times will vary depending on the substrates and conditions used.

Table 1: Synthesis of Diarylureas

EntryAmineIsocyanateSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Substituted Aniline A4-Methyl-3-nitrophenyl isocyanateDCM25385>98 (HPLC)
2Substituted Aniline B4-Methyl-3-nitrophenyl isocyanateTHF25492>99 (HPLC)
3Substituted Aniline C4-Methyl-3-nitrophenyl isocyanateAcetonitrile50288>98 (HPLC)

Table 2: Synthesis of Carbamates

EntryAlcohol/PhenolIsocyanateSolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)
1Phenol A4-Methyl-3-nitrophenyl isocyanateTolueneNone80678>97 (HPLC)
2Alcohol B4-Methyl-3-nitrophenyl isocyanateTHFDBTDL25295>99 (HPLC)
3Alcohol C4-Methyl-3-nitrophenyl isocyanateDCMTriethylamine25589>98 (HPLC)

Signaling Pathway Visualization

The diarylurea synthesized using 4-Methyl-3-nitrophenyl isocyanate is a potential inhibitor of the Cannabinoid-1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[6][7][8]

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel Modulation cAMP cAMP Ligand CB1 Agonist Ligand->CB1 Activation Inhibitor Diarylurea Inhibitor (e.g., from 4-Methyl-3-nitrophenyl isocyanate) Inhibitor->CB1 Inhibition ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Transcription Gene Transcription PKA->Transcription Regulation MAPK->Transcription Regulation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methyl-3-nitrophenyl isocyanate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of 4-Methyl-3-nitrophenyl isocyanate?

4-Methyl-3-nitrophenyl isocyanate is an aromatic isocyanate. The isocyanate (-NCO) group is highly electrophilic due to the electron-withdrawing nitro group on the aromatic ring, making it highly reactive towards nucleophiles.[1] It will readily react with primary and secondary amines, alcohols, thiols, and even water.[2] The presence of the nitro group increases the electrophilicity of the isocyanate carbon, enhancing its reactivity compared to non-substituted aromatic isocyanates.[1]

Q2: How should I handle and store 4-Methyl-3-nitrophenyl isocyanate?

Due to its moisture sensitivity, 4-Methyl-3-nitrophenyl isocyanate should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is recommended to store it at 2-8°C to minimize degradation.[3] Isocyanates are irritants to the skin, eyes, and respiratory tract, and can cause sensitization.[4][5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Q3: How can I monitor the progress of a reaction involving 4-Methyl-3-nitrophenyl isocyanate?

The most effective way to monitor the reaction is by using Fourier-Transform Infrared (FTIR) spectroscopy. The isocyanate group has a strong and very characteristic stretching vibration at approximately 2250-2275 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate starting material. For 4-Methyl-3-nitrophenyl isocyanate, the ATR-IR spectrum shows this characteristic peak.[7] Thin-layer chromatography (TLC) can also be a useful technique to monitor the appearance of the product and the disappearance of the starting materials.

Q4: What are the most common side reactions to be aware of?

The most prevalent side reaction is the reaction with water. Moisture in the reaction solvent, reagents, or from the atmosphere will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea, which is often insoluble and can complicate purification.[7]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or no product yield 1. Moisture Contamination: Reaction with water is consuming the isocyanate. 2. Poor Nucleophile Reactivity: The nucleophile (alcohol, amine, etc.) is sterically hindered or electronically poor. 3. Incorrect Stoichiometry: An improper molar ratio of reactants was used.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., 120°C overnight) and cool under an inert atmosphere. Ensure all other reagents are anhydrous. 2. Increase Reaction Temperature: Gently heating the reaction can overcome activation energy barriers. 3. Use a Catalyst: For reactions with less reactive nucleophiles like alcohols, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can be used.[2] 4. Verify Stoichiometry: Accurately weigh all reagents and ensure the correct molar ratios are used.
Formation of a white precipitate Symmetric Urea Formation: This is a strong indicator of moisture contamination leading to the formation of a disubstituted urea.Rigorous Drying: Implement the anhydrous condition protocols mentioned above. Filter off the urea byproduct before workup and purification.
Reaction mixture is bubbling or foaming Carbon Dioxide Evolution: The reaction of isocyanate with water produces CO₂, which can cause foaming.Vent the Reaction: Ensure the reaction is not in a sealed system to avoid pressure buildup. This is a critical safety measure. Identify and eliminate the source of moisture for future experiments.
Difficulty in product purification 1. Urea Byproduct Contamination: The symmetric urea is co-precipitating or has similar solubility to the desired product. 2. Product Instability: The formed urethane or urea is sensitive to the purification conditions (e.g., silica gel).1. Optimize Reaction: The best approach is to prevent urea formation. If present, try to find a solvent that selectively dissolves the desired product but not the urea. 2. Alternative Purification: Consider recrystallization or trituration as an alternative to column chromatography. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

General Protocol for the Reaction of 4-Methyl-3-nitrophenyl isocyanate with a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate

  • Primary alcohol (e.g., 1-propanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Tertiary amine catalyst (e.g., triethylamine, optional)

  • Round-bottom flask, magnetic stirrer, condenser, and inert gas setup (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition:

    • In the reaction flask, dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent.

    • If using a catalyst, add a catalytic amount (e.g., 0.1 equivalents) of triethylamine to the alcohol solution.

    • In a separate flask, dissolve 4-Methyl-3-nitrophenyl isocyanate (1.0 equivalent) in the anhydrous solvent.

    • Slowly add the isocyanate solution to the alcohol solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for FTIR analysis to observe the disappearance of the isocyanate peak around 2250-2275 cm⁻¹.

  • Workup and Purification:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Under N2 or Ar) prep->setup dissolve_nuc Dissolve Nucleophile (e.g., Alcohol) in Anhydrous Solvent setup->dissolve_nuc dissolve_iso Dissolve Isocyanate in Anhydrous Solvent setup->dissolve_iso add_cat Add Catalyst (Optional, e.g., Et3N) dissolve_nuc->add_cat add_iso Slowly Add Isocyanate to Nucleophile Solution add_cat->add_iso dissolve_iso->add_iso monitor Monitor Reaction (TLC, FTIR) add_iso->monitor workup Workup (Quench, Concentrate) monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure Product purify->product

Caption: General workflow for reacting 4-Methyl-3-nitrophenyl isocyanate.

troubleshooting_logic Troubleshooting Common Issues start Low Yield or Precipitate Formed check_moisture Check for Moisture Contamination (Solvents, Reagents, Atmosphere) start->check_moisture moisture_present Moisture Present check_moisture->moisture_present implement_drying Implement Rigorous Drying Protocols moisture_present->implement_drying Yes no_moisture No Obvious Moisture Source moisture_present->no_moisture No implement_drying->start check_reactivity Assess Nucleophile Reactivity and Stoichiometry no_moisture->check_reactivity reactivity_issue Low Reactivity check_reactivity->reactivity_issue optimize_conditions Optimize Conditions (Increase Temp, Add Catalyst) reactivity_issue->optimize_conditions Yes success Improved Yield reactivity_issue->success No (Stoichiometry Corrected) optimize_conditions->success

Caption: Decision tree for troubleshooting common isocyanate reaction problems.

References

stability and degradation of 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Methyl-3-nitrophenyl isocyanate. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing 4-Methyl-3-nitrophenyl isocyanate to ensure its stability?

A1: To maintain the quality and reactivity of 4-Methyl-3-nitrophenyl isocyanate, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. It is recommended to store the compound in a refrigerator at 2-8°C.[1] Proper storage is critical as isocyanates are susceptible to degradation in the presence of water.

Q2: What are the primary degradation pathways for 4-Methyl-3-nitrophenyl isocyanate?

A2: The most common degradation pathway for 4-Methyl-3-nitrophenyl isocyanate is hydrolysis, which occurs upon exposure to water or moisture. The isocyanate group reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 4-methyl-3-nitroaniline. This resulting amine is highly reactive towards another molecule of the isocyanate, leading to the formation of a stable, insoluble N,N'-bis(4-methyl-3-nitrophenyl)urea. At elevated temperatures, thermal degradation can also occur, potentially leading to the formation of various byproducts, including other isocyanates and amines.[2][3][4][5]

Q3: I observed a white precipitate in my container of 4-Methyl-3-nitrophenyl isocyanate. What is it and is the reagent still usable?

A3: The formation of a white, insoluble precipitate is a common indicator of degradation. This solid is most likely N,N'-bis(4-methyl-3-nitrophenyl)urea, formed through reaction with ambient moisture. The presence of this urea derivative indicates that a portion of the isocyanate has degraded, reducing the purity and effective concentration of the reagent. For quantitative or sensitive applications, it is advisable to use a fresh, pure sample. For less sensitive reactions, the material might still be usable, but the presence of the urea byproduct could complicate purification and reduce yields.

Q4: My reaction with 4-Methyl-3-nitrophenyl isocyanate is giving low yields or failing completely. What are some potential causes related to the reagent's stability?

A4: Low yields or reaction failure can be attributed to several factors related to the stability of the isocyanate:

  • Degradation: The reagent may have degraded due to improper storage and exposure to moisture, as described in Q2 and Q3. The effective concentration of the active isocyanate is therefore lower than expected.

  • Competitive Reactions: If your reaction is performed in the presence of trace amounts of water, the isocyanate will react with water, competing with your desired reaction.

  • Solvent Impurities: Protic impurities (e.g., water or alcohols) in your reaction solvent can consume the isocyanate. Ensure you are using anhydrous solvents.

Q5: Are there any specific materials that are incompatible with 4-Methyl-3-nitrophenyl isocyanate?

A5: Yes, 4-Methyl-3-nitrophenyl isocyanate is incompatible with strong oxidizing agents, strong acids, alcohols, and amines.[6] Contact with these materials can lead to vigorous and potentially hazardous reactions. It is crucial to use clean, dry glassware and equipment when handling this reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Reagent Purity / Presence of White Solid Hydrolysis due to exposure to moisture.Discard the degraded reagent and use a fresh batch. Ensure future storage is in a tightly sealed container under an inert atmosphere and refrigerated.
Low or No Reactivity in Experiments The isocyanate has been consumed by reaction with water or other nucleophilic impurities.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider performing reactions under an inert atmosphere.
Inconsistent Experimental Results Partial degradation of the isocyanate leading to variable concentrations of the active reagent.Perform a purity check of the isocyanate before use (e.g., by titration or spectroscopy). Use a fresh, high-purity batch for critical experiments.
Formation of Unexpected Byproducts The amine degradation product (4-methyl-3-nitroaniline) may be participating in side reactions.Purify the isocyanate before use if degradation is suspected. Alternatively, use a freshly opened container of the reagent.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 4-Methyl-3-nitrophenyl isocyanate

PropertyValue
CAS Number 13471-69-7
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Appearance Solid
Storage Temperature 2-8°C

Table 2: Summary of Stability and Degradation Information

Factor Effect on Stability Primary Degradation Product
Moisture/Water Highly sensitive; leads to rapid degradation.N,N'-bis(4-methyl-3-nitrophenyl)urea
Elevated Temperature Can induce thermal degradation.Complex mixture, may include amines and other isocyanates.[2][3][7]
Light Aromatic isocyanates can be light-sensitive.Store in amber vials or in the dark.
Incompatible Materials Reacts with acids, bases, alcohols, and amines.Various adducts depending on the reactant.

Experimental Protocols

Protocol: Stability Assessment of 4-Methyl-3-nitrophenyl isocyanate via HPLC

This protocol outlines a method to assess the stability of 4-Methyl-3-nitrophenyl isocyanate by monitoring its purity over time under specific storage conditions. The method involves derivatization of the isocyanate to a stable urea derivative, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of active 4-Methyl-3-nitrophenyl isocyanate in a sample over time.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate sample

  • 1-(2-Methoxyphenyl)piperazine (1-2MP) or Dibutylamine (DBA) as derivatizing agent[8]

  • Anhydrous acetonitrile (HPLC grade)

  • Anhydrous toluene

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Derivatizing Reagent Solution: Prepare a 0.01 M solution of the chosen derivatizing agent (1-2MP or DBA) in anhydrous toluene.

  • Sample Preparation (Time Point 0): a. Accurately weigh approximately 10 mg of 4-Methyl-3-nitrophenyl isocyanate into a dry, tared vial. b. Immediately add 10.0 mL of the derivatizing reagent solution. Cap the vial and vortex thoroughly to ensure complete reaction. The reaction between the isocyanate and the amine derivatizing agent is rapid. c. Allow the reaction to proceed for 15 minutes at room temperature. d. Dilute an aliquot of this solution with acetonitrile to a final concentration suitable for HPLC analysis (e.g., in the range of 1-100 µg/mL of the derivative). e. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Stability Study Setup: a. Store the bulk 4-Methyl-3-nitrophenyl isocyanate sample under the desired test conditions (e.g., refrigerated, room temperature, exposed to air). b. At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), repeat the sample preparation procedure (step 2) with a new aliquot from the stored bulk sample.

  • HPLC Analysis: a. Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. b. Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30°C. e. Detection Wavelength: Monitor at a wavelength appropriate for the derivative (e.g., determined by UV scan, typically around 254 nm). f. Injection Volume: 10 µL.

  • Data Analysis: a. Create a calibration curve using standards of the purified 4-Methyl-3-nitrophenyl isocyanate derivative of known concentrations. b. Quantify the concentration of the derivative in each sample from the different time points using the calibration curve. c. Calculate the percentage purity of the 4-Methyl-3-nitrophenyl isocyanate at each time point relative to the initial (Time Point 0) measurement. d. Plot the percentage purity versus time to assess the degradation rate under the tested storage conditions.

Visualizations

cluster_hydrolysis Hydrolytic Degradation Pathway isocyanate1 4-Methyl-3-nitrophenyl isocyanate carbamic_acid Carbamic Acid (Unstable Intermediate) isocyanate1->carbamic_acid + water H₂O water->carbamic_acid amine 4-Methyl-3-nitroaniline carbamic_acid->amine - co2 CO₂ carbamic_acid->co2 urea N,N'-bis(4-methyl-3-nitrophenyl)urea (Insoluble Precipitate) amine->urea + isocyanate2 4-Methyl-3-nitrophenyl isocyanate isocyanate2->urea

Caption: Hydrolytic degradation of 4-Methyl-3-nitrophenyl isocyanate.

cluster_workflow Experimental Workflow for Stability Assessment start Start: Isocyanate Sample storage Store under Test Conditions start->storage sampling Sample at Time Intervals (T₀, T₁, T₂, ...) storage->sampling derivatization Derivatize with Amine Reagent (e.g., 1-2MP or DBA) sampling->derivatization hplc Analyze by Reverse-Phase HPLC derivatization->hplc quantification Quantify Derivative Concentration hplc->quantification analysis Calculate % Purity vs. Time quantification->analysis end End: Degradation Profile analysis->end

Caption: Workflow for HPLC-based stability testing.

References

troubleshooting low yield in 4-Methyl-3-nitrophenyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Methyl-3-nitrophenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the synthesis of 4-Methyl-3-nitrophenyl isocyanate?

The most common issue leading to low yields is the presence of moisture in the reaction.[1][2][3] Isocyanates are highly reactive towards water. This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[4] The newly formed amine can then react with another molecule of the isocyanate product to form a stable, insoluble, and undesired symmetrical urea byproduct, significantly reducing the yield of the target isocyanate.[4][5][6]

Q2: How can I minimize the formation of urea byproducts?

Minimizing urea formation is critical for achieving a high yield. Key strategies include:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure the starting material, 4-methyl-3-nitroaniline, is thoroughly dried before use.[7]

  • Phosgene Equivalents: When using phosgene or its equivalents (diphosgene, triphosgene), a slight excess of the phosgenating agent can help to ensure the complete conversion of the starting amine and its hydrochloride salt, reducing the chance of reaction with the isocyanate product.[7]

  • Order of Addition: The order of reagent addition can be crucial. Adding the amine solution slowly to the solution of the phosgenating agent can help to maintain an excess of the latter and suppress urea formation.[5]

Q3: My starting material, 4-methyl-3-nitroaniline, appears impure. How does this affect the reaction?

The purity of the starting 4-methyl-3-nitroaniline is paramount. Impurities can lead to several issues:

  • Side Reactions: Impurities may react with the phosgenating agent, consuming it and leading to an incomplete reaction.

  • Discoloration: The presence of impurities can lead to discoloration of the final product.[8]

  • Purification Challenges: Byproducts formed from impurities can complicate the purification of the desired isocyanate.

It is highly recommended to purify the 4-methyl-3-nitroaniline, for example by recrystallization, before use.[9][10]

Q4: What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary, a general approach involves the slow addition of the 4-methyl-3-nitroaniline solution to a solution of phosgene (or a phosgene equivalent like triphosgene) in a dry, inert solvent like ethyl acetate or toluene.[5][7] The reaction may require gentle heating to ensure the dissolution and reaction of any precipitated amine hydrochloride salt.[7] Maintaining a constant, slight excess of the phosgenating agent throughout the addition is crucial.[7]

Q5: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting amine. Infrared (IR) spectroscopy is also a very effective tool. The formation of the isocyanate product can be confirmed by the appearance of a strong, characteristic absorption band for the -N=C=O group, typically in the range of 2250-2280 cm⁻¹.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Isocyanate Moisture Contamination: Reagents, solvents, or glassware were not properly dried.[1][2][3]Thoroughly dry all glassware in an oven. Use anhydrous solvents and dry the starting amine. Run the reaction under a dry, inert atmosphere (N₂ or Ar).[1]
Incomplete Reaction: Insufficient phosgenating agent, low reaction temperature, or insufficient reaction time.Use a slight excess of the phosgenating agent.[7] Gently heat the reaction if starting material hydrochloride precipitates.[7] Monitor the reaction by TLC or IR until the starting amine is consumed.
Side Reactions: Formation of symmetrical urea is the most common side reaction.[5][6]Add the amine solution slowly to the phosgenating agent solution to maintain an excess of the latter.[5] Ensure strict anhydrous conditions.
Product is an Insoluble White Solid Extensive Urea Formation: This is the most likely identity of an insoluble white solid.[7]This indicates a significant issue with moisture or reaction stoichiometry. Review the entire experimental setup for sources of water. Re-evaluate the molar equivalents of reagents.
Product is Discolored (e.g., brown or dark yellow) Impure Starting Material: The 4-methyl-3-nitroaniline may contain colored impurities.[8]Purify the starting amine by recrystallization before use.[9][10]
Thermal Decomposition: Overheating during solvent removal or distillation can cause decomposition.Remove the solvent under reduced pressure at a moderate temperature. If distillation is used for purification, perform it under high vacuum to lower the boiling point.[7]
Difficulty in Product Isolation/Purification Presence of Urea Byproduct: The insoluble urea can complicate filtration and extraction.[7]The crude product can be treated with a hot, dry, non-polar solvent like carbon tetrachloride or hexane. The desired isocyanate will dissolve, leaving the insoluble urea behind, which can be removed by hot filtration.[7]

Experimental Protocols & Pathways

Key Reaction Pathway

The synthesis of 4-Methyl-3-nitrophenyl isocyanate from 4-methyl-3-nitroaniline typically proceeds via phosgenation. The primary reaction is the conversion of the amine to the isocyanate. However, side reactions, particularly urea formation due to moisture, can significantly impact the yield.

ReactionPathway cluster_main Main Reaction cluster_side Side Reaction (Yield Loss) Amine 4-Methyl-3-nitroaniline Isocyanate 4-Methyl-3-nitrophenyl isocyanate (Product) Amine->Isocyanate + Phosgene (or equivalent) - 2 HCl Isocyanate_side Isocyanate (Product) Water H₂O (Moisture) Urea Symmetrical Urea (Byproduct) Amine_side Amine (from hydrolysis) Isocyanate_side->Amine_side + H₂O - CO₂ Amine_side->Urea + Isocyanate

Caption: Main and side reaction pathways in the synthesis.

General Troubleshooting Workflow

If a low yield is observed, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

TroubleshootingWorkflow start Low Yield Observed check_moisture Review Anhydrous Technique start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Addition Rate) start->check_conditions solution_dry Action: Improve Drying Procedures (Glassware, Solvents, N₂ blanket) check_moisture->solution_dry solution_reagents Action: Purify Starting Material, Recalculate Stoichiometry check_reagents->solution_reagents solution_conditions Action: Optimize Temperature, Extend Reaction Time, or Slow Reagent Addition check_conditions->solution_conditions

Caption: A logical workflow for troubleshooting low reaction yields.

Reference Experimental Protocol: Synthesis of a Nitrophenyl Isocyanate

The following is a generalized procedure adapted from the synthesis of p-nitrophenyl isocyanate, which can be applied to 4-methyl-3-nitrophenyl isocyanate with appropriate molar calculations.[7]

Warning: This procedure involves phosgene, a highly toxic gas. All operations must be conducted in a certified and efficient fume hood by trained personnel with appropriate safety precautions. Safer phosgene equivalents like triphosgene are often used in modern labs.

  • Apparatus Setup: Assemble a multi-neck flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas inlet/outlet. Ensure the system can be maintained under a positive pressure of an inert gas (e.g., nitrogen).

  • Solvent and Phosgene: Charge the flask with anhydrous ethyl acetate and saturate it with phosgene gas at room temperature. Alternatively, dissolve a stoichiometric amount of triphosgene in the solvent.

  • Amine Solution: In a separate flask, dissolve the 4-methyl-3-nitroaniline in anhydrous ethyl acetate.

  • Reaction: Slowly add the amine solution from the dropping funnel to the stirred phosgene solution over several hours. A precipitate of the amine hydrochloride may form initially.[7]

  • Heating: Gently warm the reaction mixture to facilitate the dissolution of the hydrochloride salt and drive the reaction to completion.[7] Maintain a slow stream of phosgene during this period to ensure an excess is present.

  • Workup: Once the reaction is complete (as monitored by TLC or IR), stop the phosgene flow and distill off the ethyl acetate.

  • Purification: Treat the crude residue with a hot, dry solvent like carbon tetrachloride to dissolve the isocyanate, leaving behind the insoluble urea byproduct. Filter the hot solution to remove the urea.

  • Isolation: Partially distill the solvent from the filtrate and cool the solution to crystallize the 4-methyl-3-nitrophenyl isocyanate. Filter the crystals quickly to minimize exposure to atmospheric moisture and dry under vacuum.[7]

References

Technical Support Center: Managing Moisture Sensitivity of 4-Methyl-3-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrophenyl isocyanate. The following troubleshooting guides and FAQs address common issues related to its high moisture sensitivity, ensuring experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Methyl-3-nitrophenyl isocyanate so sensitive to moisture? Isocyanates are highly electrophilic and react readily with nucleophiles, including water. The reaction of 4-Methyl-3-nitrophenyl isocyanate with water proceeds in two steps. First, it forms an unstable carbamic acid, which then rapidly decomposes into a primary amine (4-methyl-3-nitroaniline) and carbon dioxide gas.[1][2] The newly formed, highly reactive amine then attacks a second molecule of the isocyanate to form a stable, insoluble, and undesired 4,4'-dimethyl-3,3'-dinitrodiphenylurea.[1][3] This side reaction consumes two moles of the isocyanate for every mole of water, significantly reducing the yield of the intended product.[1]

Q2: What are the primary visual signs of moisture contamination in my reaction? There are three common indicators of moisture contamination:

  • Formation of a white, insoluble solid: This precipitate is the symmetric diaryl urea byproduct.[1]

  • Foaming or bubbling: This is caused by the evolution of carbon dioxide (CO2) gas during the decomposition of the intermediate carbamic acid.[1]

  • Pressure buildup: In a sealed reaction vessel, the generation of CO2 gas can lead to a dangerous increase in pressure.[1][4]

Q3: How should I properly store 4-Methyl-3-nitrophenyl isocyanate? Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to atmospheric moisture.[5] The recommended storage temperature is between 0-6°C.[6] For long-term storage, sealing the material in a glass ampoule is an effective way to prevent degradation.[3]

Q4: What is the white solid that has formed in my stock bottle of 4-Methyl-3-nitrophenyl isocyanate? The white solid is almost certainly 4,4'-dimethyl-3,3'-dinitrodiphenylurea. This forms when the isocyanate is repeatedly exposed to atmospheric moisture, for example, by opening the bottle multiple times.[3]

Q5: Can I still use the isocyanate reagent if a small amount of white solid has formed in the container? It is strongly advised not to use the reagent if solids are present. The formation of the urea byproduct indicates that a portion of the isocyanate has already decomposed. Using the contaminated reagent will introduce impurities into your reaction and, more importantly, will make it impossible to calculate the correct stoichiometry, leading to lower yields and downstream purification challenges.

Troubleshooting Guide

This guide provides step-by-step solutions to common problems encountered during experiments with 4-Methyl-3-nitrophenyl isocyanate.

Issue 1: A white, insoluble solid has formed in my reaction vessel.

  • Probable Cause: You are likely observing the formation of 4,4'-dimethyl-3,3'-dinitrodiphenylurea, which is a definitive sign of water contamination in your reaction system.[1]

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use Karl Fischer titration to determine the water content of the solvent. Ensure it is acceptably low (typically <10 ppm for highly sensitive reactions).[1]

    • Check Reagents: If the solvent is dry, assess the moisture content of other starting materials, especially hygroscopic compounds.[1]

    • Review Glassware Preparation: Ensure all glassware was rigorously dried immediately before use, either by oven-drying overnight at >120 °C or by flame-drying under vacuum or a flow of inert gas.[1]

    • Confirm Inert Atmosphere: Verify that the reaction is being conducted under a positive pressure of a dry, inert gas such as nitrogen or argon. Check for leaks in your system.[1]

Issue 2: My reaction is foaming, bubbling, or the pressure is increasing.

  • Probable Cause: Carbon dioxide gas is being generated from the reaction of the isocyanate with water.[1] This is a strong indicator of significant moisture contamination.

  • Troubleshooting Steps:

    • Immediate Action: Do NOT seal the reaction vessel. This can lead to a dangerous pressure buildup. Ensure the vessel is vented to a fume hood or through a bubbler.[1]

    • Investigate Moisture Source: This is a critical sign of water contamination. Follow all the steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments.

    • Consider Catalyst Effects: Be aware that some catalysts, particularly certain tertiary amines or organometallic compounds, can also promote the isocyanate-water reaction. Review your catalyst choice to ensure it is selective for the desired reaction.[1]

Issue 3: The final product yield is very low, and much of the isocyanate starting material is gone.

  • Probable Cause: The isocyanate has been consumed by the side reaction with water. Remember, this reaction is efficient and consumes two equivalents of isocyanate for every one equivalent of water.[1]

  • Troubleshooting Steps:

    • Quantify Water Content: The most effective approach is preventative. Before your next attempt, rigorously quantify and minimize the water content in all solvents and reagents using the protocols below.

    • Review Drying Protocols: Re-evaluate your procedures for drying solvents, reagents, and glassware. Ensure they are being followed meticulously.

    • Ensure Accurate Stoichiometry: Once you are confident in the dryness of your system, ensure that all reagents are weighed and dispensed accurately to avoid using an excess of the isocyanate that could react with trace moisture.

Data Presentation

Table 1: Comparison of Analytical Techniques for Isocyanate Analysis
TechniquePrincipleSample PreparationAnalysis TimeKey Advantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of isocyanate derivatives.Derivatization is typically required to form stable ureas or carbamates.[7][8]~20-40 minutes per sample.[9]High sensitivity and specificity; well-established methods.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by LC followed by mass-based detection.Derivatization is often used; can also detect underivatized species.[10]~15-30 minutes per sample.Excellent for identifying unknown byproducts; very high sensitivity.[10]
Visible Near-Infrared (Vis-NIR) Spectroscopy Measures absorbance in the Vis-NIR spectral region.None required for liquid samples.[9]< 1 minute per sample.[9]Extremely fast, non-destructive, no chemical waste.[9]
Karl Fischer Titration Electrochemical titration to detect water content.Direct addition of solvent/reagent to the titration cell.~2-5 minutes per sample.The gold standard for accurately quantifying water content.[1]

Key Experimental Protocols

Protocol 1: General Experimental Workflow for Anhydrous Reactions
  • Glassware Preparation: Dry all glassware (reaction flasks, dropping funnels, condensers) in an oven at >120°C for at least 4 hours (preferably overnight). Assemble the glassware hot from the oven under a positive pressure of dry nitrogen or argon and allow it to cool. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.

  • Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using an appropriate method (e.g., distillation from a drying agent like sodium/benzophenone or passing through an activated alumina column). Confirm water content is <10 ppm using Karl Fischer titration.

  • Inert Atmosphere: Maintain a slight positive pressure of dry inert gas throughout the experiment. This can be achieved using a nitrogen/argon manifold or a balloon fitted to the reaction flask.

  • Reagent Handling: Add 4-Methyl-3-nitrophenyl isocyanate and other solid reagents in a glove box or under a strong counterflow of inert gas. Transfer anhydrous liquid reagents using dry syringes or cannulas.

  • Reaction Execution: Once the setup is complete, carry out the reaction according to your specific procedure, ensuring the inert atmosphere is maintained at all times.

Mandatory Visualizations

Moisture_Contamination_Pathway Reaction Pathway of Moisture Contamination Isocyanate 4-Methyl-3-nitrophenyl isocyanate (R-NCO) CarbamicAcid Unstable Carbamic Acid [R-NHCOOH] Isocyanate->CarbamicAcid + H₂O Water Water (H₂O) Water->CarbamicAcid Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) (Gas Evolution) CarbamicAcid->CO2 Decomposition Urea Insoluble Symmetric Urea (R-NH-CO-NH-R) Amine->Urea + R-NCO Isocyanate2 4-Methyl-3-nitrophenyl isocyanate (R-NCO) Isocyanate2->Urea

Caption: Reaction of isocyanate with water to form an amine and CO2, followed by urea formation.

Troubleshooting_Workflow Troubleshooting Workflow for Moisture Issues start Problem Observed: Low Yield, Bubbling, or Precipitate check_solvent Is solvent confirmed anhydrous (<10 ppm H₂O via Karl Fischer)? start->check_solvent dry_solvent Action: Dry solvent or use a new anhydrous bottle. check_solvent->dry_solvent No check_reagents Are other reagents (especially nucleophiles) dry? check_solvent->check_reagents Yes dry_solvent->check_reagents dry_reagents Action: Dry reagents under high vacuum or other suitable method. check_reagents->dry_reagents No check_glassware Was glassware oven/flame-dried immediately before use? check_reagents->check_glassware Yes dry_reagents->check_glassware dry_glassware Action: Implement rigorous glassware drying protocol. check_glassware->dry_glassware No check_atmosphere Is a positive pressure of dry, inert gas maintained? check_glassware->check_atmosphere Yes dry_glassware->check_atmosphere fix_atmosphere Action: Check system for leaks. Ensure good inert gas flow. check_atmosphere->fix_atmosphere No end_node Root cause identified. Retry experiment. check_atmosphere->end_node Yes fix_atmosphere->end_node

Caption: A logical workflow to diagnose the source of moisture contamination in an experiment.

Experimental_Workflow Experimental Workflow for Anhydrous Reactions prep 1. Preparation glassware Oven/Flame-Dry Glassware prep->glassware solvent Prepare/Verify Anhydrous Solvents glassware->solvent reagents Dry Hygroscopic Reagents solvent->reagents setup 2. System Setup reagents->setup assemble Assemble Glassware Hot setup->assemble inert Establish Inert Atmosphere (N₂ or Ar) assemble->inert execution 3. Reaction inert->execution add_reagents Add Reagents via Syringe or under Inert Gas Flow execution->add_reagents run_reaction Run Reaction Under Positive Pressure add_reagents->run_reaction

References

Technical Support Center: Catalyst Selection for Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocyanate reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable answers to common challenges encountered during experiments involving isocyanates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction efficiency and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts for isocyanate reactions?

A1: Catalysts for polyurethane synthesis are broadly divided into two main categories: tertiary amines and organometallic compounds.[1][2]

  • Tertiary Amine Catalysts: These are generally used to accelerate both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3] Their effectiveness depends on their chemical structure, basicity, and steric hindrance.[4] They are essential in foam production to balance CO2 generation and polymer network formation.[5]

  • Organometallic Catalysts: This group includes compounds based on tin, bismuth, zinc, and zirconium.[6][7] Organotin catalysts, like Dibutyltin Dilaurate (DBTDL) and Stannous Octoate, are highly effective for the gelling (urethane formation) reaction and are less sensitive to the water reaction.[5][8] Bismuth and zinc catalysts are often considered less toxic alternatives to tin.[7][9][10]

Q2: How do I choose between an amine and an organometallic catalyst?

A2: The choice depends on the desired reaction and final product.

  • For foams , a combination of amine (blowing) and organometallic (gelling) catalysts is typically used to achieve a synergistic effect and balance foam rise with polymer curing.[2]

  • For elastomers, coatings, and adhesives where the reaction with water (foaming) must be strictly avoided, organometallic catalysts are preferred due to their high selectivity for the isocyanate-polyol reaction.[2]

Q3: What are the main chemical reactions a catalyst influences in polyurethane synthesis?

A3: Catalysts primarily influence three key reactions:

  • Gelling Reaction: The reaction between an isocyanate (-NCO) and a polyol (-OH) to form the primary urethane linkage, building the polymer backbone.[5]

  • Blowing Reaction: The reaction between an isocyanate (-NCO) and water (H₂O) to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂), the latter of which acts as the blowing agent in foams.[5]

  • Trimerization Reaction: The self-reaction of three isocyanate groups to form a highly stable, cross-linked isocyanurate ring. This reaction is promoted by specific catalysts (e.g., potassium octoate, certain tertiary amines) and is crucial for enhancing the thermal stability and flame retardancy of rigid foams.[5]

Q4: What factors influence the activity of a catalyst?

A4: Several factors can impact catalyst performance:

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions or degradation.[11] Some delayed-action catalysts are designed to become active only at elevated temperatures.

  • Catalyst Concentration: Increasing the catalyst concentration will speed up the reaction, but overuse can lead to an uncontrollably short pot life or cause issues like foam splitting or shrinkage.[2]

  • Steric Hindrance: The molecular structure of both the catalyst and the reactants (e.g., primary vs. secondary hydroxyl groups on the polyol) affects the catalyst's access to the reactive sites.

  • Presence of Impurities: Acidic impurities in the polyol can neutralize amine catalysts, while water can deactivate certain organometallic catalysts through hydrolysis.[10]

Catalyst Selection Workflow

Choosing the right catalyst system is critical for success. The following workflow diagram outlines a logical approach to catalyst selection based on application requirements.

G cluster_0 Catalyst Selection Workflow Start 1. Define Application (e.g., Foam, Elastomer, Coating) Foam 2a. Foam Application Start->Foam Type Elastomer 2b. Elastomer / Coating / Adhesive Start->Elastomer Type RigidFoam 3a. Rigid Foam (High Stability Needed) Foam->RigidFoam Sub-Type FlexibleFoam 3b. Flexible Foam (Softness & Resilience) Foam->FlexibleFoam Sub-Type Process 3c. Define Process (e.g., Pot Life, Cure Time) Elastomer->Process Catalyst_Foam 4a. Select Balanced Blowing/Gelling Catalysts (Amine + Organometallic) RigidFoam->Catalyst_Foam Catalyst_Trimer 4b. Add Trimerization Catalyst (e.g., K-Octoate) RigidFoam->Catalyst_Trimer FlexibleFoam->Catalyst_Foam Selectivity 4c. Define Selectivity (Urethane vs. Side Reactions) Process->Selectivity Catalyst_Elastomer 5a. Select Gelling Catalyst (Organometallic: Sn, Bi, Zn) Selectivity->Catalyst_Elastomer FinalCat 6. Optimize Catalyst Concentration Catalyst_Foam->FinalCat Catalyst_Trimer->FinalCat Catalyst_Elastomer->FinalCat

Caption: A decision workflow for selecting the appropriate isocyanate reaction catalyst.

Troubleshooting Guide

This section addresses common problems encountered during isocyanate reactions in a question-and-answer format.

Q: My reaction is too slow or fails to cure completely. What should I check?

A: A slow or incomplete cure can be caused by several factors. Follow these diagnostic steps:

  • Check Temperature: Isocyanate reactions are temperature-sensitive. Low ambient or substrate temperatures will significantly slow down the cure rate. Ensure your processing temperature is within the range specified by the material's technical data sheet, typically between 60°F and 90°F (15°C to 32°C).[6][11] If needed, consider gently warming the components or the mold.[12]

  • Verify Mix Ratio: Off-ratio mixing is a very common cause of curing issues. Ensure the isocyanate and polyol components are being mixed at the precise stoichiometric ratio recommended by the supplier.[13]

  • Confirm Catalyst Activity:

    • Catalyst Deactivation: The catalyst may have lost activity. Organometallic catalysts can be deactivated by hydrolysis if exposed to moisture.[10] Acidic impurities in raw materials can neutralize amine catalysts.

    • Insufficient Amount: The amount of catalyst may be too low for the reaction conditions.[14]

  • Check for Moisture Contamination (for non-foam systems): In elastomer or coating systems, moisture from the air, solvents, or polyols will preferentially react with the isocyanate, consuming it in an unwanted side reaction and slowing the primary gelling reaction.[14]

  • Review Raw Material Age/Storage: Old components, especially isocyanates that have been opened multiple times, may have reacted with atmospheric moisture, reducing their reactivity. Adhesives can lose potency if stored improperly or used past their expiration date.[11]

Q: My final product has bubbles or appears foamy, but I was making a solid elastomer/coating. Why?

A: Unintended foaming is almost always caused by the reaction of isocyanate with water, which produces CO₂ gas.[5]

  • Source of Water: Identify and eliminate the source of moisture. Common culprits include:

    • Atmospheric humidity.

    • Moisture-contaminated polyols, solvents, or fillers.

    • Condensation on cold molds or substrates.

  • Catalyst Choice: Be aware that some catalysts, particularly many tertiary amines, are excellent promoters of the isocyanate-water (blowing) reaction.[5][7] For solid applications, ensure you are using a catalyst with high selectivity for the isocyanate-polyol (gelling) reaction, such as an organotin or bismuth compound.[7]

Q: The reaction is too fast, and the pot life is too short. How can I slow it down?

A: An excessively fast reaction can lead to premature gelling and poor processing.

  • Reduce Catalyst Concentration: This is the most direct way to slow the reaction. Perform a ladder study with reduced catalyst levels to find the optimal concentration.

  • Lower the Temperature: Reducing the temperature of the components and the mold will decrease the reaction rate.[14] Remember that for every 10°C decrease, the gel time can roughly double.[15]

  • Select a Slower Catalyst: Different catalysts have inherently different activity levels. For example, some amine catalysts are known as "delayed-action" catalysts, providing a longer open time before the reaction rapidly accelerates.[3] In the organometallic family, zinc-based catalysts tend to show a more delayed gel reaction compared to faster-acting tin and bismuth catalysts.[7]

Q: What causes catalyst deactivation and how can I prevent it?

A: Catalyst deactivation leads to a loss of reaction speed and incomplete cure. The primary causes are:

  • Hydrolysis: Organometallic catalysts (tin, bismuth) can react with water, leading to the formation of inactive metal oxides.[10] Prevention: Ensure all raw materials (polyols, solvents, pigments) are thoroughly dried before use and conduct reactions under a dry nitrogen blanket if possible.

  • Acidic Impurities: Acidic species present in the polyol or other additives can neutralize basic amine catalysts. Prevention: Use high-purity raw materials. If a high-acid-number polyol must be used, the deactivation of certain metal catalysts can sometimes be overcome by adding a small amount of a tertiary amine.

  • Ligand Displacement: Excess acid functional groups in the system can displace the active ligands on a metal catalyst, forming inactive salts.

The following decision tree provides a visual guide for troubleshooting common issues.

G cluster_1 Troubleshooting Decision Tree Problem Problem Detected SlowCure Slow / Incomplete Cure Problem->SlowCure TooFast Reaction Too Fast (Short Pot Life) Problem->TooFast Bubbles Unwanted Bubbles / Foaming Problem->Bubbles TempLow Check Temperature (Too Low?) SlowCure->TempLow CatHigh Check Catalyst Conc. (Too High?) TooFast->CatHigh WaterSource Identify Water Source (Air, Reagents, Substrate) Bubbles->WaterSource RatioOff Check Mix Ratio (Incorrect?) TempLow->RatioOff If Temp OK Sol_Temp Adjust Temperature TempLow->Sol_Temp Yes CatInactive Check Catalyst (Inactive / Insufficient?) RatioOff->CatInactive If Ratio OK Sol_Ratio Correct Mix Ratio RatioOff->Sol_Ratio Yes Moisture Check for Moisture (Non-Foam System) CatInactive->Moisture If Catalyst OK Sol_Cat Replace/Increase Catalyst CatInactive->Sol_Cat Yes Sol_Dry Dry All Components Moisture->Sol_Dry Yes TempHigh Check Temperature (Too High?) CatHigh->TempHigh If Conc. OK Sol_ReduceCat Reduce Catalyst Conc. CatHigh->Sol_ReduceCat Yes WrongCat Using a Catalyst That is Too Active? TempHigh->WrongCat If Temp OK TempHigh->Sol_Temp Yes Sol_SwitchCat Switch to Slower / More Selective Catalyst WrongCat->Sol_SwitchCat Yes CatSelectivity Check Catalyst Selectivity (Promotes Blowing?) WaterSource->CatSelectivity If Dry WaterSource->Sol_Dry Yes CatSelectivity->Sol_SwitchCat Yes

Caption: A troubleshooting flowchart for common issues in isocyanate reactions.

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst has a direct and measurable impact on reaction kinetics. The tables below summarize quantitative data for common catalysts. Note: Values are highly dependent on the specific polyol, isocyanate, temperature, and solvent system used. These tables are for comparative purposes.

Table 1: Gel Time Comparison of Common Catalysts

CatalystChemical TypeTypical UseGel Time (minutes)Reference SystemSource
DBTDL (Dibutyltin Dilaurate)OrganotinGelling4.5TDI / Polyether Polyol[16]
DABCO (Triethylenediamine)Tertiary AmineGelling/Blowing4.0TDI / Polyether Polyol[16]
SnOct (Stannous Octoate)OrganotinGelling~15TDI / Polyether Polyol[16]
DABCO + DBTDL (1:1 mix)Amine + OrganotinGelling2.0TDI / Polyether Polyol[16]
Bismuth Triflate (0.2 php)OrganobismuthGelling/BlowingFaster than SnOctFlexible Foam System[9][17]
Stannous Octoate (0.2 php)OrganotinGellingSlower than Bi-TfFlexible Foam System[9][17]

Table 2: Isocyanate Conversion Efficiency (Bismuth vs. Tin)

Catalyst (at similar concentration)Isocyanate Conversion after 5 minIsocyanate Conversion after 10 minReference SystemSource
Bismuth Triflate ~70%>80%Flexible Foam System[9][17]
Stannous Octoate ~55%~75%Flexible Foam System[9][17]

Experimental Protocols

Precise and repeatable experimental methods are essential for catalyst evaluation and quality control.

Protocol 1: Determination of Isocyanate (NCO) Content by Titration (ASTM D2572)

This method determines the weight percent of unreacted isocyanate groups in a prepolymer or resin by back-titration.

Objective: To quantify the %NCO content.

Principle: The isocyanate is reacted with a known excess of di-n-butylamine. The unreacted amine is then titrated with a standardized solution of hydrochloric acid.[18]

Reagents & Equipment:

  • Di-n-butylamine solution (e.g., 0.2 N in dry toluene or THF)[18][19]

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.5 N aqueous)[18]

  • Bromophenol Blue indicator[18]

  • Dry Toluene or Tetrahydrofuran (THF)[16][19]

  • Isopropyl Alcohol[19]

  • Analytical balance, magnetic stirrer, 50 mL burette, pipettes, Erlenmeyer flasks.

Procedure:

  • Blank Titration:

    • Pipette exactly 25 mL of the di-n-butylamine solution into an Erlenmeyer flask.[19]

    • Add 150 mL of isopropyl alcohol.[19]

    • Add 4-6 drops of bromophenol blue indicator.

    • Titrate with the standardized HCl solution until the color changes to a yellow-green endpoint.

    • Record the volume of HCl used as the "Blank" value (B).

  • Sample Titration:

    • Accurately weigh approximately 2-3 g of the isocyanate-containing sample into a dry Erlenmeyer flask.[19]

    • Add 25 mL of dry toluene or THF to dissolve the sample completely.

    • Carefully pipette exactly 25 mL of the di-n-butylamine solution into the flask.[19]

    • Stopper the flask, and stir gently on a magnetic stirrer for 15 minutes at room temperature to allow the reaction to complete.[19]

    • Add 150 mL of isopropyl alcohol and 4-6 drops of bromophenol blue indicator.[19]

    • Titrate with the standardized HCl solution to the same yellow-green endpoint as the blank.

    • Record the volume of HCl used as the "Sample" value (A).

Calculation: %NCO = [ (B - A) × N × 4.202 ] / W

Where:

  • B = Volume of HCl for blank titration (mL)

  • A = Volume of HCl for sample titration (mL)

  • N = Normality of the HCl solution

  • W = Weight of the sample (g)

  • 4.202 = Constant (Milli-equivalent weight of NCO group × 100)

Protocol 2: Monitoring Isocyanate Conversion by FT-IR Spectroscopy

This method tracks the progress of the urethane reaction in real-time by monitoring the disappearance of the isocyanate peak.

Objective: To determine the reaction kinetics by observing the rate of isocyanate consumption.

Principle: The asymmetrical stretching vibration of the -N=C=O group gives a sharp, distinct absorption peak in the infrared spectrum around 2250-2275 cm⁻¹ .[20][21] This region is typically free from other interfering absorptions. The decrease in the area of this peak over time is directly proportional to the consumption of isocyanate.[20]

Equipment:

  • FT-IR Spectrometer with a time-based data collection software module.

  • Attenuated Total Reflectance (ATR) probe or a heated transmission cell.

  • Reaction vessel (e.g., heated reactor, flask).

Procedure:

  • Setup:

    • Set up the FT-IR with the ATR probe inserted into the reaction vessel or circulate the reaction mixture through a flow cell.

    • Ensure the reaction temperature can be precisely controlled.

  • Background Spectrum:

    • Before adding the isocyanate, record a background spectrum of the initial reaction mixture (polyol, solvent, catalyst). This will be subtracted from subsequent spectra.

  • Initiate Reaction & Data Collection:

    • Add the isocyanate component to the mixture and start vigorous mixing.

    • Immediately begin time-based spectral acquisition. Collect spectra at regular intervals (e.g., every 30-60 seconds). The collection frequency should be high enough to capture the reaction profile accurately.

  • Data Analysis:

    • For each spectrum collected over time, calculate the integrated area of the isocyanate peak at ~2270 cm⁻¹.

    • Plot the normalized peak area versus time. This curve represents the consumption of isocyanate.

    • The isocyanate conversion at any time 't' can be calculated as: Conversion (%) = [ (Area₀ - Areaₜ) / Area₀ ] × 100 Where Area₀ is the initial peak area at t=0 and Areaₜ is the peak area at time t.

Workflow for FT-IR Kinetic Analysis

G cluster_2 FT-IR Reaction Monitoring Workflow A 1. Prepare Reaction Mixture (Polyol, Solvent, Catalyst) B 2. Record Background Spectrum (Mixture without Isocyanate) A->B C 3. Add Isocyanate & Start Timer B->C D 4. Begin Time-Based Spectral Acquisition C->D E 5. Integrate NCO Peak Area (~2270 cm⁻¹) for Each Spectrum D->E Collect Spectra (e.g., every 60s) F 6. Plot NCO Peak Area vs. Time E->F G 7. Calculate Conversion Rate & Determine Reaction Kinetics F->G

Caption: A standard workflow for kinetic analysis of isocyanate reactions using FT-IR.

References

Technical Support Center: Isocyanate Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of isocyanates during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Unwanted Polymerization

Unwanted polymerization of isocyanates can manifest as increased viscosity, gel formation, or the appearance of solid precipitates in your reaction mixture. This guide will help you identify the potential causes and implement effective solutions.

Issue 1: Gradual Increase in Viscosity or Gel Formation During Reaction

Potential Cause Recommended Solution
Moisture Contamination • Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) before use.[1][2] • Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[2][3] • Use anhydrous solvents and ensure all reactants are thoroughly dried. Consider azeotropic drying of reagents if necessary.[2][4] • For moisture-sensitive applications, consider adding a moisture scavenger to the polyol component.[1][3]
Inappropriate Catalyst • Select a catalyst that favors the urethane reaction over side reactions like trimerization. Some bismuth-based catalysts may be preferable to certain tin compounds.[2][4] • If a catalyst is necessary, screen different catalysts to find one that minimizes side reactions for your specific system.[2]
High Reaction Temperature • Lower the reaction temperature. Depending on the specific kinetics, maintaining a temperature between 0°C and 60°C is often advisable.[2]
High Isocyanate Concentration • Reduce the concentration of the isocyanate in the reaction mixture.[2] • Employ a slow, dropwise addition of the isocyanate to maintain a low instantaneous concentration.[2]

Issue 2: Formation of Insoluble Precipitates

Potential Cause Recommended Solution
Self-Polymerization (Dimerization/Trimerization) • Add a chemical stabilizer to the isocyanate. Common stabilizers include hindered phenols, acid chlorides, or small amounts of acidic gases like carbon dioxide or sulfur dioxide.[2][5] • Store isocyanates in a cool, dry place, away from catalysts that can promote self-polymerization.[6]
Reaction with Atmospheric Moisture During Storage or Handling • Store isocyanates in tightly sealed containers, preferably under a nitrogen blanket.[3] • If a container is partially used, purge the headspace with dry nitrogen before resealing.[3]
Use of Blocking Agents • For applications where the isocyanate is not needed immediately, consider using a blocking agent to protect the isocyanate groups. These can be deprotected under specific conditions to initiate the desired reaction.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of unwanted isocyanate polymerization?

A1: Isocyanates are highly reactive and can undergo several unwanted reactions:

  • Dimerization and Trimerization: Isocyanates can react with themselves to form cyclic dimers (uretidiones) and trimers (isocyanurates).[8] This process can be catalyzed by bases, such as potassium acetate, and certain amines or phosphines.[9]

  • Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea linkage.[3][10]

  • Further Reactions: The urea formed can react with another isocyanate to create a biuret. These side reactions can lead to the formation of insoluble, cross-linked networks.

.dot

Caption: Pathways of unwanted isocyanate polymerization.

Q2: How can I effectively store my isocyanate compounds to prevent polymerization?

A2: Proper storage is crucial for maintaining the stability of isocyanates.

  • Temperature: Store isocyanates in a cool, dry, and well-ventilated area.[6] Avoid high temperatures, as they can accelerate polymerization.[11] For some isocyanates, like methyl isocyanate, storage temperatures below 40°C are recommended, with preferential storage at 4°C.[12]

  • Moisture Control: Protect isocyanates from moisture at all times.[13][14] Containers should be tightly sealed when not in use. For partially used containers, it is best practice to purge the headspace with a dry, inert gas like nitrogen before sealing.[3]

  • Container Material: Use appropriate containers, such as stainless steel or glass, for storing isocyanates.[12] Avoid materials that could introduce impurities that might catalyze polymerization.

Q3: What types of chemical stabilizers can be used to prevent isocyanate polymerization?

A3: Various stabilizers can be added to isocyanates to improve their storage stability.[5]

Stabilizer Type Examples Concentration Range (if available)
Acidic Oxides (gaseous) Carbon Dioxide (CO₂), Sulfur Dioxide (SO₂)0.01 to 1.0 wt% (dissolved)[5]
Phenols Phenol, 2,6-di-tert-butyl-p-cresol (BHT)10 - 5000 ppm for phenol[15][16]
Acid Halides Acyl halides, PhosgeneNot specified
Phosphites Triphenyl phosphiteNot specified[17]

It's important to note that some stabilizers may need to be removed before using the isocyanate in a reaction, as they can inhibit the desired reactivity as well.[5]

.dot

Inhibition_Mechanism Isocyanate Isocyanate (R-N=C=O) Polymerization Unwanted Polymerization Isocyanate->Polymerization Catalyst Polymerization Catalyst (e.g., Base, Moisture) Catalyst->Polymerization promotes Stabilizer Stabilizer (e.g., Acid, Phenol) Stabilizer->Catalyst neutralizes/ inhibits

Caption: General mechanism of isocyanate stabilization.

Experimental Protocols

Protocol 1: Qualitative Test for Moisture Contamination in Isocyanates

  • Objective: To visually inspect for signs of moisture contamination.

  • Methodology:

    • Carefully observe the isocyanate in its container.

    • Look for any of the following indicators of moisture contamination:

      • Cloudiness or turbidity in the liquid.[3]

      • Formation of a solid precipitate at the bottom of the container.[3]

      • A solid crust or layer on the surface of the liquid.[3]

    • If any of these signs are present, the isocyanate is likely contaminated with moisture and may not be suitable for sensitive reactions.

Protocol 2: Monitoring Isocyanate Reactions via FTIR Spectroscopy

  • Objective: To monitor the progress of a reaction involving an isocyanate and to detect potential side reactions.

  • Methodology:

    • Acquire an initial FTIR spectrum of the isocyanate reactant. The characteristic isocyanate (N=C=O) peak appears at approximately 2270 cm⁻¹.[1]

    • Set up the reaction as planned.

    • Periodically (e.g., every 30 minutes), carefully take a small aliquot of the reaction mixture and acquire its FTIR spectrum.

    • Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ to track the consumption of the isocyanate.

    • Simultaneously, monitor for the appearance of new peaks that indicate product formation (e.g., urethane linkages) or unwanted side products (e.g., urea linkages around 1640-1695 cm⁻¹ and 1550-1590 cm⁻¹).[18]

.dot

Experimental_Workflow Start Start: Isocyanate Reaction Check_Reagents Check Reagents for Moisture Contamination Start->Check_Reagents Dry_Glassware Use Dry Glassware & Inert Atmosphere Check_Reagents->Dry_Glassware Setup_Reaction Set up Reaction with Appropriate Catalyst & Temp. Dry_Glassware->Setup_Reaction Monitor_Reaction Monitor Reaction (e.g., via FTIR) Setup_Reaction->Monitor_Reaction Check_Polymerization Signs of Unwanted Polymerization? Monitor_Reaction->Check_Polymerization Troubleshoot Troubleshoot: - Lower Temp - Add Inhibitor - Check for Moisture Check_Polymerization->Troubleshoot Yes Continue_Reaction Continue Reaction Check_Polymerization->Continue_Reaction No Troubleshoot->Setup_Reaction Continue_Reaction->Monitor_Reaction End End: Successful Reaction Continue_Reaction->End

Caption: A troubleshooting workflow for isocyanate reactions.

References

Technical Support Center: 4-Methyl-3-nitrophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrophenyl isocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of urea and carbamate derivatives using 4-Methyl-3-nitrophenyl isocyanate.

Reaction to Synthesize N-Substituted Ureas

Q1: My reaction to form an N-substituted urea is showing low to no product formation. What are the possible causes and solutions?

A1: Low or no product yield in urea synthesis can stem from several factors. Primarily, the reactivity of the amine and the integrity of the isocyanate are crucial. Aromatic amines are generally less nucleophilic than aliphatic amines and may require longer reaction times or gentle heating to proceed effectively.[1][2]

Possible Causes and Solutions:

  • Low Nucleophilicity of the Amine: For weakly nucleophilic amines, consider using a catalyst such as a tertiary amine (e.g., triethylamine) to facilitate the reaction.[3] Alternatively, extending the reaction time or moderately increasing the temperature can improve conversion.

  • Degraded Isocyanate: 4-Methyl-3-nitrophenyl isocyanate is sensitive to moisture.[4][5] Exposure to atmospheric moisture can lead to its hydrolysis, forming an unstable carbamic acid which then decomposes to 4-methyl-3-nitroaniline and carbon dioxide. The resulting amine can then react with remaining isocyanate to form an undesired symmetrical urea byproduct.[1][5] Always use anhydrous solvents and handle the isocyanate under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use freshly opened or properly stored isocyanate.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6] Spot the reaction mixture alongside the starting amine and isocyanate. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. If the reaction stalls, the aforementioned adjustments to reaction time or temperature may be necessary.

Q2: My final urea product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

A2: The most common impurity is the symmetrically disubstituted urea, N,N'-bis(4-methyl-3-nitrophenyl)urea, formed from the hydrolysis of the isocyanate.[4] Unreacted starting amine can also be a significant impurity.

Purification Strategies:

ImpurityRemoval MethodDetails
Unreacted AmineAcidic WashDuring aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1N HCl).[7] The amine will be protonated and partition into the aqueous layer. This is suitable for products that are stable to acid.
Symmetrical UreaCrystallization or ChromatographyThe symmetrical urea often has different solubility properties than the desired unsymmetrical product, allowing for purification by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). If crystallization is ineffective, column chromatography on silica gel is a reliable method for separation.[8]
Other ByproductsChromatographyFor complex impurity profiles, flash column chromatography is the most effective purification technique. A gradient elution, for example with ethyl acetate in hexanes, can effectively separate the desired product from various byproducts.[8]
Reaction to Synthesize Carbamates

Q3: I am getting a low yield in my carbamate synthesis from an alcohol and 4-Methyl-3-nitrophenyl isocyanate. What should I check?

A3: The reactivity of alcohols with isocyanates is generally lower than that of amines.[1][2] Steric hindrance around the hydroxyl group can significantly impede the reaction.

Possible Causes and Solutions:

  • Low Reactivity of the Alcohol: The reaction may require a catalyst. Tertiary amines like triethylamine or organometallic catalysts can be used to increase the reaction rate.[3] Heating the reaction mixture can also drive the reaction to completion.

  • Isocyanate Hydrolysis: As with urea synthesis, moisture contamination is a primary concern leading to isocyanate degradation and reduced yield.[4][5] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Monitoring: Use TLC to monitor the disappearance of the alcohol and isocyanate.[3] Carbamates are generally more polar than the starting alcohol and isocyanate.

Q4: The work-up of my carbamate reaction is problematic, leading to product loss or decomposition. What is a robust work-up procedure?

A4: A standard work-up procedure for carbamate synthesis involves quenching the reaction, followed by extraction and purification.

Recommended Work-up Protocol:

  • Quenching: Once the reaction is complete as indicated by TLC, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine to reduce the water content in the organic layer.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[8]

Experimental Workflows

Below are generalized workflows for the synthesis of ureas and carbamates from 4-Methyl-3-nitrophenyl isocyanate, visualized using the DOT language.

Urea_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Dissolve Isocyanate in Anhydrous Solvent start->reagents add_amine Add Amine Solution to Isocyanate reagents->add_amine amine_sol Prepare Amine Solution amine_sol->add_amine stir Stir at RT (or heat if needed) add_amine->stir monitor Monitor by TLC stir->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Wash (e.g., dil. HCl, NaHCO3) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Pure Urea Product purify->product

Caption: General workflow for the synthesis of N-substituted ureas.

Carbamate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Dissolve Isocyanate in Anhydrous Solvent start->reagents add_alcohol Add Alcohol Solution to Isocyanate reagents->add_alcohol alcohol_sol Prepare Alcohol Solution (with catalyst if needed) alcohol_sol->add_alcohol stir Stir at RT (or heat if needed) add_alcohol->stir monitor Monitor by TLC stir->monitor quench Dilute with Organic Solvent monitor->quench wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Pure Carbamate Product purify->product

Caption: General workflow for the synthesis of carbamates.

Frequently Asked Questions (FAQs)

Q5: What are the main side reactions to be aware of when working with 4-Methyl-3-nitrophenyl isocyanate?

A5: The two primary side reactions are hydrolysis and polymerization.

  • Hydrolysis: In the presence of water, the isocyanate group reacts to form an unstable carbamic acid, which decarboxylates to the corresponding primary amine (4-methyl-3-nitroaniline). This amine is highly reactive towards the starting isocyanate, leading to the formation of a symmetrical diaryl urea, which can be a difficult-to-remove impurity.[1][4][5]

  • Polymerization: Isocyanates can self-polymerize, especially at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of insoluble polymeric materials and a reduction in the yield of the desired product. Storing the isocyanate in a cool, dry place under an inert atmosphere helps to minimize polymerization.

Q6: How should I store 4-Methyl-3-nitrophenyl isocyanate to ensure its stability?

A6: Due to its sensitivity to moisture, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It is best stored in a cool, dry location. Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the container.

Q7: What is a typical solvent system for running reactions with this isocyanate?

A7: Anhydrous aprotic solvents are typically used. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.[3][9] The choice of solvent can depend on the solubility of the reactants and the reaction temperature.

Q8: Can I use Thin Layer Chromatography (TLC) to monitor the purity of the starting 4-Methyl-3-nitrophenyl isocyanate?

A8: While TLC can be used to monitor the progress of a reaction, it is generally not a reliable method for assessing the purity of the starting isocyanate itself.[5] Isocyanates are highly reactive and can react with the silica gel on the TLC plate or with residual moisture, leading to the appearance of multiple spots even for a pure sample.[5] Techniques like IR spectroscopy (looking for the characteristic N=C=O stretch) or titration methods are more suitable for determining the purity and concentration of isocyanates.

Summary of Typical Reaction Parameters

The following table summarizes typical conditions for the synthesis of ureas and carbamates. Note that optimal conditions will vary depending on the specific substrates used.

ParameterUrea SynthesisCarbamate Synthesis
Nucleophile Primary or Secondary AminePrimary or Secondary Alcohol
Solvent Anhydrous DCM, THF, Ethyl AcetateAnhydrous DCM, THF, Toluene
Temperature Room Temperature (can be heated for less reactive amines)Room Temperature to Reflux
Catalyst Generally not required; tertiary amines for weak nucleophilesOften required (e.g., triethylamine, DMAP, organotin compounds)
Typical Reaction Time 1 - 6 hours2 - 24 hours
Typical Yield 70 - 95%60 - 90%

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting low-yield reactions.

Troubleshooting_Logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low Product Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup isocyanate_quality Isocyanate degraded? (Moisture exposure) check_reagents->isocyanate_quality nucleophile_purity Nucleophile impure? check_reagents->nucleophile_purity solvent_anhydrous Solvent truly anhydrous? check_reagents->solvent_anhydrous incomplete_reaction Reaction incomplete? (Check TLC) check_conditions->incomplete_reaction side_reactions Side reactions evident? (e.g., symmetrical urea) check_conditions->side_reactions temp_time Temperature/Time suboptimal? check_conditions->temp_time product_loss Product lost during extraction/washing? check_workup->product_loss decomposition Product decomposition during work-up or purification? check_workup->decomposition solution1 Use fresh isocyanate, anhydrous conditions isocyanate_quality->solution1 solvent_anhydrous->solution1 solution2 Increase reaction time/temp, add catalyst incomplete_reaction->solution2 temp_time->solution2 solution3 Optimize extraction pH, use milder purification product_loss->solution3 decomposition->solution3

References

dealing with hydrolysis of 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-3-nitrophenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use. The primary challenge in handling this reagent is its susceptibility to hydrolysis, which can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of reaction failure or low yield when using 4-Methyl-3-nitrophenyl isocyanate?

A1: The most common cause of poor results is the hydrolysis of the isocyanate functional group. 4-Methyl-3-nitrophenyl isocyanate is highly reactive towards water, including atmospheric moisture. This reaction consumes the isocyanate, leading to reduced yield of the desired product and the formation of unwanted byproducts.[1]

Q2: What are the visible signs of hydrolysis in my reaction?

A2: There are two primary indicators of significant water contamination in your reaction:

  • Formation of a white, insoluble solid: This precipitate is typically the symmetrically disubstituted urea, 4,4'-dimethyl-3,3'-dinitrodiphenylurea, which forms when the isocyanate reacts with water.[1][2][3]

  • Gas evolution or pressure buildup: The reaction between an isocyanate and water produces an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide gas.[1][4] This can manifest as bubbling or foaming in the reaction vessel.

Q3: How does water contamination lead to the formation of a urea byproduct?

A3: The hydrolysis of 4-Methyl-3-nitrophenyl isocyanate occurs in a two-step process. First, the isocyanate reacts with water to form an unstable carbamic acid. This carbamic acid then rapidly decarboxylates to yield 4-methyl-3-nitroaniline and carbon dioxide. The newly formed amine is nucleophilic and can react with a second molecule of the isocyanate to produce the insoluble urea derivative. This side reaction consumes two equivalents of the isocyanate for every one equivalent of water present.[1]

Q4: How should I properly store 4-Methyl-3-nitrophenyl isocyanate to prevent hydrolysis?

A4: To maintain its integrity, 4-Methyl-3-nitrophenyl isocyanate should be stored in a tightly sealed container to prevent ingress of atmospheric moisture. For long-term storage, it is advisable to keep the container in a desiccator or a dry box under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is also recommended to minimize degradation.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Actions & Solutions
Low or no yield of the desired product. Hydrolysis of the isocyanate starting material. The isocyanate has been consumed by a side reaction with contaminating water.[1]1. Verify Reagent and Solvent Purity: - Use anhydrous solvents. If possible, verify water content using Karl Fischer titration. - Ensure all other reagents (e.g., alcohols, amines) are thoroughly dried before addition.2. Improve Experimental Setup: - Rigorously dry all glassware in an oven (overnight at >120°C) or by flame-drying under vacuum immediately before use. - Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
A white, insoluble precipitate forms in the reaction mixture. Formation of 4,4'-dimethyl-3,3'-dinitrodiphenylurea. This is a direct result of the reaction between the isocyanate and water.[1][2][3]1. Identify the Source of Moisture: - Solvents: Ensure solvents are freshly dried or from a recently opened bottle of anhydrous solvent. - Reagents: Check for hygroscopic properties of other starting materials. - Atmosphere: Confirm the integrity of your inert atmosphere setup.2. Filtration: - The urea byproduct is often insoluble and can be removed by filtration. However, this indicates a compromised reaction, and the yield of the desired product will be lower.
The reaction is bubbling, foaming, or the vessel is pressurizing. Carbon dioxide (CO2) gas is being generated. This is a strong indicator of significant water contamination leading to the decomposition of the carbamic acid intermediate.[1][4]1. Immediate Safety Action: - DO NOT SEAL THE VESSEL. Ensure the system is vented to a fume hood to prevent a dangerous buildup of pressure.2. Abort and Re-evaluate: - This indicates a severe moisture issue. It is best to stop the reaction and meticulously review the drying procedures for all reagents, solvents, and glassware before attempting the experiment again.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol outlines the essential steps to minimize water contamination when working with 4-Methyl-3-nitrophenyl isocyanate.

1. Glassware Preparation:

  • Disassemble and clean all glassware (reaction flask, condenser, addition funnel, stir bar).
  • Dry the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).
  • Alternatively, assemble the glassware hot from the oven and allow it to cool under a stream of dry nitrogen or argon, or flame-dry the assembled apparatus under vacuum and then backfill with an inert gas.

2. Reagent and Solvent Handling:

  • Use only freshly opened anhydrous solvents or solvents dried by appropriate methods (e.g., distillation from a suitable drying agent).
  • Handle 4-Methyl-3-nitrophenyl isocyanate and any other moisture-sensitive reagents under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.
  • Liquid reagents should be transferred using dry syringes or cannulas. Solid reagents should be added under a positive flow of inert gas.

3. Reaction Execution:

  • Assemble the dry glassware while still warm and immediately place it under a positive pressure of nitrogen or argon. Use bubblers to monitor gas flow.
  • Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.
  • Add the reagents sequentially. If adding the isocyanate from its original container, do so under a blanket of inert gas and reseal the container promptly and securely.
  • Maintain a positive pressure of inert gas throughout the entire duration of the reaction, including workup if the product is also moisture-sensitive.

Visual Guides

Hydrolysis Pathway of 4-Methyl-3-nitrophenyl isocyanate

The following diagram illustrates the reaction sequence that occurs when 4-Methyl-3-nitrophenyl isocyanate is exposed to water, leading to the consumption of the starting material and the formation of byproducts.

hydrolysis_pathway cluster_reactants1 cluster_reactants2 isocyanate 4-Methyl-3-nitrophenyl isocyanate carbamic_acid Carbamic Acid (Unstable Intermediate) isocyanate->carbamic_acid + water H₂O amine 4-Methyl-3-nitroaniline carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2 urea Symmetrical Urea (Insoluble Precipitate) amine->urea + isocyanate2 4-Methyl-3-nitrophenyl isocyanate

Caption: Reaction pathway for the hydrolysis of 4-Methyl-3-nitrophenyl isocyanate.

Troubleshooting Workflow for Isocyanate Reactions

This workflow provides a logical sequence of steps to diagnose and resolve issues arising from suspected hydrolysis.

troubleshooting_workflow start Experiment Start observe Observe Reaction: - Low Yield? - Precipitate? - Gas Evolution? start->observe no_issue Reaction Successful observe->no_issue No hydrolysis Suspect Hydrolysis observe->hydrolysis Yes check_solvent Check Solvent Purity (Karl Fischer Titration) hydrolysis->check_solvent check_glassware Review Glassware Drying Protocol hydrolysis->check_glassware check_atmosphere Verify Inert Atmosphere Integrity hydrolysis->check_atmosphere re_run Implement Corrective Actions and Re-run Experiment check_solvent->re_run check_glassware->re_run check_atmosphere->re_run

Caption: A logical workflow for troubleshooting common issues in isocyanate reactions.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-Methyl-3-nitrophenyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis and characterization of novel compounds are pivotal. 4-Methyl-3-nitrophenyl isocyanate serves as a versatile scaffold for creating a diverse library of derivatives, primarily through the reaction of its highly electrophilic isocyanate group with various nucleophiles. This guide provides a comparative overview of the synthesis, characterization, and potential performance of urea, carbamate, and thiocarbamate derivatives of 4-methyl-3-nitrophenyl isocyanate.

Synthesis of Derivatives

The primary route for the derivatization of 4-methyl-3-nitrophenyl isocyanate involves its reaction with nucleophiles such as amines, alcohols, and thiols to form the corresponding ureas, carbamates, and thiocarbamates. These reactions are typically straightforward nucleophilic additions to the carbonyl carbon of the isocyanate group.

General Synthetic Pathways:

General Synthetic Pathways for 4-Methyl-3-nitrophenyl Isocyanate Derivatives isocyanate 4-Methyl-3-nitrophenyl Isocyanate urea N-Substituted Urea isocyanate->urea + carbamate Carbamate isocyanate->carbamate + thiocarbamate Thiocarbamate isocyanate->thiocarbamate + amine Amine (R-NH2) amine->urea + alcohol Alcohol (R-OH) alcohol->carbamate + thiol Thiol (R-SH) thiol->thiocarbamate +

Caption: Reaction of 4-methyl-3-nitrophenyl isocyanate with amines, alcohols, and thiols.

Experimental Protocols

Synthesis of 1-(4-Methyl-3-nitrophenyl)-3-phenylurea:

This protocol is adapted from general procedures for the synthesis of diaryl ureas.

  • Dissolution: Dissolve 4-methyl-3-nitrophenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nucleophile: To the stirred solution, add aniline (1.0 eq) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the urea product often precipitates from the reaction mixture. The solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 1-(4-methyl-3-nitrophenyl)-3-phenylurea.

Characterization of Derivatives

The synthesized derivatives can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Characterization:

Characterization Workflow for Isocyanate Derivatives synthesis Synthesis of Derivative purification Purification (Filtration/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: A typical workflow for the characterization of synthesized derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for urea, carbamate, and thiocarbamate derivatives of 4-methyl-3-nitrophenyl isocyanate based on known data for analogous compounds.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆

Functional GroupProtonUrea DerivativesCarbamate DerivativesThiocarbamate Derivatives
Aromatic Ar-H7.0 - 8.57.0 - 8.57.0 - 8.5
Methyl -CH₃~2.5~2.5~2.5
Urea/Carbamate/Thiocarbamate N-H8.5 - 10.08.0 - 9.59.0 - 10.5
R-group Protons adjacent to N/O/SVariableVariableVariable

Table 2: Expected IR Absorption Frequencies (ν, cm⁻¹)

Functional GroupUrea DerivativesCarbamate DerivativesThiocarbamate Derivatives
N-H Stretch 3300 - 34003200 - 34003150 - 3350
C=O Stretch 1630 - 16801680 - 1730~1700
NO₂ Stretch 1500-1550 (asym), 1330-1370 (sym)1500-1550 (asym), 1330-1370 (sym)1500-1550 (asym), 1330-1370 (sym)
C-N Stretch 1200 - 13501200 - 13001150 - 1250
C=S Stretch N/AN/A1050 - 1250

Performance and Comparison with Alternatives

The performance of 4-methyl-3-nitrophenyl isocyanate derivatives is highly dependent on their final application. In drug discovery, for instance, the biological activity of these compounds would be a key performance indicator. While specific comparative data for derivatives of 4-methyl-3-nitrophenyl isocyanate is limited in the public domain, studies on other nitroaromatic urea derivatives have shown promising antiproliferative and antibacterial activities.[1][2]

Table 3: Biological Activity of Analogous Nitroaryl Urea Derivatives

Compound ClassTargetActivity RangeReference
Nitroaryl UreasCancer Cell Lines (e.g., RK33, TE671)IC₅₀ = 6.5 - 10 µM[1]
Substituted PhenylureasAcinetobacter baumanniiHigh Growth Inhibition[3]
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea ComplexesSerratia marcescensMIC = 31.25 µg/mL[2]

The data in Table 3 suggests that the nitroaryl urea scaffold is a promising pharmacophore. Derivatives of 4-methyl-3-nitrophenyl isocyanate could be expected to exhibit similar biological activities. A direct comparison would necessitate the synthesis of a library of these specific derivatives and their subsequent screening in relevant biological assays.

Logical Relationship for Drug Discovery:

Drug Discovery Logic for Isocyanate Derivatives scaffold 4-Methyl-3-nitrophenyl Isocyanate Scaffold derivatization Derivatization (Ureas, Carbamates, etc.) scaffold->derivatization screening Biological Screening (e.g., Antiproliferative Assay) derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead lead->derivatization Optimization

Caption: A simplified workflow for identifying lead compounds from isocyanate derivatives.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a valuable starting material for the synthesis of a wide array of urea, carbamate, and thiocarbamate derivatives. The synthetic routes are generally high-yielding and straightforward. While a comprehensive comparative dataset for the performance of these specific derivatives is not yet available, the known biological activities of analogous nitroaromatic compounds suggest their potential as candidates for drug discovery programs. Further research involving the synthesis and systematic biological evaluation of a focused library of 4-methyl-3-nitrophenyl isocyanate derivatives is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. This would enable a direct and robust comparison against existing alternatives in various therapeutic areas.

References

A Comparative Guide to Analytical Methods for 4-Methyl-3-nitrophenyl Isocyanate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of adducts formed from 4-methyl-3-nitrophenyl isocyanate. Due to a lack of direct experimental data for 4-methyl-3-nitrophenyl isocyanate in the reviewed literature, this guide focuses on established methods for the closely related isomer, 3-nitro-4-methylphenyl isocyanate, and other structurally similar arylisocyanates. These methods, primarily centered around chromatography and mass spectrometry, are considered highly adaptable for the target compound.

Introduction to Isocyanate Adducts

Isocyanates are highly reactive compounds that can form covalent adducts with biological macromolecules such as proteins and DNA. The formation of these adducts can be a critical event in the toxicity and carcinogenicity of these chemicals. Monitoring these adducts serves as a valuable tool for assessing exposure and understanding the mechanisms of toxicity. This guide focuses on the analytical techniques used to identify and quantify these molecular signatures.

Comparison of Analytical Techniques

The primary analytical strategies for isocyanate adducts involve the detection of modified amino acids in proteins, particularly hemoglobin and albumin, or modified nucleobases in DNA. The most common approaches involve chromatographic separation coupled with mass spectrometric detection.

Table 1: Comparison of Analytical Methods for Arylisocyanate Adducts

Analytical MethodTarget AdductSample MatrixTypical Limit of DetectionKey AdvantagesKey Disadvantages
GC-MS Hemoglobin N-terminal valine adducts (as hydantoins)Whole Blood0.062 pmol/g globin[1]High sensitivity and selectivity, well-established method.Requires derivatization, not suitable for non-volatile adducts.
LC-MS/MS Hemoglobin N-terminal valine adducts (as hydantoins), Albumin lysine adductsWhole Blood, Plasma0.16 pmol/sample[2]High specificity, can analyze a wider range of adducts without derivatization.Can be subject to matrix effects, may require extensive sample cleanup.
HPLC-UV Amino acid adducts (after hydrolysis)In vitro samplesNot specifiedRelatively simple and cost-effective.Lower sensitivity and specificity compared to MS methods.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these analytical methods. Below are representative protocols adapted from methodologies developed for structurally similar isocyanates.

Protocol 1: Analysis of Hemoglobin Adducts by GC-MS

This protocol is adapted from methods used for the analysis of MDI-hemoglobin adducts and is applicable for the detection of N-terminal valine adducts of 4-methyl-3-nitrophenyl isocyanate after conversion to their corresponding hydantoins.[1][3]

1. Sample Collection and Globin Isolation:

  • Collect whole blood in EDTA-containing tubes.

  • Lyse erythrocytes with water and centrifuge to remove cell debris.

  • Precipitate globin from the supernatant by adding acidic acetone and wash with acetone and ether.

2. Acid Hydrolysis to Form Hydantoins:

  • Resuspend the isolated globin in 2 M HCl.

  • Heat the mixture at 100°C for 2 hours to cleave the N-terminal valine adduct and form the corresponding hydantoin.

3. Extraction and Derivatization:

  • Cool the hydrolysate and extract the hydantoin with an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and derivatize the residue with a fluorinating agent such as heptafluorobutyric anhydride (HFBA) to enhance volatility and detector response.

4. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.

  • Use a suitable capillary column for separation (e.g., DB-5ms).

  • Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.

  • Monitor for the specific mass-to-charge ratio (m/z) of the derivatized hydantoin.

Protocol 2: Analysis of Protein Adducts by LC-MS/MS

This protocol is based on the analysis of toluenediisocyanate (TDI) adducts and can be adapted for 4-methyl-3-nitrophenyl isocyanate adducts with proteins like albumin.[2][4]

1. Sample Preparation and Enzymatic Digestion:

  • Isolate the target protein (e.g., albumin) from plasma using affinity chromatography or precipitation.

  • Denature the protein (e.g., with urea) and reduce disulfide bonds (e.g., with dithiothreitol) followed by alkylation (e.g., with iodoacetamide).

  • Digest the protein into peptides using a specific protease such as trypsin.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Purify the peptide mixture using a C18 SPE cartridge to remove salts and other interferences.

  • Elute the peptides with an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).

3. LC-MS/MS Analysis:

  • Inject the purified peptide sample into a liquid chromatograph coupled to a tandem mass spectrometer.

  • Separate the peptides on a C18 reversed-phase column using a gradient of water and acetonitrile containing formic acid.

  • Operate the mass spectrometer in a data-dependent acquisition mode to acquire MS/MS spectra of potential adducted peptides.

  • Identify the adducted peptide by its specific precursor ion mass and fragmentation pattern.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analysis of isocyanate adducts.

adduct_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Whole Blood Sample Globin_Isolation Globin Isolation Blood_Sample->Globin_Isolation Hydrolysis Acid Hydrolysis Globin_Isolation->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization (HFBA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for GC-MS analysis of hemoglobin adducts.

lc_ms_workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Plasma_Sample Plasma Sample Protein_Isolation Protein Isolation (e.g., Albumin) Plasma_Sample->Protein_Isolation Enzymatic_Digestion Enzymatic Digestion (Trypsin) Protein_Isolation->Enzymatic_Digestion SPE Solid-Phase Extraction (SPE) Enzymatic_Digestion->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data_Interpretation Data Interpretation & Identification LCMSMS->Data_Interpretation

Caption: Workflow for LC-MS/MS analysis of protein adducts.

Conclusion

References

Reactivity Face-Off: 4-Methyl-3-nitrophenyl Isocyanate vs. Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

Executive Summary: A Tale of Two Substituents

The reactivity of the isocyanate group (-N=C=O) is fundamentally governed by the electrophilicity of the central carbon atom. Electron-withdrawing groups on the phenyl ring enhance this electrophilicity, making the isocyanate more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups decrease reactivity.

In the case of 4-methyl-3-nitrophenyl isocyanate , the phenyl ring is adorned with two substituents: a methyl group (-CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects to pull electron density away from the ring and, by extension, from the isocyanate functional group. The methyl group, on the other hand, is a weak electron-donating group. Given the potent electron-withdrawing nature of the nitro group, it is anticipated to be the dominant electronic influence.

Phenyl isocyanate , being unsubstituted, serves as our baseline for comparison. The key difference in reactivity between these two molecules will, therefore, stem from the net electronic effect of the methyl and nitro substituents on the phenyl ring of 4-methyl-3-nitrophenyl isocyanate.

Predicted Reactivity: Based on these electronic effects, it is predicted that 4-methyl-3-nitrophenyl isocyanate will be significantly more reactive than phenyl isocyanate towards nucleophiles. The strong electron-withdrawing nitro group is expected to substantially increase the electrophilicity of the isocyanate carbon, leading to a faster reaction rate.

Theoretical Framework: The Hammett Equation

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound (phenyl isocyanate in this case).

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For 4-methyl-3-nitrophenyl isocyanate, we can estimate the overall substituent effect by considering the individual σ values for the meta-nitro group and the para-methyl group.

SubstituentPositionσ Value
-NO₂meta+0.71
-CH₃para-0.17

The additive nature of these effects would suggest a net positive σ value, indicating a significant increase in reactivity compared to phenyl isocyanate.

Quantitative Reactivity Comparison (Hypothetical Data)

While specific experimental data for 4-methyl-3-nitrophenyl isocyanate is not available, the following table illustrates the expected trend in reactivity based on the principles discussed. The data for phenyl isocyanate with n-butanol is representative of typical values found in the literature. The rate constant for 4-methyl-3-nitrophenyl isocyanate is a hypothetical value, predicted to be significantly higher.

IsocyanateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Phenyl Isocyanaten-ButanolToluene25~1.0 x 10⁻⁴
4-Methyl-3-nitrophenyl Isocyanaten-ButanolToluene25> 1.0 x 10⁻³ (Predicted)

Experimental Protocols

To empirically validate the predicted reactivity difference, a series of kinetic experiments can be performed. The following protocols outline a robust methodology for comparing the reaction rates of 4-methyl-3-nitrophenyl isocyanate and phenyl isocyanate with a model nucleophile, n-butanol.

Synthesis of 4-Methyl-3-nitrophenyl Isocyanate

A reliable synthesis of 4-methyl-3-nitrophenyl isocyanate is a prerequisite for accurate kinetic studies. A common method involves the phosgenation of the corresponding aniline.

Materials:

  • 4-Methyl-3-nitroaniline

  • Triphosgene

  • Dry Toluene

  • Triethylamine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-methyl-3-nitroaniline (1 equivalent) in dry toluene in a three-neck flask equipped with a dropping funnel and a reflux condenser.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in dry toluene via the dropping funnel.

  • After the addition is complete, slowly add triethylamine (2.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture, filter to remove triethylamine hydrochloride, and wash the solid with dry toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 4-methyl-3-nitrophenyl isocyanate.

Kinetic Analysis by In-Situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) provides a direct measure of the reaction rate.

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Jacketed reaction vessel with temperature control.

  • Magnetic stirrer.

Procedure:

  • Set up the reaction vessel with the ATR probe immersed in the reaction medium (e.g., dry toluene).

  • Equilibrate the solvent to the desired reaction temperature (e.g., 25°C).

  • Acquire a background spectrum of the solvent.

  • Add a known concentration of n-butanol to the vessel and stir.

  • Initiate the reaction by adding a known concentration of the isocyanate (either phenyl isocyanate or 4-methyl-3-nitrophenyl isocyanate).

  • Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹.

  • The concentration of the isocyanate at any given time can be determined using a pre-established calibration curve.

  • Plot the concentration of the isocyanate versus time and fit the data to the appropriate rate law (typically second-order for this reaction) to determine the rate constant (k).

Visualizing the Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Products Isocyanate Isocyanate Urethane Urethane Isocyanate->Urethane + Alcohol Urea Urea Isocyanate->Urea + Amine Nucleophile Nucleophile Nucleophile->Urethane Nucleophile->Urea

Caption: General reaction pathways of isocyanates with nucleophiles.

G Start Start PrepareReactants Prepare Reactant Solutions (Isocyanate and n-Butanol in Toluene) Start->PrepareReactants Equilibrate Equilibrate Reaction Vessel and Solvent to 25°C PrepareReactants->Equilibrate Background Acquire Background FTIR Spectrum Equilibrate->Background AddNucleophile Add n-Butanol Solution Background->AddNucleophile InitiateReaction Add Isocyanate Solution (t=0) AddNucleophile->InitiateReaction MonitorReaction Collect FTIR Spectra at Regular Intervals InitiateReaction->MonitorReaction DataAnalysis Analyze Isocyanate Peak Decay and Calculate Rate Constant (k) MonitorReaction->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for kinetic analysis using in-situ FTIR.

Conclusion

The electronic properties of substituents on the phenyl ring of an isocyanate play a crucial role in determining its reactivity. In the comparison between 4-methyl-3-nitrophenyl isocyanate and phenyl isocyanate, the strong electron-withdrawing nitro group in the former is predicted to render it significantly more reactive towards nucleophiles. While direct experimental data is currently lacking in the literature, the theoretical framework provided by the Hammett equation, coupled with the detailed experimental protocols outlined in this guide, offers a clear path for the quantitative determination of this reactivity difference. For researchers in drug development and organic synthesis, understanding these structure-reactivity relationships is essential for the rational design of synthetic routes and the efficient construction of target molecules.

A Comparative Guide to Isocyanate Derivatizing Agents for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isocyanates is critical across various fields, from environmental monitoring to the quality control of pharmaceuticals and polymeric materials. Due to their high reactivity and low detection sensitivity in their native form, derivatization is an essential step for reliable analysis by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of common isocyanate derivatizing agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.

Key Performance Characteristics of Isocyanate Derivatizing Agents

The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and stability of the analytical method. The ideal agent should react quickly and completely with the isocyanate group, form a stable derivative, and possess a chromophore or fluorophore that allows for sensitive detection. This section compares the performance of several widely used derivatizing agents.

Table 1: Comparison of Quantitative Performance Data for Isocyanate Derivatizing Agents

Derivatizing AgentCommon AbbreviationDetection Method(s)Limit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Key Features
Tryptamine -Fluorescence, AmperometricLOD: Not explicitly found in provided resultsNot explicitly found93.4 - 108% for HDI and TDI[1]Allows for quantification of total isocyanates using a single derivative standard[2]; NIOSH Method 5522[1][3][4]
1-(2-Methoxyphenyl)piperazine MOPP, MOPIPUV, ElectrochemicalLOD: 43-210 pg/mL for various isocyanates[5]0.994 - 0.998[5]97.7 ± 1.6% for 2,4-TDI[5]Well-established reagent used in official methods (MDHS 25, NIOSH 5521)[6]; Dual detection provides high selectivity[7]
9-(Methylaminomethyl)anthracene MAMAFluorescence, UVLOD: 0.03 mg/kg in plastics[8]Not explicitly found83 - 95% for various isocyanates in plastics[8]Highly fluorescent derivatives provide excellent sensitivity[9][10]; Good for trace analysis.
1-(9-Anthracenylmethyl)piperazine MAPFluorescence, UV, ElectrochemicalNot explicitly foundNot explicitly foundNot explicitly foundHigh reactivity, approximately 3.3 to 4 times faster than MAMA and Tryptamine, respectively[3][11]; NIOSH Method 5525[4]
Dibutylamine DBAUV, MSLOQ: 0.2 mg/L for MDI, 0.7 mg/L for TDI in polyamide resins[12]>0.995[13]99 - 103%[13]Forms stable urea derivatives[12]; Suitable for a wide range of isocyanates, including oligomers[14]; ISO 17734-1 standard method[14][15]

Note: The presented data is sourced from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are summaries of methodologies for some of the key derivatizing agents, based on established methods.

Tryptamine Derivatization (based on NIOSH Method 5522)[1][16]

This method is intended for area sampling of airborne isocyanates.

1. Sample Collection:

  • Air is drawn through an impinger containing a solution of tryptamine in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or butyl acetate)[1].

  • The isocyanates react with tryptamine to form stable urea derivatives.

2. Sample Preparation:

  • The impinger solution is transferred to a vial.

  • If necessary, the sample is concentrated.

  • The sample is then redissolved in a suitable solvent for HPLC analysis.

3. HPLC Analysis:

  • Column: Reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).

  • Detection: Fluorescence detector (e.g., excitation at 275 nm, emission at 340 nm) and/or an electrochemical detector.

1-(2-Methoxyphenyl)piperazine (MOPP) Derivatization (based on NIOSH Method 5521)[6]

This method is suitable for the determination of specific monomeric diisocyanates.

1. Sample Collection:

  • Air is sampled through an impinger containing a solution of 1-(2-methoxyphenyl)piperazine in toluene.

2. Sample Preparation:

  • Excess MOPP is acetylated.

  • The toluene is evaporated, and the residue is redissolved in methanol.

3. HPLC Analysis:

  • Column: Reversed-phase column (e.g., C8).

  • Mobile Phase: A gradient of acetonitrile and a methanolic buffer (pH 6.0).

  • Detection: UV detector (at 242 nm) and an electrochemical detector (at +0.80 V vs. Ag/AgCl) in series.

Dibutylamine (DBA) Derivatization (based on ISO 17734-1)[14][15]

This method is applicable to a wide range of monomeric and polymeric isocyanates.

1. Sample Collection:

  • Air is passed through a sampler containing glass fiber filters impregnated with dibutylamine.

2. Sample Preparation:

  • The filter is extracted with a solvent mixture (e.g., toluene, methanol, and sulfuric acid).

  • The extract is sonicated, centrifuged, and the solvent is evaporated.

  • The residue is reconstituted in acetonitrile for analysis.

3. LC-MS/MS Analysis:

  • Column: Reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid.

  • Detection: Mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

Visualizing the Workflow and Relationships

To better understand the processes and logical connections in isocyanate analysis, the following diagrams have been generated using Graphviz.

Derivatization_Workflow cluster_sampling Sample Collection cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification AirSample Airborne Isocyanates Impinger Impinger/Filter with Derivatizing Agent AirSample->Impinger Sampling Derivatization Reaction to form stable urea derivative Impinger->Derivatization HPLC HPLC Separation Derivatization->HPLC Detector Detection (UV, FLD, MS) HPLC->Detector Data Data Analysis and Quantification Detector->Data

General workflow for isocyanate analysis by HPLC.

Derivatization_Reaction General Derivatization Reaction Isocyanate R-N=C=O (Isocyanate) UreaDerivative R-NH-C(=O)-N(R')R'' (Stable Urea Derivative) Isocyanate->UreaDerivative DerivAgent R'-NH-R'' (Derivatizing Agent) DerivAgent->UreaDerivative

Chemical reaction of an isocyanate with an amine derivatizing agent.

Agent_Selection node_rect node_rect Start Start: Select Derivatizing Agent Sensitivity High Sensitivity Required? Start->Sensitivity TotalNCO Total Isocyanate Group Analysis? Sensitivity->TotalNCO No MAMA_MAP Consider MAMA or MAP Sensitivity->MAMA_MAP Yes OfficialMethod Official Method Required? TotalNCO->OfficialMethod No Tryptamine Consider Tryptamine TotalNCO->Tryptamine Yes DBA_MOPP Consider DBA (ISO 17734) or MOPP (NIOSH 5521) OfficialMethod->DBA_MOPP Yes DBA Consider DBA for wide range of isocyanates OfficialMethod->DBA No MAMA_MAP->TotalNCO Tryptamine->OfficialMethod End Agent Selected DBA_MOPP->End DBA->End

Decision tree for selecting an isocyanate derivatizing agent.

Conclusion

The selection of an appropriate derivatizing agent is a critical step in the development of a robust and sensitive HPLC method for isocyanate analysis. For applications requiring high sensitivity, agents that yield highly fluorescent derivatives, such as 9-(methylaminomethyl)anthracene (MAMA) and 1-(9-anthracenylmethyl)piperazine (MAP) , are excellent choices. MAP also offers the advantage of very high reactivity[3][11]. For the determination of total isocyanate content, Tryptamine is a unique and valuable reagent as it allows for quantification against a single calibrant[2]. When adherence to standardized methods is necessary, 1-(2-methoxyphenyl)piperazine (MOPP) and Dibutylamine (DBA) are well-established options, with official methods from NIOSH, OSHA, and ISO[3][4][6][14][15]. DBA, in particular, is noted for its suitability with a broad range of isocyanates, including oligomeric forms[14].

Ultimately, the optimal choice will depend on the specific analytical requirements, including the nature of the isocyanate, the sample matrix, the required sensitivity, and any regulatory guidelines that must be followed. This guide provides the foundational data to make an informed decision.

References

A Comparative Guide to the LC-MS Analysis of 4-Methyl-3-nitrophenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the analysis of reaction products derived from 4-Methyl-3-nitrophenyl isocyanate. We present supporting experimental data from analogous compounds to illustrate the superior performance of modern tandem mass spectrometry techniques over traditional analytical methods. Detailed experimental protocols are provided to enable the replication and adaptation of these methods for specific research needs.

Introduction to Isocyanate Analysis

Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group. This reactivity makes them valuable in the synthesis of polyurethanes, ureas, and carbamates, but also presents analytical challenges. Direct analysis is often difficult due to their instability and propensity to react with trace amounts of water or other nucleophiles.

Therefore, a common and robust strategy for the analysis of isocyanates is to convert them into stable derivatives prior to chromatographic separation and detection.[1] This derivatization step is crucial for accurate and reproducible quantification. The most prevalent analytical techniques for these derivatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: LC-MS/MS vs. HPLC-UV

LC-MS/MS has emerged as the gold standard for the analysis of isocyanate derivatives, offering significant advantages in sensitivity and selectivity over the more traditional HPLC-UV method.

Selectivity: HPLC-UV relies on the chromophoric properties of the analyte for detection. In complex sample matrices, co-eluting compounds with similar UV absorbance can interfere with the analyte of interest, leading to inaccurate quantification.[2][3] LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, provides an additional layer of specificity. It selects a specific precursor ion (the derivatized molecule) and then monitors for a unique fragment ion generated through collision-induced dissociation. This precursor-to-product ion transition is highly specific to the target analyte, effectively eliminating matrix interference.[2][3]

Sensitivity: The detection limits achievable with LC-MS/MS are substantially lower than those of HPLC-UV. This enhanced sensitivity is critical when analyzing trace-level reaction products or monitoring low-level occupational exposure.

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS and HPLC-UV for the analysis of generic isocyanate derivatives, based on published data.

ParameterLC-MS/MS (SRM/MRM)HPLC-UVAdvantage of LC-MS/MS
Linear Detection Range 5 pg - 5 ng (injected amount)[1][2][4][5]300 pg - 30 ng (injected amount)[1][2][4][5]~60x lower limit of quantification
Signal-to-Noise (S/N) S/N of 10 - 200 from 50 pg injected[1][2][4][5]S/N of 14 - 40 from 500 pg injected[1][2][4][5]Significantly higher S/N at 10x lower concentration
Selectivity Very High (based on mass transition)[2]Moderate (based on retention time & UV spectra)[6]Drastically reduced interference from matrix components
Quantitation Limit (Air) ~0.2 µg/m³ (estimated)[7]~0.5 - 0.8 µg/m³[8]2.5 to 4 times more sensitive for air monitoring

Proposed LC-MS/MS Method for 4-Methyl-3-nitrophenyl Isocyanate Products

Reaction: 4-Methyl-3-nitrophenyl isocyanate + Di-n-butylamine → 1,1-Dibutyl-3-(4-methyl-3-nitrophenyl)urea

Mass Spectrometry Parameters: The key to a selective MS/MS method is the selection of precursor and product ions.

CompoundFormulaMW ( g/mol )Precursor Ion (Q1) [M+H]⁺Product Ion (Q3) [DBA+H]⁺
1,1-Dibutyl-3-(4-methyl-3-nitrophenyl)ureaC₁₆H₂₅N₃O₃307.39308.4130.2

The transition of m/z 308.4 → 130.2 would serve as the primary "quantifier" ion pair for the highly selective detection of the derivatized product.

Experimental Protocols

Derivatization Protocol (Sample Preparation)

This protocol is a general procedure for the derivatization of an isocyanate in a solution (e.g., from a reaction mixture).

  • Prepare Derivatizing Solution: Prepare a solution of 0.1 mg/mL di-n-butylamine (DBA) in a suitable solvent like dichloromethane or toluene.[9]

  • Sample Aliquot: Take a known volume or mass of the sample containing the 4-Methyl-3-nitrophenyl isocyanate reaction product.

  • Reaction: Add a defined excess of the DBA solution to the sample. For example, add 1 mL of the DBA solution to the sample in a sealed vial.[9]

  • Incubation: Allow the reaction to proceed. While often rapid, heating at 60°C overnight can ensure complete derivatization, especially for complex matrices.[9]

  • Solvent Evaporation: Evaporate the solvent (e.g., dichloromethane) under a gentle stream of nitrogen or using a vacuum centrifuge.[9]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of acetonitrile or an acetonitrile/water mixture suitable for LC injection.[9]

LC-MS/MS Analytical Protocol
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable for separating the urea derivative.[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Gradient Program:

    • Start at 5-10% B.

    • Linearly increase to 95% B over 5-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transition: Monitor the transition m/z 308.4 → 130.2.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_reactant Reactant cluster_amine Amine Reaction cluster_alcohol Alcohol Reaction reactant reactant reagent reagent product product intermediate intermediate Isocyanate 4-Methyl-3-nitrophenyl Isocyanate Alcohol Alcohol (R-OH) Isocyanate->Alcohol Amine Di-n-butylamine (DBA) Urea Stable Urea Derivative (for LC-MS) Amine->Urea Forms Urea Urethane Urethane (Carbamate) Product Alcohol->Urethane Forms Urethane

Caption: Reaction of 4-Methyl-3-nitrophenyl isocyanate with amines or alcohols.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Reaction Mixture (Containing Isocyanate) deriv Add Derivatizing Agent (e.g., DBA) start->deriv incubate Incubate to Form Stable Urea Derivative deriv->incubate evap Evaporate Solvent incubate->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample into UPLC/HPLC recon->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize q1 Q1: Precursor Ion Selection (m/z 308.4) ionize->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection (m/z 130.2) q2->q3 detect Detector q3->detect process Chromatogram Generation (MRM Signal vs. Time) detect->process quant Quantification (Peak Area Integration) process->quant

Caption: Workflow for the analysis of isocyanates by LC-MS/MS.

References

Comparative NMR Spectroscopic Analysis of 4-Methyl-3-nitrophenyl isocyanate and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectroscopic characteristics of 4-Methyl-3-nitrophenyl isocyanate, with a comparative analysis against the structurally similar 4-Nitrophenyl isocyanate.

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-Methyl-3-nitrophenyl isocyanate. Due to the limited availability of public domain spectra for this specific compound, this report presents predicted ¹H and ¹³C NMR data based on established substituent effects and analysis of related compounds. For comparative purposes, experimentally obtained NMR data for the closely related compound, 4-Nitrophenyl isocyanate, is presented alongside. This guide also includes a detailed, standardized experimental protocol for acquiring NMR spectra of isocyanates and a workflow diagram illustrating the analytical process.

Comparative Analysis of NMR Data

The following tables summarize the predicted NMR data for 4-Methyl-3-nitrophenyl isocyanate and the experimental data for 4-Nitrophenyl isocyanate. These tables allow for a direct comparison of the chemical shifts (δ) in parts per million (ppm), the multiplicities of the signals (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet), and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data Comparison

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Methyl-3-nitrophenyl isocyanateH-2~8.0d~2.0
H-5~7.4d~8.0
H-6~7.6dd~8.0, 2.0
-CH₃~2.6s-
4-Nitrophenyl isocyanateH-2, H-67.38d9.0
H-3, H-58.25d9.0

Table 2: ¹³C NMR Data Comparison

Compound Carbon Predicted/Experimental Chemical Shift (δ, ppm)
4-Methyl-3-nitrophenyl isocyanateC-1 (-NCO)~135
C-2~125
C-3 (-NO₂)~150
C-4 (-CH₃)~140
C-5~128
C-6~132
-N=C=O~155
-CH₃~20
4-Nitrophenyl isocyanateC-1 (-NCO)138.8
C-2, C-6119.3
C-3, C-5125.5
C-4 (-NO₂)146.5
-N=C=O154.5

Experimental Protocol for NMR Spectroscopic Analysis

This section outlines a general procedure for the preparation and NMR analysis of isocyanate compounds.

1. Sample Preparation:

  • Weigh accurately 5-10 mg of the isocyanate compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Isocyanates are sensitive to moisture and protic solvents, so the use of anhydrous solvents is crucial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms in the molecule.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualizing the Analysis and Structure-Spectrum Correlation

The following diagrams illustrate the general workflow of NMR analysis and the predicted signaling pathways for 4-Methyl-3-nitrophenyl isocyanate.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Isocyanate Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Anhydrous Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing FT->Phasing Calibration Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity & Coupling Constants Calibration->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A generalized workflow for NMR spectroscopic analysis.

Signaling_Pathway cluster_structure 4-Methyl-3-nitrophenyl isocyanate cluster_signals Predicted ¹H NMR Signals mol C₈H₆N₂O₃ H2 H-2 ~8.0 ppm (d) H5 H-5 ~7.4 ppm (d) H6 H-6 ~7.6 ppm (dd) CH3 -CH₃ ~2.6 ppm (s) img H2->H6 J ≈ 2.0 Hz H5->H6 J ≈ 8.0 Hz

Caption: Predicted ¹H NMR signaling for 4-Methyl-3-nitrophenyl isocyanate.

A Comparative Guide to the Quantitative Analysis of Amines: Evaluating 4-Methyl-3-nitrophenyl isocyanate and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is a critical task in pharmaceutical research, clinical diagnostics, and drug development. Due to their often-low volatility and lack of strong chromophores, direct analysis of amines by High-Performance Liquid Chromatography (HPLC) can be challenging. Chemical derivatization is a widely employed strategy to enhance their detectability and improve chromatographic separation.

This guide provides a comparative overview of amine quantification methods, with a focus on the potential use of isocyanate-based reagents like 4-Methyl-3-nitrophenyl isocyanate, and contrasts it with well-established, alternative methods. While specific, validated protocols and extensive performance data for 4-Methyl-3-nitrophenyl isocyanate are not widely available in current scientific literature, the principles of its reaction can be inferred from the known chemistry of related isocyanate compounds. We will compare this theoretical application with the proven performance of three leading derivatization agents: o-Phthalaldehyde (OPA), Dansyl Chloride (Dns-Cl), and Ninhydrin.

Principles of Derivatization

1. Isocyanate Derivatization (e.g., 4-Methyl-3-nitrophenyl isocyanate)

Phenyl isocyanate and its derivatives react with primary and secondary amines to form stable N,N'-disubstituted urea compounds.[1] The aromatic ring in the isocyanate reagent introduces a chromophore into the amine molecule, allowing for sensitive detection using UV-Vis spectrophotometry, typically in the 240-260 nm range for phenyl isocyanate derivatives.[1] The addition of nitro and methyl groups, as in 4-Methyl-3-nitrophenyl isocyanate, is expected to shift the absorption wavelength and may enhance the molar absorptivity of the resulting derivative, potentially increasing detection sensitivity. The reaction is generally robust and proceeds at room temperature.[2]

2. o-Phthalaldehyde (OPA) Derivatization

OPA is a classic and highly sensitive reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1][3] This method is prized for its speed and the high fluorescence of its products, enabling detection in the picomole range.[1] A significant drawback is the instability of the derivatives, often requiring immediate analysis or automated in-line derivatization.[4]

3. Dansyl Chloride (Dns-Cl) Derivatization

Dansyl chloride is a versatile reagent that reacts with primary and secondary amines to produce stable, highly fluorescent dansyl-sulfonamide derivatives.[5][6] These derivatives also possess strong UV absorbance, offering flexibility in detection methods.[6] The dansylation reaction improves the hydrophobicity of amines, enhancing their retention and separation on reversed-phase HPLC columns.[6]

4. Ninhydrin Derivatization

Ninhydrin is a well-established reagent used for the colorimetric quantification of amino acids and primary amines.[7][8] It reacts with the amino group to produce a deep purple-colored compound known as Ruhemann's purple, the intensity of which is measured spectrophotometrically at approximately 570 nm.[8] This method is often employed in post-column derivatization workflows.[3]

Quantitative Performance Comparison

The selection of a derivatization reagent is a critical decision based on the required sensitivity, the nature of the amine, the sample matrix, and the available instrumentation. The table below summarizes the key performance characteristics of the established alternative methods.

ParameterPhenyl Isocyanate Derivatization (General)o-Phthalaldehyde (OPA) with ThiolDansyl Chloride (Dns-Cl)Ninhydrin Method
Principle Pre-column derivatization forming a UV-active urea derivative.Pre-column derivatization forming a highly fluorescent isoindole.[3]Pre-column derivatization forming a stable, fluorescent sulfonamide.[6]Post- or pre-column derivatization forming a colored compound (Ruhemann's purple).[3][8]
Target Amines Primary & Secondary Amines.[1]Primary Amines only.[1]Primary & Secondary Amines.Primarily α-Amino Acids, also Primary Amines.[7][8]
Detection Method UV-Vis Spectrophotometry (approx. 240-260 nm).[1]Fluorescence (Ex: ~340 nm, Em: ~455 nm).[1]Fluorescence or UV-Vis.[6]UV-Vis Spectrophotometry (approx. 570 nm).[8]
Limit of Detection Data not available for 4-Methyl-3-nitrophenyl isocyanate.Picomole to femtomole range (e.g., 40 pmol/mL for histidine).[1][3]Picomole range.[6]Nanomole range.[3]
Derivative Stability Generally stable.Unstable, often requires immediate analysis.[4]Highly stable.Stable.
Key Advantages Reacts with both primary and secondary amines; stable derivatives.High sensitivity; rapid reaction.High sensitivity; stable derivatives; reacts with primary and secondary amines.Robust and well-established method; simple colorimetric detection.
Key Disadvantages Potentially lower sensitivity than fluorescence methods; data lacking for specific reagent.Does not react with secondary amines; derivative instability.Slower reaction time compared to OPA; removal of excess reagent may be needed.Lower sensitivity compared to fluorescence methods; reaction requires heat.[8]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate quantitative analysis. Below are generalized methodologies for the three benchmark derivatization techniques.

o-Phthalaldehyde (OPA)/Thiol Pre-Column Derivatization for HPLC
  • Materials:

    • OPA reagent solution: Dissolve OPA in a borate buffer (pH 9.5-10.5) containing a thiol such as 2-mercaptoethanol or 3-mercaptopropionic acid.[9]

    • Amine standards and samples.

    • HPLC system with a fluorescence detector and a C18 column.

  • Procedure:

    • Sample Preparation: Prepare amine standards and samples in a suitable diluent.

    • Derivatization Reaction: In an autosampler vial or microcentrifuge tube, mix the amine sample/standard with the OPA reagent solution. The reaction is typically very fast and proceeds at room temperature within 1-2 minutes.[9]

    • HPLC Analysis: Immediately inject a specific volume of the derivatized mixture onto the HPLC system.

    • Separation: Separate the derivatized amines on a C18 column using a gradient elution, typically with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).[3]

    • Quantification: Construct a calibration curve from the peak areas of the derivatized amine standards. Determine the concentration of amines in the samples by comparing their peak areas to this curve.

Dansyl Chloride (Dns-Cl) Pre-Column Derivatization for HPLC
  • Materials:

    • Dansyl Chloride solution (e.g., 5 mg/mL in acetone or acetonitrile).[5][6]

    • Derivatization Buffer: Alkaline buffer such as 100 mM sodium carbonate/bicarbonate (pH 9.5-10.5).[6]

    • Amine standards and samples.

    • Quenching solution (e.g., 25% ammonia solution) to remove excess Dansyl Chloride.[5]

    • HPLC system with a fluorescence or UV detector and a C18 column.

  • Procedure:

    • Sample Preparation: Prepare amine standards and samples.

    • Derivatization Reaction: In a reaction vial, add the amine sample/standard, the alkaline buffer, and the Dansyl Chloride solution.[5]

    • Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 60-80°C) for 30-60 minutes in the dark.[6]

    • Reaction Quenching: Add a quenching solution to react with the excess, unreacted Dansyl Chloride.[5]

    • HPLC Analysis: Inject the final reaction mixture onto the HPLC system.

    • Separation & Quantification: Perform chromatographic separation and quantification as described for the OPA method.

Ninhydrin Method for Amino Acid Quantification
  • Materials:

    • Ninhydrin reagent (e.g., 2% w/v in ethanol or a specialized buffer system).[8]

    • Diluent solvent (e.g., a 1:1 mixture of n-propanol and deionized water).[8]

    • Amino acid standards and samples.

    • Spectrophotometer or HPLC with post-column derivatization setup.

  • Procedure (for spectrophotometric quantification):

    • Sample Preparation: Prepare a series of amino acid standards and the unknown sample solutions.

    • Reaction: In separate test tubes, add 1.0 mL of each standard, the unknown sample, and a blank (water).

    • Reagent Addition: Add 1.0 mL of the ninhydrin reagent to each tube and mix thoroughly.[8]

    • Incubation: Place the tubes in a boiling water bath for 15-20 minutes to allow for color development.[8]

    • Cooling & Dilution: Cool the tubes to room temperature. Add a specific volume of the diluent solvent to each tube and mix well.[8]

    • Measurement: Measure the absorbance of each solution at 570 nm (or 440 nm for imino acids like proline) using a spectrophotometer, zeroed against the blank.[8]

    • Quantification: Plot a standard curve of absorbance versus the concentration of the amino acid standards. Determine the concentration of the unknown sample from this curve.

Visualizing the Workflows

The following diagrams illustrate the generalized experimental workflows for the discussed derivatization methods.

OPA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Amine Sample / Standard Mix Mix & React (1-2 min, RT) Sample->Mix Reagent OPA/Thiol Reagent Reagent->Mix HPLC Inject into HPLC-FLD Mix->HPLC Immediate Injection Quant Quantification HPLC->Quant

Caption: Generalized workflow for amine analysis using OPA pre-column derivatization.

Dansyl_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Amine Sample / Standard Mix Mix & Incubate (30-60 min, heat) Sample->Mix Buffer Alkaline Buffer Buffer->Mix Dansyl Dansyl-Cl Solution Dansyl->Mix Quench Quench Excess Reagent Mix->Quench HPLC Inject into HPLC-FLD/UV Quench->HPLC Quant Quantification HPLC->Quant

Caption: Generalized workflow for amine analysis using Dansyl Chloride derivatization.

Ninhydrin_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Measurement Sample Amine Sample / Standard in Test Tube AddNinhydrin Add Ninhydrin Reagent Sample->AddNinhydrin Heat Incubate in Boiling Water Bath (15-20 min) AddNinhydrin->Heat Cool Cool to Room Temp Heat->Cool AddDiluent Add Diluent & Mix Cool->AddDiluent Measure Measure Absorbance (570 nm) AddDiluent->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Workflow for quantitative amine analysis using the Ninhydrin colorimetric method.

References

A Researcher's Guide to 4-Methyl-3-nitrophenyl isocyanate: Performance in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is critical in optimizing reaction kinetics, solubility, and stability of reagents. This guide provides a comprehensive comparison of the performance of 4-Methyl-3-nitrophenyl isocyanate in a range of common organic solvents. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents established experimental protocols to determine its performance characteristics. The accompanying data tables are illustrative, based on established principles of isocyanate chemistry, to provide a framework for the expected outcomes of such experiments.

Physicochemical Properties of 4-Methyl-3-nitrophenyl isocyanate

PropertyValueReference
CAS Number13471-69-7[1][2]
Molecular FormulaC₈H₆N₂O₃[1][2]
Molecular Weight178.14 g/mol [3][1][2]
Melting Point51-54 °C[1]
Boiling Point113-118 °C at 3 mmHg[1]
AppearanceYellow crystals[1]

Performance in Different Solvents: A Comparative Overview

The performance of 4-Methyl-3-nitrophenyl isocyanate is significantly influenced by the solvent's properties, such as polarity, proticity, and coordinating ability. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles. The methyl group has a comparatively minor electronic effect.

Solubility

The solubility of 4-Methyl-3-nitrophenyl isocyanate is crucial for achieving a homogeneous reaction medium. Generally, polar aprotic solvents are expected to be good solvents for this compound.

Illustrative Solubility Data

SolventDielectric Constant (20°C)Expected Solubility (g/L) at 25°C
Dichloromethane (DCM)8.93> 200
Tetrahydrofuran (THF)7.58> 200
Acetonitrile (MeCN)37.5~150
Ethyl Acetate (EtOAc)6.02~100
Toluene2.38~50
Hexane1.88< 10
Reactivity

The rate of reaction of 4-Methyl-3-nitrophenyl isocyanate with nucleophiles, such as primary amines or alcohols, is highly solvent-dependent. Non-polar, aprotic solvents often facilitate faster reactions for isocyanates. Polar, protic solvents can solvate the nucleophile, potentially reducing its reactivity.

Illustrative Reactivity Data: Reaction with n-Butylamine

SolventRelative Rate Constant (k_rel)Expected Reaction Order
Toluene1.00Second
Dichloromethane0.85Second
Tetrahydrofuran0.70Second
Acetonitrile0.50Second
Ethanol0.20Complex (potential side reactions)
Stability

4-Methyl-3-nitrophenyl isocyanate is sensitive to moisture and can undergo self-polymerization, especially at elevated temperatures.[1] Its stability in solution is a key consideration for storage and handling. Protic solvents and those containing trace amounts of water can lead to degradation.

Illustrative Stability Data: Decomposition at 25°C

SolventExpected Half-life (t₁₂)Primary Degradation Pathway
Anhydrous Toluene> 48 hoursMinimal degradation
Anhydrous Dichloromethane> 48 hoursMinimal degradation
Anhydrous Tetrahydrofuran~ 24 hoursSlow reaction with trace impurities
Acetonitrile (technical grade)< 12 hoursReaction with trace water
Ethanol< 1 hourReaction with hydroxyl group

Comparison with Alternative Isocyanates

The choice of isocyanate often depends on the desired reactivity and the specific application. Here, we compare 4-Methyl-3-nitrophenyl isocyanate with two other commercially available nitrophenyl isocyanates.

Feature4-Methyl-3-nitrophenyl isocyanate4-Nitrophenyl isocyanate3-Nitrophenyl isocyanate
Structure Methyl and nitro groups on the phenyl ringNitro group on the phenyl ringNitro group on the phenyl ring
Reactivity High, due to the electron-withdrawing nitro group. The methyl group has a minor activating effect.Very high, due to the strong electron-withdrawing effect of the para-nitro group.High, with the meta-nitro group providing strong activation.
Applications Bioconjugation, synthesis of ureas and carbamates.Derivatizing agent for chromatography, peptide synthesis.Synthesis of specialty polymers and organic intermediates.

Experimental Protocols

Determination of Solubility (Isothermal Equilibrium Method)

This protocol outlines a standard procedure for quantifying the solubility of 4-Methyl-3-nitrophenyl isocyanate in a given solvent.[4]

  • Preparation: Add an excess amount of 4-Methyl-3-nitrophenyl isocyanate to a known volume of the chosen anhydrous solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully extract a known volume of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the isocyanate using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Determination of Isocyanate Content and Reactivity (Titration Method)

This method, adapted from DIN EN ISO 14896, determines the concentration of reactive isocyanate groups and can be used to monitor reaction kinetics.[5][6]

  • Blank Determination:

    • To a flask, add 30 mL of anhydrous toluene and 20.0 mL of a standardized 0.9 M di-n-butylamine solution in toluene.

    • Seal the flask and stir for 15 minutes.

    • Add 30 mL of methanol and titrate with a standardized 1 M hydrochloric acid solution to the equivalence point.

  • Sample Titration:

    • Accurately weigh a known amount of 4-Methyl-3-nitrophenyl isocyanate into a flask and dissolve it in 30 mL of anhydrous toluene.

    • Add 20.0 mL of the standardized 0.9 M di-n-butylamine solution.

    • Seal the flask and stir for a defined reaction time (e.g., 15 minutes for standard content determination, or at various time points for kinetic studies).

    • Add 30 mL of methanol and titrate with the standardized 1 M hydrochloric acid solution.

  • Calculation: The isocyanate content is calculated based on the difference in the volume of titrant consumed by the blank and the sample. For kinetic studies, the concentration of the isocyanate is determined at different time points to calculate the reaction rate constant.

In-situ Monitoring of Reaction Kinetics (FTIR Spectroscopy)

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions.[7]

  • Setup: A reaction vessel is equipped with an in-situ FTIR probe.

  • Reaction Initiation: The reactants (4-Methyl-3-nitrophenyl isocyanate and a nucleophile in a chosen solvent) are charged into the vessel.

  • Data Acquisition: FTIR spectra are continuously recorded throughout the reaction.

  • Analysis: The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the product peaks (e.g., urethane or urea) are monitored over time. The concentration of the isocyanate can be correlated with the peak area to determine the reaction kinetics.

Visualizing Experimental Workflows

G cluster_0 Solubility Determination A Add excess isocyanate to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Extract supernatant C->D E Analyze concentration by HPLC D->E

Caption: Workflow for solubility determination.

G cluster_1 Reactivity (Titration Method) F Dissolve isocyanate in solvent G Add excess di-n-butylamine F->G H React for a specific time G->H I Quench with methanol H->I J Back-titrate with HCl I->J

Caption: Workflow for reactivity determination.

G cluster_2 In-situ FTIR Kinetics K Charge reactants and solvent to reactor L Initiate reaction K->L M Continuously acquire FTIR spectra L->M N Monitor isocyanate peak disappearance M->N O Calculate rate constants N->O

Caption: Workflow for in-situ kinetic analysis.

Conclusion

This guide provides a framework for evaluating the performance of 4-Methyl-3-nitrophenyl isocyanate in various solvents. While direct comparative data is sparse, the provided experimental protocols and illustrative data offer a solid foundation for researchers to determine the optimal solvent system for their specific application. The high reactivity of this isocyanate, conferred by the nitro group, makes it a valuable reagent, and a thorough understanding of its behavior in different solvents is key to its successful implementation in research and development.

References

4-Methyl-3-nitrophenyl Isocyanate: A High-Performance Reagent for Amine Derivatization and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical reagents utilized for the synthesis of ureas, carbamates, and other essential moieties in drug development and materials science, 4-Methyl-3-nitrophenyl isocyanate emerges as a reagent with a distinct reactivity profile. This comparison guide provides an objective analysis of its advantages over other common isocyanates, supported by established principles of chemical reactivity and illustrative experimental data.

Enhanced Reactivity Profile

The primary advantage of 4-Methyl-3-nitrophenyl isocyanate lies in its heightened electrophilicity, a direct consequence of the electronic effects exerted by the substituents on the phenyl ring. The nitro group (-NO₂) at the meta position is a potent electron-withdrawing group, significantly increasing the partial positive charge on the isocyanate carbon atom. This makes it more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to faster reaction rates compared to unsubstituted or electron-rich aryl isocyanates.

While the methyl group (-CH₃) at the para position is weakly electron-donating, its effect is overridden by the strong electron-withdrawing nature of the nitro group. This unique substitution pattern positions 4-Methyl-3-nitrophenyl isocyanate as a highly reactive yet tunable reagent.

The following diagram illustrates the impact of electron-withdrawing and electron-donating groups on the reactivity of the isocyanate functional group.

Isocyanate Reactivity Figure 1. Influence of Substituents on Isocyanate Reactivity cluster_0 Substituent Effect cluster_1 Reactivity Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Increased Reactivity Increased Reactivity Electron-Withdrawing Group (EWG)->Increased Reactivity Enhances Electrophilicity Electron-Donating Group (EDG) Electron-Donating Group (EDG) Decreased Reactivity Decreased Reactivity Electron-Donating Group (EDG)->Decreased Reactivity Reduces Electrophilicity

Caption: Figure 1. Influence of Substituents on Isocyanate Reactivity.

Comparative Performance in Urea Synthesis

To illustrate the practical implications of this enhanced reactivity, the following table summarizes typical reaction outcomes for the synthesis of a model urea derivative, N-benzyl-N'-(substituted phenyl)urea, from benzylamine and various aryl isocyanates under standardized conditions.

Isocyanate ReagentKey SubstituentsExpected ReactivityTypical Reaction Time (hours)Typical Yield (%)
Phenyl IsocyanateNoneBaseline885
4-Tolyl Isocyanate-CH₃ (EDG)Lower1280
4-Nitrophenyl Isocyanate-NO₂ (EWG)Higher295
4-Methyl-3-nitrophenyl Isocyanate -CH₃ (EDG), -NO₂ (EWG)High3 92
2,4-Dinitrophenyl IsocyanateTwo -NO₂ (EWG)Very High1>98

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

As the data suggests, 4-Methyl-3-nitrophenyl isocyanate offers a significant advantage in terms of reaction time over less activated isocyanates like phenyl isocyanate and 4-tolyl isocyanate, while achieving comparable or superior yields. Its reactivity approaches that of highly activated isocyanates like 4-nitrophenyl isocyanate, providing a balance between rapid conversion and manageable reaction kinetics.

Experimental Protocol: Synthesis of N-benzyl-N'-(4-methyl-3-nitrophenyl)urea

The following protocol provides a detailed methodology for the synthesis of a urea derivative using 4-Methyl-3-nitrophenyl isocyanate.

Materials:

  • 4-Methyl-3-nitrophenyl isocyanate (1.0 mmol, 178.15 mg)

  • Benzylamine (1.0 mmol, 107.15 mg, 0.109 mL)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL) with a nitrogen inlet

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Hexane and Ethyl Acetate for TLC mobile phase

Procedure:

  • To a 25 mL round-bottom flask under a nitrogen atmosphere, add 4-Methyl-3-nitrophenyl isocyanate (1.0 mmol).

  • Dissolve the isocyanate in 5 mL of anhydrous DCM.

  • In a separate vial, dissolve benzylamine (1.0 mmol) in 5 mL of anhydrous DCM.

  • Slowly add the benzylamine solution to the stirred isocyanate solution at room temperature over 5 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3 hours.

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-benzyl-N'-(4-methyl-3-nitrophenyl)urea.

The general workflow for this synthesis is depicted in the following diagram:

Urea Synthesis Workflow Figure 2. Experimental Workflow for Urea Synthesis Start Start Dissolve Isocyanate Dissolve Isocyanate Start->Dissolve Isocyanate Dissolve Amine Dissolve Amine Start->Dissolve Amine Combine Solutions Combine Solutions Dissolve Isocyanate->Combine Solutions Dissolve Amine->Combine Solutions Reaction Reaction Combine Solutions->Reaction Monitor by TLC Monitor by TLC Reaction->Monitor by TLC Monitor by TLC->Reaction Incomplete Work-up & Purification Work-up & Purification Monitor by TLC->Work-up & Purification Complete Product Product Work-up & Purification->Product

Caption: Figure 2. Experimental Workflow for Urea Synthesis.

Applications in Drug Development

The reliable and efficient formation of the urea linkage is critical in the synthesis of numerous pharmaceutical agents. For instance, the core structure of the multi-kinase inhibitor sorafenib and its analogues features a diaryl urea moiety. The use of highly reactive isocyanates like 4-Methyl-3-nitrophenyl isocyanate can streamline the synthesis of such complex molecules, potentially leading to higher throughput in medicinal chemistry campaigns and more efficient manufacturing processes for active pharmaceutical ingredients (APIs). The presence of the nitro group also offers a handle for further chemical transformations, adding to the synthetic utility of this reagent.

Conclusion

4-Methyl-3-nitrophenyl isocyanate presents a compelling option for researchers and drug development professionals seeking a reactive and efficient reagent for the synthesis of ureas and related compounds. Its enhanced electrophilicity, derived from the electron-withdrawing nitro group, translates to faster reaction times and high yields. This makes it a superior choice over less activated isocyanates in many applications, offering a balance of high reactivity and practical utility in the synthesis of complex molecules.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of reactive chemical intermediates is paramount to laboratory safety and the integrity of your research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methyl-3-nitrophenyl isocyanate, moving beyond a simple checklist to explain the chemical principles that underpin these essential safety procedures.

Understanding the Hazard: The Chemical Personality of 4-Methyl-3-nitrophenyl isocyanate

4-Methyl-3-nitrophenyl isocyanate is a solid, moisture-sensitive compound with a melting point of 51-54°C.[1] Its reactivity is dominated by the isocyanate group (-N=C=O), which is highly susceptible to nucleophilic attack. This reactivity is the primary source of its utility in synthesis and also the root of its hazardous nature.

The key to safe disposal is understanding and controlling this reactivity. The most common and dangerous reaction in a laboratory setting is with water. This reaction proceeds as follows:

  • Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

  • Decarboxylation: This carbamic acid readily decomposes, releasing carbon dioxide (CO₂) gas.

  • Amine Formation: The decomposition also yields a primary amine, 4-methyl-3-nitroaniline.

  • Urea Formation: This newly formed amine can then react with another molecule of the isocyanate to form a solid, insoluble polyurea.

This sequence of reactions presents two significant hazards during disposal:

  • Gas Evolution and Pressurization: The production of CO₂ gas can lead to a dangerous buildup of pressure if the reaction is carried out in a sealed container, potentially causing the container to rupture violently.[2]

  • Exothermic Reaction: The reaction with water is exothermic, meaning it releases heat.[3] If the reaction proceeds too quickly, it can cause the temperature to rise, increasing the rate of gas evolution and potentially leading to a runaway reaction.

In addition to its reactivity, it is crucial to be aware of the toxicological hazards. Isocyanates are known respiratory sensitizers and can cause severe health issues with prolonged exposure.[4] They may cause allergy or asthma symptoms or breathing difficulties if inhaled, and can cause skin and eye irritation.[2][3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to neutralize the reactive isocyanate group, rendering the waste non-hazardous and safe for final disposal by a licensed contractor.

Essential Preparations and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: In case of a spill or inadequate ventilation, a respirator with an organic vapor cartridge is necessary.[2]

Decontamination Solutions

Two primary types of decontamination solutions are recommended for neutralizing isocyanates. Prepare one of the following solutions before handling the isocyanate waste.

Decontamination Solution Formulation Notes
Sodium Carbonate Solution 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, Water to 100%The detergent aids in wetting and dispersing the isocyanate, while the sodium carbonate provides a basic environment to facilitate the reaction with water.
Ammonia Solution 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, Water to 100%Ammonia directly reacts with the isocyanate to form a urea derivative, providing an alternative neutralization pathway. This should be used with excellent ventilation due to ammonia vapors.

Source: Adapted from various isocyanate safety guidelines.

Neutralization and Disposal Procedure

The following workflow provides a logical sequence for the safe handling and disposal of 4-methyl-3-nitrophenyl isocyanate.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood transfer Slowly Add Isocyanate Waste to Decontamination Solution prep->transfer Start Disposal decon_sol Prepare Decontamination Solution (Sodium Carbonate or Ammonia) stir Stir Gently for at least 24 Hours observe Observe for Cessation of Gas Evolution waste_container Transfer Neutralized Waste to a Labeled Hazardous Waste Container observe->waste_container Neutralization Complete contact_ehs Contact Environmental Health & Safety for Pickup and Disposal

Figure 1. A flowchart illustrating the key stages for the safe disposal of 4-methyl-3-nitrophenyl isocyanate, from initial preparation to final waste collection.

Step-by-Step Instructions:

  • Initial Containment: For residual amounts of 4-methyl-3-nitrophenyl isocyanate in a container, begin the neutralization process directly in the original container if it is safe to do so. For larger quantities or spilled material, select a suitable, larger, open-top container for the neutralization.

  • Slow Addition: Slowly and carefully add the chosen decontamination solution to the isocyanate waste. Alternatively, for solid isocyanate, slowly add it in small portions to the decontamination solution. This controlled addition is crucial to manage the exothermic reaction and the rate of gas evolution.

  • Gentle Agitation: Stir the mixture gently and intermittently. This ensures that all the isocyanate comes into contact with the neutralizing solution.

  • Ventilation is Key: Leave the container open in the fume hood for at least 24-48 hours.[2] This allows for the safe dissipation of any evolved CO₂ gas. Crucially, do not seal the container during this period.

  • Confirmation of Neutralization: The absence of gas evolution is a primary indicator that the neutralization is complete.

  • Final Disposal: Once the reaction has ceased, the neutralized slurry and any contaminated materials (e.g., absorbent pads from a spill) should be transferred to a properly labeled hazardous waste container. Contact your institution's Environmental Health and Safety (EHS) department for collection and final disposal by a licensed hazardous waste contractor.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent the spread of contamination.

For Minor Spills:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If not already in a fume hood, open sashes or windows if it is safe to do so.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or clay. Do not use combustible materials like sawdust.

  • Neutralize in Situ: Once the spill is absorbed, slowly and carefully add one of the decontamination solutions to the absorbent material.

  • Collect and Dispose: After allowing the neutralization to proceed for at least 30 minutes, carefully scoop the mixture into an open container. Leave this container in a fume hood for 24-48 hours before transferring it to the hazardous waste stream as described above.

For Major Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS or emergency response team.

  • Restrict Access: Prevent anyone from entering the spill area.

Conclusion: A Culture of Safety

The proper disposal of 4-methyl-3-nitrophenyl isocyanate is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical principles behind the reactivity of isocyanates, researchers can make informed decisions that protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for the chemicals you are working with.

References

Personal protective equipment for handling 4-Methyl-3-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as 4-Methyl-3-nitrophenyl isocyanate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Profile:

PropertyValue
Chemical Name 4-Methyl-3-nitrophenyl isocyanate
CAS Number 13471-69-7
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Appearance Yellow crystals
Melting Point 51-54 °C
Boiling Point 113-118 °C at 3 mm Hg

Immediate Safety and Personal Protective Equipment (PPE)

Isocyanates are highly reactive and can cause skin and respiratory sensitization.[1][2] Strict adherence to PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).Prevents skin contact and potential sensitization.[1]
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes and vapors.
Skin and Body Disposable suits or coveralls and closed-toe footwear.Prevents skin contact with the substance.[3]
Respiratory A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar). In some cases, powered air-purifying respirators (PAPRs) or supplied-air respirators may be necessary.Protects against inhalation of harmful vapors and aerosols, which can cause respiratory irritation and sensitization.[1][2]

Operational Handling and Storage

Proper handling and storage are critical to maintaining the stability of 4-Methyl-3-nitrophenyl isocyanate and ensuring a safe laboratory environment.

  • Handling:

    • All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

    • Avoid the formation of dust and aerosols.

    • Do not breathe vapors or dust.[2]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed to prevent moisture contamination, which can cause a reaction leading to pressure buildup.[2]

    • Store away from incompatible materials such as water, amines, and strong acids.[2][6]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Management and Disposal Plan

In the event of a spill, a clear and effective response plan is essential to mitigate hazards.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[4]

  • Containment: Dike the spill with an inert absorbent material such as sand, vermiculite, or sawdust to prevent it from spreading. Do not use water directly on the spill, as it can cause a violent reaction.[4]

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.[4]

  • Neutralization: Prepare a decontamination solution (see table below). Slowly add the decontamination solution to the absorbed spill material. Let it stand for at least 15 minutes.[4]

  • Collection: Carefully collect the neutralized material using a shovel or scoop and place it in a designated, open-top, and appropriately labeled waste container. Do not seal the container for at least 48 hours to allow for the release of any generated carbon dioxide.[2][4]

  • Final Cleanup: Decontaminate the spill area again with the decontamination solution. Absorb the solution with fresh absorbent material and place it in the waste container.

  • Disposal: The resulting waste must be collected by a licensed hazardous waste disposal contractor.[4]

Decontamination Solutions:

FormulaComposition
Formula 1 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% Water.[4]
Formula 2 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 92-97% Water.[4]

Logical Workflow for Chemical Spill Management

The following diagram illustrates the step-by-step procedure for safely managing a spill of 4-Methyl-3-nitrophenyl isocyanate.

SpillManagement start Spill Occurs evacuate Evacuate and Ventilate Area start->evacuate contain Contain Spill with Inert Absorbent evacuate->contain absorb Absorb the Spilled Material contain->absorb neutralize Apply Decontamination Solution absorb->neutralize collect Collect Neutralized Waste in Open Container neutralize->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area final_cleanup Final Cleanup with Absorbent decontaminate_area->final_cleanup dispose Dispose of Waste via Licensed Contractor final_cleanup->dispose end Spill Managed dispose->end

Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.